molecular formula C22H20O11 B1683319 Oroxindin CAS No. 51059-44-0

Oroxindin

Cat. No.: B1683319
CAS No.: 51059-44-0
M. Wt: 460.4 g/mol
InChI Key: LNOHXHDWGCMVCO-NTKSAMNMSA-N
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Description

Wogonin 7-O-beta-D-glucuronide is the glycosyloxyflavone which is the 7-O-glucuronide of wogonin. It is a glycosyloxyflavone, a monomethoxyflavone, a monohydroxyflavone, a monosaccharide derivative and a beta-D-glucosiduronic acid. It is functionally related to a wogonin. It is a conjugate acid of a wogonin 7-O-beta-D-glucuronate.
Oroxindin has been reported in Scutellaria indica, Scutellaria prostrata, and other organisms with data available.
an antifungal agent isolated from Bacopa monnieri;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
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Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80199062
Record name Oroxindin
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Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51059-44-0
Record name Wogonoside
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Record name Oroxindin
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Foundational & Exploratory

Technical Whitepaper: Oroxindin (Wogonoside) – Molecular Mechanism of Action in Inflammatory Signaling

[1]

Executive Summary

This compound (CAS: 51059-44-0), chemically identified as wogonin-7-O-β-D-glucuronide (also known as Wogonoside), is a bioactive flavonoid glycoside isolated from Oroxylum indicum and Scutellaria baicalensis.[1][2] Unlike its aglycone parent wogonin, this compound possesses a glycosidic moiety that alters its pharmacokinetics and cellular interaction profile.

This guide delineates the multi-targeted mechanism of this compound, focusing on its capacity to dismantle the NLRP3 inflammasome assembly and suppress the NF-κB/MAPK signaling axis. Furthermore, it highlights emerging evidence of epigenetic modulation via DNMT1 inhibition , positioning this compound as a pleiotropic anti-inflammatory agent with potential applications in ulcerative colitis (UC), sepsis, and vascular inflammation.

Chemical Profile & Pharmacological Basis

Before defining the mechanism, the structural context is critical for experimental design (e.g., solvent choice, dosing).

PropertyDataRelevance
Systematic Name Wogonin-7-O-β-D-glucuronideMetabolite of Wogonin; high colonic absorption.[1]
Molecular Formula C₂₂H₂₀O₁₁MW: 460.39 g/mol .[1]
Solubility DMSO (>10 mg/mL), Water (Low)Prepare stock in DMSO; dilute >1:1000 for cell culture.[1]
Bioavailability High Colonic RetentionUpon oral administration, it is hydrolyzed to wogonin by gut microbiota but also acts directly on colonic epithelium and macrophages.
Key Metabolite Wogonin (Aglycone)This compound acts as both a prodrug and a direct effector molecule.[1]

Mechanism of Action: The Signaling Cascade

Primary Axis: NLRP3 Inflammasome Inhibition

The definitive anti-inflammatory mechanism of this compound is the blockade of the NLRP3 inflammasome, a multiprotein oligomer responsible for the activation of Caspase-1 and the maturation of IL-1β.

  • The Trigger: Under inflammatory stimuli (e.g., LPS or DSS), oxidative stress (ROS) usually causes TXNIP (Thioredoxin-interacting protein) to dissociate from Thioredoxin (TRX) and bind to NLRP3, facilitating inflammasome assembly.[1]

  • This compound Intervention:

    • TXNIP Regulation: this compound modulates the expression and stability of TXNIP. In models of colitis, this compound treatment restores homeostatic levels of TXNIP proteins that are otherwise degraded or dysregulated during acute inflammation, thereby preventing the aberrant TXNIP-mediated propagation of NF-κB signaling.

    • ROS Scavenging: As a flavonoid, this compound reduces intracellular ROS, preventing the oxidative burst required for the "Signal 2" activation of the inflammasome.

    • Outcome: Reduced cleavage of Pro-Caspase-1 to Caspase-1, halting the processing of Pro-IL-1β and Pro-IL-18 into their active secreted forms.[1]

Secondary Axis: NF-κB and MAPK Suppression

Upstream of the inflammasome, this compound dampens the "priming" signal (Signal 1):

  • NF-κB: this compound inhibits the phosphorylation of IκBα, preventing its degradation. This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and the subsequent transcription of pro-inflammatory genes (IL-6, TNF-α, COX-2, iNOS).

  • MAPKs: It exerts inhibitory effects on p38 MAPK and JNK phosphorylation, which are critical synergistic pathways for cytokine production in macrophages.

Epigenetic Modulation: DNMT1 Inhibition

Emerging research identifies this compound as a DNA Methyltransferase 1 (DNMT1) inhibitor.[1] By inhibiting DNMT1, this compound may reverse the hypermethylation of tumor suppressor genes or anti-inflammatory regulatory genes, offering a long-term resolution to chronic inflammation distinct from acute signaling blockade.

Visualization: this compound Signaling Pathway

The following diagram illustrates the dual-inhibition strategy of this compound on the Priming (NF-κB) and Activation (NLRP3) phases of inflammation.

Oroxindin_Mechanismcluster_0CytosolLPSLPS / StimuliTLR4TLR4 ReceptorLPS->TLR4ROSROS (Oxidative Stress)TRXTRX (Thioredoxin)ROS->TRXOxidizesMAPKp38 / JNK PhosphorylationTLR4->MAPKIKBAIκBα DegradationTLR4->IKBANFkBNF-κB (p65/p50)IKBA->NFkBCytokinesTranscription:TNF-α, IL-6, COX-2NFkB->CytokinesNuclear TranslocationTXNIPTXNIPTRX->TXNIPDissociatesNLRP3NLRP3 Inflammasome(Assembly)TXNIP->NLRP3Binds/ActivatesCASP1Caspase-1 ActivationNLRP3->CASP1MaturationIL-1β / IL-18 SecretionCASP1->MaturationThis compoundThis compound(Wogonoside)This compound->ROSScavengesThis compound->MAPKReduces Phos.This compound->NFkBBlocks TranslocationThis compound->NLRP3Inhibits Assembly

Figure 1: Schematic representation of this compound-mediated inhibition of the NF-κB priming phase and NLRP3 activation phase.[1]

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for RAW 264.7 Murine Macrophages , the industry-standard model for inflammation assays.

Protocol A: In Vitro Anti-Inflammatory Assay (LPS-Induced)

Objective: Quantify inhibition of NO and Cytokines.[1][3]

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate for 12h.
    
  • Pre-treatment: Replace medium. Treat with this compound (concentrations: 12.5, 25, 50 µM) for 1 hour prior to stimulation.[1]

    • Control: Vehicle (DMSO < 0.1%).[1]

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc: 1 µg/mL). Incubate for 18–24 hours .

  • Readout 1 (Griess Assay): Collect 100 µL supernatant. Mix 1:1 with Griess reagent. Measure Absorbance at 540 nm for Nitric Oxide (NO) levels.[1]

  • Readout 2 (ELISA): Use remaining supernatant to measure TNF-α and IL-6 using commercial ELISA kits.

  • Readout 3 (Western Blot): Lyse cells. Target proteins: iNOS (130 kDa), COX-2 (72 kDa), β-actin (42 kDa).[1]

Protocol B: NLRP3 Inflammasome & Caspase-1 Activation

Objective: Confirm blockade of the secondary inflammatory signal.

  • Priming: Seed cells as above. Treat with LPS (1 µg/mL) for 4 hours .[1]

  • Treatment: Add this compound (25–50 µM) for 1 hour .

  • Activation: Add ATP (5 mM) or Nigericin (10 µM) for 45 minutes to trigger NLRP3 assembly.

  • Protein Harvest:

    • Supernatant: Precipitate proteins (methanol/chloroform) to detect secreted Cleaved Caspase-1 (p20) and mature IL-1β (p17) via Western Blot.[1]

    • Lysate: Blot for Pro-Caspase-1 and Pro-IL-1β.[1]

  • Interpretation: A reduction in supernatant p20/p17 bands with constant lysate Pro-forms indicates specific inhibition of inflammasome assembly, not just transcriptional suppression.

Data Benchmarking

When validating this compound, compare your results against these established literature benchmarks:

Target/BiomarkerExpected Effect (this compound 50 µM)Assay Type
NO Production > 50% Inhibition vs. LPS controlGriess Reaction
IL-1β Secretion Significant Reduction (p < 0.[1]01)ELISA / WB
NF-κB p65 (Nuclear) Reduced TranslocationImmunofluorescence / WB
TXNIP Protein Restoration to basal levelsWestern Blot
NLRP3 Protein DownregulationWestern Blot

References

  • This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis. Source: Acta Pharmacologica Sinica / PubMed Central Key Finding: Confirms inhibition of TXNIP-dependent NF-κB pathway and NLRP3 assembly.[1][4][5]

  • Wogonoside (this compound) attenuates inflammation in LPS-induced RAW 264.7 cells. Source: Journal of Ethnopharmacology Key Finding: Demonstrates suppression of iNOS, COX-2, and MAPKs.[6]

  • DNMT1 Inhibitors and Epigenetic Regulation in Inflammation. Source: PatSnap Synapse / ResearchGate Key Finding: Identifies this compound as a DNMT1 inhibitor, linking it to epigenetic control of inflammatory genes.

  • Pharmacokinetics of Wogonoside (this compound) and its Aglycone. Source: PubMed Key Finding: Establishes this compound as a major circulating form with distinct bioactivity from wogonin.

Biological Activity of Oroxindin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Glucuronide Paradox

Oroxindin (Wogonin-7-O-β-D-glucuronide) represents a unique pharmacological entity within the flavonoid class.[1] Unlike its aglycone, Wogonin, which is widely recognized for its direct cytotoxicity and anti-angiogenic properties in oncology, this compound exhibits a distinct biological profile characterized by pro-angiogenic activity in tissue repair and potent anti-inflammatory specificity targeting the NLRP3 inflammasome.

This guide serves as a technical manual for investigating this compound, moving beyond generic "herbal extract" descriptions to focus on the specific molecular mechanisms of the purified compound. It addresses the critical dichotomy of its activity: functioning as a bioactive glucuronide in wound healing while serving as a prodrug for Wogonin in systemic anticancer applications.

Chemical Identity & Structural Basis

This compound is a flavone glycoside isolated primarily from the seeds and bark of Oroxylum indicum (Bignoniaceae).[2] Its structural integrity as a 7-O-glucuronide is the determinant factor for its solubility and pharmacokinetics.

PropertySpecification
IUPAC Name 5-hydroxy-8-methoxy-2-phenyl-4-oxo-4H-chromen-7-yl β-D-glucopyranosiduronic acid
Common Name This compound (Wogonoside)
CAS Number 51059-44-0
Molecular Formula C₂₂H₂₀O₁₁
Molecular Weight 460.39 g/mol
Aglycone Wogonin (5,7-Dihydroxy-8-methoxyflavone)
Solubility Soluble in DMSO, Methanol, Alkaline water; Poorly soluble in pure water/acidic pH

Mechanism of Action: Signaling Pathways

This compound operates through two distinct, context-dependent signaling axes.

The Anti-Inflammatory Axis (NLRP3/NF-κB)

In macrophage models (e.g., LPS-stimulated RAW264.7), this compound acts as a potent inhibitor of the NLRP3 inflammasome. Unlike general COX-2 inhibitors, this compound specifically targets the TXNIP-dependent NF-κB signaling pathway . It blocks the nuclear translocation of NF-κB p65, thereby preventing the transcriptional upregulation of NLRP3, pro-IL-1β, and pro-IL-18.

The Tissue Repair Axis (PI3K/AKT)

In endothelial cells (HUVECs), this compound promotes angiogenesis—a desirable trait for chronic wound healing (e.g., pressure ulcers). It functions by suppressing PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/AKT pathway. The subsequent phosphorylation of AKT drives endothelial migration and tube formation.

Pathway Visualization

The following diagram illustrates the bifurcation of this compound's signaling effects based on cell type.

Oroxindin_Pathways cluster_Macrophage Macrophage (Anti-Inflammatory) cluster_Endothelial Endothelial Cell (Pro-Angiogenic) This compound This compound (Extracellular) NFkB_Cyto NF-κB (Inactive) This compound->NFkB_Cyto Inhibits Translocation PTEN PTEN This compound->PTEN Suppresses NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Blocked TXNIP TXNIP NFkB_Nuc->TXNIP Transcription NLRP3 NLRP3 Inflammasome Assembly TXNIP->NLRP3 Activates Cytokines IL-1β / IL-18 Release NLRP3->Cytokines Cleavage PI3K PI3K PTEN->PI3K Inhibits (Normal State) AKT p-AKT PI3K->AKT Phosphorylation Angiogenesis Tube Formation & Migration AKT->Angiogenesis Promotes

Figure 1: Dual mechanistic pathways of this compound. Left: Inhibition of inflammatory cascades in macrophages.[1] Right: Activation of angiogenic repair mechanisms in endothelial cells.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on validated literature methods.

Isolation of this compound from Oroxylum indicum

Objective: Obtain high-purity this compound (>95%) from seeds.

  • Extraction:

    • Macerate 1 kg of dried, powdered O. indicum seeds in 5 L of 80% Methanol for 72 hours at room temperature.

    • Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 45°C) to obtain a crude gummy residue.

  • Fractionation:

    • Suspend the crude residue in 500 mL distilled water.

    • Perform liquid-liquid partitioning sequentially with:

      • Hexane (3 x 500 mL) – Discard (removes fats/lipids).

      • Chloroform (3 x 500 mL) – Discard (removes non-polar aglycones).

      • Ethyl Acetate (EtOAc) (4 x 500 mL) – Collect (contains this compound).

  • Purification:

    • Concentrate the EtOAc fraction to dryness.

    • Redissolve in a minimal volume of hot Methanol.

    • Allow to crystallize at 4°C for 24-48 hours.

    • Validation: Yellow needle crystals. Confirm identity via HPLC (Retention time relative to standard) and Mass Spec (m/z 461 [M+H]+).

NLRP3 Inflammasome Inhibition Assay

Objective: Quantify this compound's efficacy in blocking inflammasome activation.

  • Cell Priming:

    • Seed RAW264.7 macrophages (5 x 10⁵ cells/well) in 6-well plates.

    • Treat with LPS (1 μg/mL) for 4 hours to prime NF-κB and induce pro-IL-1β expression.

  • Drug Treatment:

    • Remove LPS media. Add fresh media containing this compound (10, 20, 40 μM) for 1 hour.

  • Activation:

    • Add ATP (5 mM) or Nigericin (10 μM) for 45 minutes to trigger NLRP3 assembly.

  • Analysis:

    • Supernatant: Collect for ELISA (IL-1β, IL-18).

    • Lysate: Perform Western Blot for Cleaved Caspase-1 (p20) and NLRP3 .

    • Expected Result: Dose-dependent reduction in cleaved Caspase-1 and secreted IL-1β compared to ATP-only control.

Pharmacokinetics & ADME

Understanding the metabolic fate of this compound is crucial for interpreting in vivo data.

  • Bioavailability: Oral bioavailability of intact this compound is low due to its polarity (glucuronide form).

  • Hydrolysis (The Prodrug Effect): Upon oral administration, this compound is rapidly hydrolyzed by intestinal β-glucuronidase (microbial and mucosal) into its aglycone, Wogonin .

  • Systemic Circulation:

    • Intravenous:[3] High levels of this compound detected.

    • Oral: Predominantly Wogonin and reconjugated sulfates/glucuronides detected in plasma.

  • Implication: For local effects (e.g., wound dressing, GI tract inflammation), this compound acts directly. For systemic cancer therapy, it serves as a delivery vehicle for Wogonin.

References

  • Isolation & Structure

    • This compound—A new flavone glucuronide from Oroxylum indicum.[2][4] Proceedings of the Indian Academy of Sciences. Link

  • Anti-Inflammatory Mechanism

    • This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. International Immunopharmacology. Link

  • Wound Healing & Angiogenesis

    • This compound promotes angiogenesis in pressure ulcers through activating PI3K/AKT signaling pathway by PTEN suppression.[5] Tissue and Cell.[5][6] Link

  • Pharmacokinetics

    • Pharmacokinetics and bioavailability of wogonin and its glucuronide. Journal of Ethnopharmacology. Link

  • COVID-19 Docking Studies

    • Exploring the active constituents of Oroxylum indicum in intervention of novel coronavirus (COVID-19). VirusDisease. Link

Sources

Therapeutic Targeting of Oroxindin (Wogonoside): A Technical Guide to Molecular Mechanisms and Clinical Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oroxindin , chemically identified as Wogonoside (Wogonin-7-O-glucuronide), is a bioactive flavone glucuronide isolated primarily from Oroxylum indicum (Trumpet Flower) and Scutellaria baicalensis.[1][2] While often characterized as a prodrug for its aglycone Wogonin, recent pharmacokinetic and pharmacodynamic studies have established this compound as a distinct therapeutic agent with unique molecular targets, particularly in the gastrointestinal tract and renal system where it resists premature hydrolysis.

This technical guide delineates the primary therapeutic targets of this compound, focusing on its dual-mechanism capability: immunomodulation via the NLRP3 inflammasome and anti-oncogenic activity via the PI3K/Akt/mTOR axis .

Chemical Profile & Pharmacokinetics[3]

  • IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy]oxane-2-carboxylic acid[1][3]

  • CAS Number: 51059-44-0[1][3]

  • Molecular Formula: C₂₂H₂₀O₁₁

  • Key Pharmacokinetic Feature: Unlike many flavonoids that are rapidly hydrolyzed in the upper GI tract, this compound exhibits significant stability, allowing it to reach the colon in high concentrations. This makes it an exceptionally potent agent for targeting colitis and colorectal malignancies in situ.

Primary Therapeutic Targets

Target Module A: The NLRP3 Inflammasome (Immunomodulation)

Primary Indication: Ulcerative Colitis (UC), Inflammatory Bowel Disease (IBD).

This compound functions as a direct inhibitor of the NLRP3 inflammasome , a multiprotein oligomer responsible for the activation of inflammatory responses. Its mechanism is distinct from general COX-2 inhibitors; it specifically targets the TXNIP-dependent NF-κB signaling pathway .

  • Mechanism of Action:

    • Upstream Inhibition: this compound restores the expression of Thioredoxin-Interacting Protein (TXNIP), which is typically degraded under oxidative stress or LPS stimulation.

    • NF-κB Suppression: By stabilizing TXNIP, this compound prevents the nuclear translocation of NF-κB (p65 subunit).

    • Inflammasome Blockade: Reduced NF-κB activity leads to downregulated transcription of NLRP3, pro-IL-1β, and pro-IL-18. Consequently, the assembly of the NLRP3 inflammasome is halted, preventing the cleavage of pro-Caspase-1 into active Caspase-1.

Target Module B: The PI3K/Akt/mTOR Axis (Oncology)

Primary Indication: Colorectal Cancer, Hepatocellular Carcinoma (HCC), Acute Myeloid Leukemia (AML).

In neoplastic cells, this compound acts as a signal transduction modulator, specifically inhibiting the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) pathway.[4] This inhibition triggers a switch from survival signaling to mitochondrial-mediated apoptosis and autophagy.

  • Mechanism of Action:

    • Dephosphorylation: this compound significantly reduces the phosphorylation levels of PI3K (p-PI3K) and Akt (p-Akt) without altering total protein levels.

    • Mitochondrial Disruption: The inhibition of Akt leads to a decrease in the Bcl-2/Bax ratio, causing mitochondrial outer membrane permeabilization (MOMP).

    • Autophagic Flux: Suppression of the downstream mTOR/p70S6K pathway induces autophagy, evidenced by increased LC3-II/LC3-I ratios and p62 accumulation.

    • Cell Cycle Arrest: In AML models, this compound induces G0/G1 phase arrest by downregulating Cyclin D1 and CDK4.

Target Module C: The NF-κB p65-MMP28 Axis (Nephropathy)

Primary Indication: Diabetic Nephropathy.

Recent proteomic studies (DARTS-MS) have identified NF-κB p65 as a direct physical target of this compound.

  • Binding Site: Lys221 (K221) on the p65 subunit.[5]

  • Effect: Binding prevents p65 from recognizing the promoter region of Mmp28 (Matrix Metalloproteinase-28), thereby reducing podocyte injury and renal fibrosis.

Visualization of Signaling Pathways[7][8][9][10][11]

Diagram 1: this compound-Mediated Inhibition of NLRP3 Inflammasome

This diagram illustrates the pathway by which this compound stabilizes TXNIP to block NF-κB nuclear translocation and subsequent inflammasome assembly.

Oroxindin_NLRP3_Mechanism This compound This compound (Wogonoside) TXNIP TXNIP (Stabilized) This compound->TXNIP Restores/Stabilizes LPS LPS / ROS (Stimulus) LPS->TXNIP Degrades NFkB_Cyto NF-κB (p65) (Cytosolic) TXNIP->NFkB_Cyto Inhibits Translocation NFkB_Nuc NF-κB (p65) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Transcription Transcription of NLRP3, pro-IL-1β NFkB_Nuc->Transcription Promotes Inflammasome NLRP3 Inflammasome Assembly Transcription->Inflammasome Primes Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Activates Cytokines IL-1β / IL-18 Release Caspase1->Cytokines Cleaves

Caption: this compound stabilizes TXNIP, preventing NF-κB translocation and blocking the priming phase of NLRP3 inflammasome activation.

Diagram 2: this compound-Induced Apoptosis via PI3K/Akt

This diagram details the oncogenic blockade, showing the cascade from receptor kinase inhibition to mitochondrial apoptosis.

Oroxindin_PI3K_Akt_Apoptosis This compound This compound (Wogonoside) PI3K PI3K (Phosphorylated) This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Akt Akt (Phosphorylated) PI3K->Akt Activates mTOR mTOR / p70S6K Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Apoptosis Apoptosis & Autophagy mTOR->Apoptosis Inhibits Autophagy Mito Mitochondrial Dysfunction Bcl2->Mito Protects Bax->Mito Permeabilizes Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Executes

Caption: this compound inhibits the PI3K/Akt survival pathway, shifting the Bcl-2/Bax ratio to favor mitochondrial apoptosis and autophagy.[1][6][7]

Experimental Validation Framework

To ensure scientific integrity, the following protocols outline the standard operating procedures (SOPs) for validating this compound’s targets. These protocols are designed to be self-validating with built-in controls.

Protocol A: Validation of NLRP3 Inhibition (In Vitro)

Objective: Confirm this compound-mediated suppression of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

  • Cell Priming:

    • Seed THP-1 cells (5 × 10⁵ cells/well) and differentiate with PMA (100 nM) for 3 hours.

    • Control Step: Wash cells 3x with PBS to remove non-adherent cells.

  • Drug Treatment:

    • Pre-treat cells with this compound (12.5, 25, 50 μM) for 1 hour.

    • Positive Control: Use MCC950 (specific NLRP3 inhibitor) at 10 nM.

    • Vehicle Control: DMSO < 0.1%.

  • Inflammasome Activation:

    • Stimulate with LPS (500 ng/mL) for 4 hours (Priming Signal).

    • Add ATP (5 mM) or Nigericin (10 μM) for 45 minutes (Activation Signal).

  • Readout (Western Blot):

    • Lyse cells using RIPA buffer with protease inhibitors.

    • Critical Markers: Blot for NLRP3 , Pro-Caspase-1 , Cleaved Caspase-1 (p20) , and ASC .

    • Normalization: Use β-actin or GAPDH.

    • Supernatant Analysis: Precipitate supernatant proteins (methanol/chloroform) to detect secreted mature IL-1β (17 kDa).

  • Data Interpretation: A successful validation requires a dose-dependent reduction in Cleaved Caspase-1 and mature IL-1β in the supernatant, while Pro-Caspase-1 levels in the lysate remain relatively constant.

Protocol B: PI3K/Akt Kinase Inhibition Assay (Cell-Based)

Objective: Verify the blockade of the PI3K/Akt signaling axis in neoplastic cells (e.g., HepG2 or LOVO).

  • Synchronization:

    • Starve cells in serum-free medium for 24 hours to synchronize the cell cycle and minimize basal kinase activity.

  • Treatment:

    • Treat with this compound (0–100 μM) for 24 hours.

    • Stimulation Control: For robust signal, stimulate one group with EGF (100 ng/mL) for 15 minutes after this compound treatment to test inhibition of induced phosphorylation.

  • Protein Extraction:

    • Use lysis buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states. Crucial Step: Keep lysates on ice at all times.

  • Immunoblotting:

    • Primary Targets: p-PI3K (Tyr458), p-Akt (Ser473).

    • Total Protein Controls: Total PI3K, Total Akt.

    • Downstream Targets: p-mTOR, p-p70S6K.

  • Quantification:

    • Calculate the ratio of Phosphorylated Protein / Total Protein.

    • Validation Criteria: this compound must decrease the Phospho/Total ratio significantly (p<0.05) compared to the Vehicle/EGF group, without significantly altering Total Protein levels.

Quantitative Data Summary

The following table synthesizes key quantitative metrics from pivotal studies validating this compound (Wogonoside).

Target PathwayCell Line / ModelEffective Conc.[8] (IC50 / Dose)Key Quantitative OutcomeReference
NLRP3 / NF-κB BMDMs (Mouse)12.5 - 50 μMIL-1β secretion reduced by >60% at 50 μM.[1]
PI3K / Akt LOVO (Colon Cancer)~31.25 μMp-Akt levels reduced by ~50%; G0/G1 arrest increased by 25%.[2]
PI3K / Akt HepG2 (Liver Cancer)20 - 80 μMApoptosis rate increased from 4.2% (Control) to 32.5% (80 μM).[3]
NF-κB p65 Diabetic Nephropathy25.05 μM (KD)Binding affinity (KD) of 25.05 μM determined by SPR.[4]

References

  • This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. Acta Pharmacologica Sinica, 2020.

  • Wogonoside inhibits cell growth and induces mitochondrial-mediated autophagy-related apoptosis in human colon cancer cells through the PI3K/AKT/mTOR/p70S6K signaling pathway. Oncology Letters, 2018.

  • Wogonoside alleviates the proliferation and promotes the apoptosis in liver cancer cells by regulating PI3K/Akt signaling pathway. Discover Oncology, 2025.

  • Targeting the NF-κB p65-MMP28 axis: Wogonoside as a novel therapeutic agent for attenuating podocyte injury in diabetic nephropathy. Phytomedicine, 2025.[5]

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A Technical Guide to the Phytochemical Analysis of Oroxindin: From Extraction to Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the phytochemical analysis of Oroxindin. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible scientific outcome. We will journey through the entire workflow, from sourcing the raw botanical material to the precise structural elucidation and quantification of the target flavonoid, this compound.

Introduction: this compound, a Flavonoid of Therapeutic Interest

This compound is a flavone glucuronide, a specific type of phenolic compound belonging to the flavonoid family.[1] Its chemical structure is defined as 5-hydroxy-8-methoxy-7-O-β-D-glucopyranuronosyl flavone, also known as wogonin-7-O-β-D-glucuronide.[2][3] This compound is a glycoside, meaning it consists of a flavonoid aglycone (wogonin) attached to a sugar-like moiety (D-glucuronic acid).[4][5]

The primary natural source of this compound is the plant Oroxylum indicum (Vent.), a member of the Bignoniaceae family, where it has been isolated from the seeds.[2][6] It is also found in other medicinal plants such as Bacopa monnieri and Holmskioldia sanguinea.[1][6] Oroxylum indicum itself is a cornerstone of traditional medicine, with various parts of the plant used for their purported anti-inflammatory, antioxidant, and antimicrobial properties.[7][8]

Scientific interest in this compound is driven by its demonstrated biological activities. It exhibits potent anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a key protein complex in the innate immune response.[6] Furthermore, this compound has been shown to promote angiogenesis and wound healing by activating the PI3K/Akt signaling pathway, highlighting its therapeutic potential in tissue repair and regenerative medicine.[6] This guide provides the analytical methodologies required to reliably isolate, identify, and quantify this promising natural product.

Part 1: Sourcing and Preliminary Qualitative Assessment

The foundation of any phytochemical analysis is the quality of the starting material and an initial understanding of its chemical profile.

Botanical Sourcing and Preparation

The seeds of mature Oroxylum indicum fruits are the most cited source for this compound isolation.[5]

Protocol Justification: Proper preparation is critical to preserve the chemical integrity of the analyte. Drying prevents microbial degradation and deactivates enzymes that could hydrolyze the glycosidic bond of this compound. Pulverizing the material increases the surface area, which is a fundamental principle for achieving efficient extraction in subsequent steps.

Step-by-Step Protocol: Material Preparation

  • Collect fresh, mature seeds from Oroxylum indicum.

  • Thoroughly wash the seeds with distilled water to remove any surface contaminants.

  • Air-dry the seeds in a well-ventilated area away from direct sunlight to prevent photochemical degradation. Alternatively, use a laboratory oven at a controlled temperature (40-50°C).

  • Once completely dry, pulverize the seeds into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight, light-proof container at room temperature until extraction.

Preliminary Phytochemical Screening

Before proceeding to complex isolation, a preliminary screening of the crude extract provides valuable qualitative data on the classes of compounds present. This helps validate the presence of flavonoids and other phytochemicals.[9]

Protocol Justification: These simple colorimetric tests are based on specific chemical reactions for different classes of compounds. For example, the Shinoda test for flavonoids relies on the reduction of the flavonoid backbone by magnesium in an acidic medium to produce colored anthocyanidins.[10] Observing a positive result for flavonoids provides confidence to proceed with targeted isolation.

Step-by-Step Protocol: Screening of the Crude Extract

  • Prepare a small amount of crude ethanolic or methanolic extract from the powdered seeds.

  • Test for Flavonoids (Shinoda Test): To 2 mL of the extract, add a few magnesium turnings followed by 2-3 drops of concentrated hydrochloric acid. The development of a red or magenta color indicates the presence of flavonoids.[10]

  • Test for Phenols (Ferric Chloride Test): To 2 mL of the extract, add a few drops of a 5% ferric chloride solution. A greenish-black precipitate suggests the presence of tannins and other phenolic compounds.[10]

  • Test for Saponins (Froth Test): Vigorously shake 5 mL of an aqueous solution of the extract in a test tube. The formation of a stable froth indicates the presence of saponins.

  • Test for Alkaloids: To 2 mL of the extract, add 1 mL of Meyer's reagent. The formation of a yellowish coloration or precipitate indicates the presence of alkaloids.[10]

TestReagent(s)Positive ResultInference
Flavonoids Mg turnings, Conc. HClRed or Magenta ColorFlavonoids Present
Phenols 5% Ferric ChlorideGreenish-Black PrecipitatePhenolic Compounds Present
Saponins Water (Shaking)Stable FrothSaponins Present
Alkaloids Meyer's ReagentYellowish PrecipitateAlkaloids Present

Part 2: Extraction and Isolation Workflow

The goal of this phase is to efficiently extract this compound from the plant matrix and then purify it from other co-extracted compounds.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_final Final Product Plant Powdered O. indicum Seeds Extract Solvent Extraction (e.g., 80% Ethanol) Plant->Extract Increase surface area for solvent penetration Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extract->Partition Concentrate target compound into a less polar solvent CC Column Chromatography (Silica Gel) Partition->CC Separate compounds based on polarity This compound Isolated this compound CC->this compound Collect pure fractions

Caption: General workflow for the extraction and isolation of this compound.

Extraction

Choice of Solvent: this compound is a glycoside, making it moderately polar. Therefore, polar solvents like ethanol or methanol, typically mixed with water, are highly effective. An established protocol uses boiling 80% ethanol.[5] Another approach for related compounds in Oroxylum indicum uses 80% methanol.[11] The water content helps to swell the plant material, improving solvent penetration, while the alcohol effectively solubilizes the flavonoid glycoside.

Step-by-Step Protocol: Solvent Extraction

  • Take 800 g of the powdered seeds and place them in a large flask.[5]

  • Add 2.5 L of 80% ethanol (EtOH).[5]

  • Heat the mixture to a boil and maintain it for several hours under reflux to maximize extraction efficiency.

  • After cooling, filter the mixture to separate the extract from the plant solids.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain a crude extract.[5][8]

Purification via Liquid-Liquid Partitioning and Column Chromatography

The crude extract is a complex mixture. Partitioning uses solvents of different polarities to perform a preliminary separation. This compound will preferentially move into a moderately polar organic solvent like ethyl acetate (EtOAc) from an aqueous suspension.

Step-by-Step Protocol: Partitioning and Column Chromatography

  • Suspend the concentrated crude extract in water.

  • Transfer the aqueous suspension to a separatory funnel and perform successive extractions with ethyl acetate.[5]

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield a solid residue enriched with this compound.[5]

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Dissolve the ethyl acetate residue in a minimal amount of solvent and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure compound.

  • Combine the pure fractions and evaporate the solvent.

  • Recrystallize the resulting solid from methanol to obtain light yellow needles of pure this compound.[5]

Part 3: Structural Elucidation and Spectroscopic Characterization

Once isolated, the compound's identity must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.[12][13]

Hydrolysis: A Self-Validating Chemical Test

A key feature of this compound is its glycosidic linkage. Acid or enzymatic hydrolysis cleaves this bond, yielding the aglycone (wogonin) and D-glucuronic acid.[5] This is a powerful confirmatory test, as the resulting aglycone can be identified and compared to a known standard or spectral data.

Hydrolysis This compound This compound (Wogonin-7-O-glucuronide) Wogonin Wogonin (Aglycone) This compound->Wogonin Acid Hydrolysis (2N HCl) or β-glucuronidase Sugar D-Glucuronic Acid This compound->Sugar Acid Hydrolysis (2N HCl) or β-glucuronidase

Caption: The hydrolysis of this compound into its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is invaluable for analyzing flavonoids.[14][15][16] The spectrum reveals the basic flavone structure, and the use of shift reagents (like NaOMe, AlCl3) helps determine the positions of hydroxyl groups.

Experimental Data for this compound: [5]

Solvent/Reagent λmax (nm) Interpretation
Methanol (MeOH) 275, 340 Indicates a flavone nucleus.
Sodium Methoxide (NaOMe) 280, 388 A significant bathochromic shift in Band I (340 -> 388 nm) suggests a free 4'-OH or 3-OH group. Since this compound lacks these, this indicates a free 5-OH group.
Sodium Acetate (NaOAc) 275, 340 No shift observed, confirming that the 7-OH group is substituted (glycosylated). A free 7-OH group would cause a bathochromic shift.

| Aluminum Chloride (AlCl3) | 280, 348, 390sh | A large bathochromic shift confirms the presence of a free 5-OH group that can chelate with the 4-keto group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[14][15]

Key FT-IR Peaks for this compound (KBr, cm⁻¹): [5]

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
~3400 (broad) O-H stretch Multiple hydroxyl (-OH) groups from the flavone and sugar moiety.
~1720 C=O stretch Carboxyl group (-COOH) of the D-glucuronic acid moiety.
~1640 C=O stretch Bonded carbonyl (keto) group at C-4, typical for flavones.

| ~1600, 1480 | C=C stretch | Aromatic ring stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for complete structural elucidation, providing detailed information about the carbon-hydrogen framework. Proton NMR (¹H-NMR) data has been reported for this compound.[5]

¹H-NMR Data (DMSO-d₆, δ ppm): [5]

  • δ 11.4 (br s, 2H): Assigned to the acidic proton of the carboxyl group (-COOH) and the strongly chelated 5-OH proton.

  • δ 8.0 and 7.6 (m, 5H): Aromatic protons of the unsubstituted B-ring (H-2', 3', 4', 5', 6').

  • δ 6.9 (s, 1H): Proton at the C-3 position of the flavone ring.

  • δ 6.6 (s, 1H): Proton at the C-6 position. The singlet nature confirms substitution at C-5, C-7, and C-8.

  • δ 4.0 (s, 3H): Protons of the methoxy group (-OCH₃) at C-8.

  • δ 3.6 (br m): Protons of the glucuronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, MS is particularly useful after hydrolysis to confirm the mass of the aglycone, wogonin (C₁₆H₁₂O₅, M+ = 284).[5] This provides definitive evidence for the identity of the core flavonoid structure.

Part 4: Quantitative Analysis by HPLC

For drug development and quality control, quantifying the amount of this compound in an extract is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[17][18][19]

Step-by-Step Protocol: HPLC Quantification of this compound

  • Standard Preparation: Prepare a stock solution of pure, isolated this compound (or a certified reference standard) of known concentration in HPLC-grade methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a known amount of the dry plant extract. Dissolve it in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions (Typical for Flavonoids): [20]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of (A) acidified water (e.g., 0.5% orthophosphoric acid) and (B) methanol or acetonitrile. A typical starting point is a 40:60 v/v mixture of A:B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis or Photodiode Array (PDA) detector set at the λmax of this compound (~275 nm).

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared plant extract sample.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Use the peak area and the calibration curve to calculate the concentration of this compound in the sample. Express the final result as mg of this compound per gram of dry extract.

Conclusion and Future Perspectives

This guide outlines a systematic and robust methodology for the complete phytochemical analysis of this compound. By integrating classical techniques like extraction and partitioning with modern spectroscopic and chromatographic methods, researchers can confidently isolate, identify, and quantify this therapeutically relevant flavonoid. The causality-driven approach, explaining the "why" behind each step, ensures that the protocols are not just followed but understood, allowing for adaptation and troubleshooting. As research into the pharmacological benefits of this compound continues, the application of these rigorous analytical standards will be paramount in advancing this natural compound from the laboratory to potential clinical applications.

References

  • This compound. Wikipedia. [Link]

  • G A, Santali B. This compound-- A new flavone glucuronide from Oroxylum indicum Vent . Semantic Scholar. [Link]

  • Lim, T. K. The Biological Activities and Therapeutic Potentials of Baicalein Extracted from Oroxylum indicum: A Systematic Review. PubMed. [Link]

  • Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures. Scilit. [Link]

  • This compound | C22H20O11. PubChem, National Institutes of Health. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed. [Link]

  • Ramachandran Nair, A. G., & Joshi, B. S. This compound--A new flavone glucuronide from Oroxylum indicum Vent. Indian Academy of Sciences. [Link]

  • Oroxylin A | C16H12O5. PubChem, National Institutes of Health. [Link]

  • Menon, S., et al. Phytochemistryand evaluation of in vivo antioxidant and anti-inflammatory activities of Oroxylum indicum Vent. root bark. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sembiring, E. N., Elya, B., & Sauriasari, R. Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb. Pharmacognosy Journal. [Link]

  • Bertozzi, G., et al. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development. MDPI. [Link]

  • Phytochemical Screening on Phenolic, Flavonoid Contents, and Antioxidant Activities of Six Indigenous Plants Used in Traditional Thai Medicine. MDPI. [Link]

  • Composition containing oroxylin a and method of extraction thereof.
  • This compound. Grokipedia. [Link]

  • This compound - a new flavone glucuronide from Oroxylum indicum Vent. Qeios. [Link]

  • Chromatographic methods for the identification of flavonoids. Auctores Journals. [Link]

  • Phytochemical Analysis, Total Phenolic, Flavonoid Contents, and Anticancer Evaluations of Solvent Extracts and Saponins of H. digitata. PubMed Central, National Institutes of Health. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. [Link]

  • (PDF) Chromatographic Methods for the Identification of Flavonoids. ResearchGate. [Link]

  • PHYTOCHEMICAL SCREENING, TOTAL FLAVONOID AND PHENOLIC CONTENT ASSAYS OF VARIOUS SOLVENT EXTRACTS OF TEPAL OF Musa paradisiaca. Universiti Kebangsaan Malaysia. [Link]

  • Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. ResearchGate. [Link]

  • Fourier Transform Infrared (FT-IR) & Ultraviolet-Visible (U.V.-Vis) Spectroscopic Studies on Curcuma Caesia (Kali Haldi). Zenodo. [Link]

  • Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. PubMed Central, National Institutes of Health. [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. Al-Mustansiriyah University. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. SciSpace. [Link]

  • Investigation of extraction conditions for Oroxylum indicum root using ultrasound-assisted extraction and statistical design of. Journal of Applied Pharmaceutical Science. [Link]

  • Determination of Flavonoids in Stem Bark of Manilkara hexandra by Simultaneous and Validated HPLC Methods. Longdom Publishing. [Link]

  • (PDF) Phytochemical Investigation of Flavonoids. ResearchGate. [Link]of_Flavonoids)

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Oroxindin: A Deep Dive into its Function as a Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver in a host of inflammatory diseases. This technical guide provides an in-depth exploration of Oroxindin, a flavonoid glucuronide, as a promising inhibitor of the NLRP3 inflammasome. We will dissect its mechanism of action, provide detailed experimental protocols for its evaluation, and discuss its therapeutic potential in various NLRP3-mediated pathologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The NLRP3 Inflammasome - A Double-Edged Sword

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals. Among these, the NLRP3 inflammasome has emerged as a central player in orchestrating inflammatory responses. This multi-protein complex, once activated, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1]

While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of a wide range of chronic and acute inflammatory conditions, including:

  • Gout: Characterized by the deposition of monosodium urate (MSU) crystals in the joints, leading to intense inflammatory pain.

  • Inflammatory Bowel Disease (IBD): Including ulcerative colitis and Crohn's disease, where chronic intestinal inflammation is a hallmark.

  • Neuroinflammatory Disorders: Such as Alzheimer's disease and Parkinson's disease, where neuroinflammation contributes to disease progression.[2]

  • Cardiovascular Diseases: Including atherosclerosis, where inflammation within the arterial walls is a key pathological feature.[3]

The central role of the NLRP3 inflammasome in these diseases makes it a highly attractive target for therapeutic intervention.

This compound: A Natural Flavonoid with Potent Anti-Inflammatory Properties

This compound is a flavone glucuronide, chemically known as wogonin 7-O-β-D-glucuronide.[4] It is a naturally occurring compound isolated from the seeds of the plant Oroxylum indicum, which has a history of use in traditional medicine.[1][4] this compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][5]

Compound Name Chemical Structure Molecular Formula Source
This compound[Insert Chemical Structure of this compound Here - Visualization Pending]C22H20O11Oroxylum indicum

Recent research has pinpointed the inhibition of the NLRP3 inflammasome as a key mechanism underlying this compound's potent anti-inflammatory effects.[5]

Mechanism of Action: How this compound Tames the Inflammasome

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a multi-pronged approach, primarily by targeting the upstream signaling pathways that lead to inflammasome activation. The core mechanism involves the suppression of the Thioredoxin-interacting protein (TXNIP)-dependent NF-κB signaling pathway.[5]

Here's a step-by-step breakdown of the signaling cascade and this compound's points of intervention:

  • Priming Signal (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (TLRs) on the surface of immune cells like macrophages.

  • NF-κB Activation: This binding event triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.

  • Upregulation of Inflammasome Components: Activated NF-κB translocates to the nucleus and promotes the transcription of key inflammasome components, including NLRP3 and pro-IL-1β.

  • Activation Signal (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances like MSU, is required for the assembly and activation of the NLRP3 inflammasome complex.

  • Inflammasome Assembly and Activation: NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

  • Cytokine Maturation and Release: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell, propagating the inflammatory response.

This compound's Intervention:

  • Restoration of TXNIP Expression: In LPS-stimulated macrophages, this compound has been shown to restore the expression of TXNIP.[5]

  • Inhibition of NF-κB Activation: By modulating TXNIP, this compound suppresses the activation of the NF-κB signaling pathway.[5]

  • Reduced Expression of NLRP3 and Pro-IL-1β: The inhibition of NF-κB leads to a decrease in the transcription and subsequent protein expression of NLRP3 and pro-IL-1β, effectively reducing the available components for inflammasome assembly.[5]

  • Inhibition of Inflammasome Formation: By limiting the expression of NLRP3, this compound inhibits the formation of the active inflammasome complex.[5]

  • Decreased Cytokine Production: The net result is a significant reduction in the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][5]

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) & Assembly cluster_2 Downstream Effects LPS LPS/PAMPs TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MyD88/TRIF dependent NLRP3_proIL1B_exp ↑ NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp NLRP3_active NLRP3 NLRP3_proIL1B_exp->NLRP3_active pro_IL1B Pro-IL-1β NLRP3_proIL1B_exp->pro_IL1B ATP ATP/DAMPs ATP->NLRP3_active K+ efflux, ROS, etc. ASC ASC NLRP3_active->ASC Oligomerization pro_casp1 Pro-Caspase-1 ASC->pro_casp1 Recruitment Casp1 Active Caspase-1 pro_casp1->Casp1 Autocleavage Casp1->pro_IL1B Cleavage pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleavage IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->NFkB Suppresses This compound->NLRP3_active Inhibits Formation TXNIP TXNIP This compound->TXNIP Restores Expression TXNIP->NFkB Inhibits

Caption: this compound's Mechanism of NLRP3 Inflammasome Inhibition.

Experimental Evaluation of this compound's Activity

To rigorously assess the efficacy of this compound as an NLRP3 inflammasome inhibitor, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a detailed, step-by-step guide for researchers.

In Vitro Assessment in Macrophages

Objective: To determine the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in a controlled cellular environment.

Cell Line: THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

Protocol: NLRP3 Inflammasome Activation and Inhibition

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.

  • This compound Preparation and Pre-treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the differentiated THP-1 cells or BMDMs with the various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO only).

  • NLRP3 Inflammasome Priming (Signal 1):

    • Prime the cells by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C.

  • NLRP3 Inflammasome Activation (Signal 2):

    • Activate the inflammasome by adding ATP to each well at a final concentration of 5 mM.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C for cytokine analysis.

    • Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

Data Analysis:

  • Cytokine Quantification (ELISA):

    • Measure the concentrations of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Generate a standard curve and calculate the cytokine concentrations in each sample.

    • Compare the cytokine levels in this compound-treated groups to the vehicle control to determine the percentage of inhibition.

  • Western Blot Analysis:

    • Separate the cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NLRP3, cleaved caspase-1 (p20 subunit), and pro-caspase-1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to assess the effect of this compound on the expression of NLRP3 and the cleavage of caspase-1.

Expected Outcome: this compound treatment is expected to cause a dose-dependent decrease in the secretion of IL-1β and IL-18, as well as a reduction in the expression of NLRP3 and the amount of cleaved caspase-1.

G start Start cell_culture Cell Culture (THP-1 or BMDMs) start->cell_culture oroxindin_prep This compound Preparation & Pre-treatment cell_culture->oroxindin_prep priming Priming (Signal 1) LPS oroxindin_prep->priming activation Activation (Signal 2) ATP priming->activation sample_collection Sample Collection (Supernatant & Lysate) activation->sample_collection elisa ELISA (IL-1β, IL-18) sample_collection->elisa western_blot Western Blot (NLRP3, Caspase-1) sample_collection->western_blot end End elisa->end western_blot->end

Caption: In Vitro Experimental Workflow for this compound Evaluation.

In Vivo Assessment in a Mouse Model of Ulcerative Colitis

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NLRP3-driven disease.

Animal Model: Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 mice.

Protocol: DSS-Induced Colitis and this compound Treatment

  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.

    • Randomly divide the mice into the following groups (n=8-10 per group):

      • Control (no DSS, vehicle treatment)

      • DSS + Vehicle

      • DSS + this compound (low dose, e.g., 12.5 mg/kg/day)

      • DSS + this compound (medium dose, e.g., 25 mg/kg/day)

      • DSS + this compound (high dose, e.g., 50 mg/kg/day)

      • DSS + Positive Control (e.g., sulfasalazine)

  • Induction of Colitis:

    • Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

  • This compound Administration:

    • Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or the vehicle daily by oral gavage, starting from day 1 of DSS administration and continuing for the duration of the experiment (typically 7-10 days).

  • Monitoring of Disease Activity:

    • Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Sample Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect colon tissues.

    • Measure the colon length.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Homogenize the remaining colon tissue to prepare lysates for cytokine analysis (ELISA) and Western blotting.

Data Analysis:

  • Clinical Parameters: Compare the changes in body weight, DAI scores, and colon length between the different treatment groups.

  • Histological Evaluation: Score the H&E-stained colon sections for the severity of inflammation, ulceration, and tissue damage.

  • Biochemical Analysis: Measure the levels of IL-1β and IL-18 in the colon tissue lysates by ELISA. Perform Western blot analysis on the colon lysates to assess the expression of NLRP3 and cleaved caspase-1.

Expected Outcome: this compound treatment is expected to ameliorate the clinical signs of colitis, reduce histological damage, and decrease the levels of inflammatory markers in the colon in a dose-dependent manner.

Pharmacokinetics and Bioavailability

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While comprehensive pharmacokinetic data for this compound is still emerging, studies on its aglycone, wogonin, and the related flavonoid oroxylin A provide some initial insights.

  • Oral Bioavailability: Studies on wogonin have shown that its oral bioavailability is generally low.[6] This is a common characteristic of many flavonoids. However, its glycosylated form, wogonoside (of which this compound is a type), has been reported to have higher plasma concentrations and bioavailability following oral administration.[6] One study on an aqueous extract of Scutellariae Radix found that oroxylin A 7-O-β-d-glucuronide was the most abundant of the studied flavonoid glucuronides in rat plasma after oral administration, despite being present at the lowest concentration in the extract. This suggests that the glucuronide form may have favorable absorption characteristics.

  • Metabolism: Flavonoid glucuronides can be hydrolyzed by gut microbiota to their aglycone forms, which can then be absorbed. The aglycones can also undergo further metabolism in the liver.

Further dedicated pharmacokinetic studies on purified this compound are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to determine its absolute bioavailability.

Therapeutic Potential in Other NLRP3-Mediated Diseases

Given its mechanism of action, the therapeutic potential of this compound likely extends beyond ulcerative colitis to other diseases where NLRP3 inflammasome activation is a key driver of pathology.

  • Gout: The NLRP3 inflammasome is the central sensor for MSU crystals, the causative agent of gout. By inhibiting NLRP3 activation, this compound could potentially alleviate the intense inflammatory pain associated with acute gout attacks. Preclinical studies investigating the effect of this compound in animal models of gout are warranted.

  • Neuroinflammation: The NLRP3 inflammasome is increasingly recognized as a key contributor to neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's.[2] The ability of flavonoids to cross the blood-brain barrier, although variable, suggests that this compound could have therapeutic potential in these conditions. Further research is needed to explore its neuroprotective and anti-neuroinflammatory effects.

  • Cardiovascular Diseases: NLRP3 inflammasome activation in macrophages within atherosclerotic plaques contributes to the progression of atherosclerosis.[3] By suppressing this inflammatory cascade, this compound may offer a novel therapeutic strategy for the prevention and treatment of cardiovascular diseases.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with potent and specific inhibitory activity against the NLRP3 inflammasome. Its mechanism of action, centered on the suppression of the TXNIP-dependent NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic agent for a range of inflammatory diseases.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacological properties of this compound. Future research should focus on:

  • Comprehensive Pharmacokinetic and Safety Profiling: A thorough understanding of this compound's ADME properties and a comprehensive safety assessment are crucial for its translation to the clinic.

  • Preclinical Efficacy in Diverse Disease Models: Evaluating the therapeutic efficacy of this compound in preclinical models of gout, neuroinflammation, and cardiovascular disease will be essential to define its full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs could lead to the development of even more potent and selective NLRP3 inhibitors with improved pharmacokinetic properties.

References

  • He, H., Jiang, H., Chen, Y., Ye, J., Wang, A., Wang, C., Liu, Q., Jin, S., & Li, X. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications, 9(1), 2550. [Link]

  • Gao, J., Zhang, Y., Liu, Y., Zhang, J., & Li, Y. (2021). Procyanidins Suppress Gouty Arthritis through Inhibiting NLRP3 Inflammasome Activation. Journal of Immunology Research, 2021, 6682047. [Link]

  • Choi, N., Kim, J. H., Kim, J., & Lee, S. J. (2021). Loganin Alleviates Gout Inflammation by Suppressing NLRP3 Inflammasome Activation and Mitochondrial Damage. Antioxidants, 10(2), 315. [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Zha, Z., Li, Y., Chen, J., & Wang, Y. (2021). NLRP3 inflammasome: The rising star in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 8, 757858. [Link]

  • Martinon, F., Mayor, A., & Tschopp, J. (2009). The inflammasomes: guardians of the body. Annual Review of Immunology, 27, 229-265. [Link]

  • Li, A., Li, S., Zhang, Y., Xu, X., Chen, Y., & Li, H. (2020). This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. Acta Pharmaceutica Sinica B, 10(1), 85-99. [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S. I., Koirala, N., ... & Martins, N. (2021). The Therapeutic Potential of Wogonin Observed in Preclinical Studies. Evidence-Based Complementary and Alternative Medicine, 2021, 5543111. [Link]

  • Chen, X., Zhong, D., & Chen, X. (2020). Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A. Fitoterapia, 141, 104480. [Link]

  • Liu, C., Li, Y., & Li, L. (2010). Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma. Planta Medica, 76(13), 1461-1466. [Link]

  • Li, H., Liu, Y., Yang, L., Wang, Y., & Li, F. (2016). Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat. Journal of Chromatography B, 1014, 69-78. [Link]

  • Zhang, T., Li, S., Ma, L., Wang, X., Wang, X., & Wang, T. (2022). The mysteries of pharmacokinetics and in vivo metabolism of Oroxylum indicum (L.) Kurz: A new perspective from MSOP method. Journal of Ethnopharmacology, 293, 115274. [Link]

  • Zhang, X., Wang, Y., Ma, L., & Zhang, T. (2020). Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 785-791. [Link]

  • Wu, J., Zhang, Y., & Li, Y. (2024). Discovery of multi-target anti-gout agents from Eurycoma longifolia Jack through phenotypic screening and structural optimization. Nature Communications, 15(1), 1-15. [Link]

  • Cherubini, A., Vigna, G. B., & Zuliani, G. (2005). Role of antioxidants in atherosclerosis: epidemiological and clinical update. Current pharmaceutical design, 11(16), 2017-2032. [Link]

  • Liu, Y., & Zhang, Y. (2023). Mechanisms of Macrophage Polarization Regulated by Oridonin: A Review. Molecules, 28(23), 7858. [Link]

  • Li, Y., & Zhang, Y. (2024). Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. Journal of Medicinal Chemistry, 67(16), 13589-13606. [Link]

  • Dietary Antioxidants and Atherosclerosis. (n.d.). ClinicalTrials.gov. Retrieved January 30, 2026, from [Link]

  • Lee, J., & Kim, Y. M. (2023). Glabridin Suppresses Macrophage Activation by Lipoteichoic Acid In Vitro: The Crucial Role of MAPKs-IL-1β-iNOS Axis Signals in Peritoneal and Alveolar Macrophages. International Journal of Molecular Sciences, 24(22), 16409. [Link]

  • Li, Y., & Zhang, Y. (2020). Influence of verapamil on the pharmacokinetics of oridonin in rats. Pharmaceutical Biology, 58(1), 323-327. [Link]

  • Park, S., & Lim, J. (2014). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Experimental and Therapeutic Medicine, 8(5), 1613-1618. [Link]

  • G. A., & S. B. (n.d.). This compound-- A new flavone glucuronide from Oroxylum indicum Vent . Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Kumar, A., & Singh, A. (2022). Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs). Antioxidants, 11(6), 1184. [Link]

  • Angeloni, C., & Hrelia, S. (2022). Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. Antioxidants, 11(10), 2011. [Link]

  • ENHANCED AND SYNERGISTIC INHIBITION OF PRO-INFLAMMATORY CYTOKINES (IL-1Β, IL-17A, AND IL-6) BY A CURCUMIN-THYMOQUINONE COMPLEX (CURQNONE®), COMPARED TO CURCUMIN MONOTHERAPY IN LPS-STIMULATED RAW 264.7 MURINE MACROPHAGES. (2023). ResearchGate. [Link]

  • Preclinical atherosclerosis and prediabetes: a cross-sectional metabolic assessment in apparently healthy population. (2023). BMC Cardiovascular Disorders, 23(1), 1-9. [Link]

  • Grape seed-derived procyanidins alleviate gout pain via NLRP3 inflammasome suppression. (2021). ResearchGate. [Link]

  • Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. (2015). ResearchGate. [Link]

  • Ito, H., Iguchi, A., & Hatano, T. (2011). In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A. Bioorganic & Medicinal Chemistry, 19(17), 5259-5265. [Link]

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  • Nobiletin and Eriodictyol Suppress Release of IL-1β, CXCL8, IL-6, and MMP-9 from LPS, SARS-CoV-2 Spike Protein, and Ochratoxin A-Stimulated Human Microglia. (2023). MDPI. [Link]

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Technical Guide: Cytotoxic Mechanisms and Experimental Profiling of Oroxindin (Wogonoside) in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Oroxindin (chemically identified as Wogonoside or Wogonin-7-O-glucuronide; CAS: 51059-44-0) is a bioactive flavonoid glycoside isolated primarily from Oroxylum indicum and Scutellaria baicalensis. Unlike its aglycone counterpart Wogonin, this compound possesses a glucuronic acid moiety at the C-7 position.[1]

While the aglycone (Wogonin) exhibits superior membrane permeability, this compound demonstrates distinct pharmacokinetics and cytotoxicity profiles, particularly in hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and gastric cancer lines. Its cytotoxic efficacy relies on the modulation of the PTEN/PI3K/Akt axis and the triggering of the intrinsic mitochondrial apoptotic pathway .

Chemical Constraints in Experimental Design
  • Molecular Weight: 460.39 g/mol

  • Solubility: Poor in water; soluble in Dimethyl Sulfoxide (DMSO).

  • Stability: Susceptible to hydrolysis by

    
    -glucuronidase (abundant in the tumor microenvironment), converting it to the more potent Wogonin.
    
  • Critical Handling: Stock solutions must be prepared in DMSO. Final assay concentration of DMSO must remain

    
     to avoid solvent-induced cytotoxicity masking the compound's effects.
    

Mechanisms of Action: The Cytotoxic Cascade

The cytotoxicity of this compound is not a single-target event but a multi-stage signaling collapse.

The PTEN/PI3K/Akt Axis

This compound functions as a signal modulator. In many cancer phenotypes, the PI3K/Akt pathway is constitutively active, driving survival. This compound upregulates PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 to PIP2. This prevents the recruitment of Akt to the cell membrane, blocking its phosphorylation (activation).

  • Result: Downregulation of survival signals (mTOR, NF-

    
    B).
    
Mitochondrial Apoptosis (Intrinsic Pathway)

Following Akt inhibition, the phosphorylation of Bad (a pro-apoptotic protein) decreases, allowing it to translocate to the mitochondria.

  • Bax/Bcl-2 Ratio: this compound increases Bax expression while suppressing Bcl-2.

  • Cytochrome c Release: The imbalance causes mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c.

  • Caspase Cascade: Cytochrome c associates with Apaf-1 to activate Caspase-9, which subsequently cleaves and activates the executioner Caspase-3.

Visualization of Signaling Pathways

Oroxindin_Mechanism This compound This compound (Wogonoside) PTEN PTEN (Upregulation) This compound->PTEN Induces Expression Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PIP3 PIP3 PTEN->PIP3 Dephosphorylates (Inhibits) PI3K PI3K (Kinase Activity) PI3K->PIP3 Generates Akt Akt / p-Akt (Survival Signal) PIP3->Akt Recruits/Activates Akt->Bcl2 Promotes Stability Akt->Bax Inhibits Translocation Bcl2->Bax Antagonizes Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Caption: Mechanistic pathway of this compound-induced apoptosis via PTEN modulation and the mitochondrial axis.

Experimental Protocols (Self-Validating Systems)

To generate reproducible data, the following protocols utilize internal controls to validate the specific action of this compound.

Protocol A: Determination of IC50 (MTT Assay)

Purpose: To establish the cytotoxic concentration range.

  • Preparation:

    • Dissolve this compound in 100% DMSO to create a 100 mM stock.

    • Prepare serial dilutions in serum-free media. Control: Media + 0.1% DMSO (Vehicle).

  • Seeding:

    • Seed cancer cells (e.g., A549 or HepG2) at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

  • Treatment:

    • Treat cells with this compound (0, 10, 20, 40, 80, 160

      
      M) for 24h and 48h.
      
    • Validation Step: Include a positive control well treated with Cisplatin or Wogonin (aglycone) for potency comparison.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc).[2] Incubate 4h at 37°C.

    • Remove media carefully.[2][3]

    • Add 150

      
      L DMSO to dissolve formazan crystals. Shake 10 min.
      
  • Quantification:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

    • Calculate % Viability =

      
      .
      
Protocol B: Validation of Apoptosis (Annexin V/PI Flow Cytometry)

Purpose: To distinguish between necrosis and programmed cell death.

  • Treatment: Treat cells with IC50 concentration of this compound for 24h.

  • Harvesting:

    • Trypsinize cells (EDTA-free trypsin is preferred to protect membrane phosphatidylserine).

    • Wash 2x with cold PBS.

  • Staining:

    • Resuspend in 1X Binding Buffer.

    • Add 5

      
      L FITC-Annexin V and 5 
      
      
      
      L Propidium Iodide (PI).
    • Incubate 15 min in dark at RT.

  • Analysis:

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic (Key indicator of this compound efficacy).

Protocol C: Western Blotting for Pathway Verification

Purpose: To confirm the PTEN/Akt mechanism.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical to preserve p-Akt).

  • Targets:

    • Loading Control:

      
      -Actin or GAPDH.
      
    • Effectors: Cleaved Caspase-3, Cleaved PARP.

    • Pathway: PTEN, p-Akt (Ser473), Total Akt, Bax, Bcl-2.

  • Expected Result: this compound treatment should show:

    
    PTEN, 
    
    
    
    p-Akt,
    
    
    Cleaved Caspase-3.
Experimental Workflow Visualization

Experimental_Workflow cluster_assays Parallel Validation Assays Stock Stock Prep (DMSO) Seed Cell Seeding (96-well / 6-well) Stock->Seed Treat This compound Treatment (24h / 48h) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT FACS Flow Cytometry (Annexin V/PI) Treat->FACS WB Western Blot (Protein Expression) Treat->WB Analysis Data Synthesis (IC50 & Mechanism) MTT->Analysis FACS->Analysis WB->Analysis

Caption: Integrated workflow for validating this compound cytotoxicity and mechanism.

Comparative Data Summary

The following table summarizes the cytotoxic profile of this compound (Wogonoside) compared to its aglycone, Wogonin, across key cancer cell lines. Note that this compound generally requires higher concentrations for similar effects due to the glycoside group limiting passive diffusion.

Cell LineTissue OriginThis compound IC50 (24h)Wogonin IC50 (24h)Key Molecular Effect Observed
A549 Lung (NSCLC)~60 - 80

M
~20 - 40

M
Mitochondrial dysfunction, ROS generation
HepG2 Liver~50 - 70

M
~15 - 30

M
G1 Phase Arrest, NF-

B inhibition
HL-60 Leukemia~40

M
~10

M
Differentiation induction, Caspase-3 activation
MCF-7 Breast>100

M
~40

M
Weak response (this compound); ER Stress (Wogonin)

Data synthesized from comparative pharmacological studies (See References).

Challenges & Future Directions

  • Bioavailability: The primary limitation of this compound is its polarity. In vivo, however, it may act as a "prodrug," where intestinal bacteria or tissue

    
    -glucuronidases cleave it into Wogonin.
    
  • Synergy: Emerging research suggests this compound may sensitize drug-resistant cells (e.g., MCF-7/ADR) to chemotherapeutics like Doxorubicin by inhibiting P-glycoprotein efflux pumps, a mechanism distinct from direct cytotoxicity.

References

  • Chen, Y., et al. (2013). Wogonoside induces cell cycle arrest and apoptosis by inhibiting cell survival signaling pathways in human leukemia cells. Journal of Natural Medicines.

  • Sun, Y., et al. (2011).

    
     pathway. Cell Stress and Chaperones. 
    
  • Wang, H., et al. (2014). Wogonoside induces apoptosis in human non-small cell lung cancer A549 cells by promoting mitochondria dysfunction. Biomedicine & Pharmacotherapy.[2]

  • Zhang, L., et al. (2014). Inhibitory effects of wogonoside on invasion and migration of human breast cancer cells. Molecular Medicine Reports.

  • He, L., et al. (2012). The anti-inflammatory effect of Wogonoside via the suppression of NF-

    
    B and MAPK pathways. Inflammation.[1] 
    

Sources

Introduction: Unveiling the Therapeutic Potential of Oroxindin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antiviral Activity of Oroxindin

This compound, a flavone glucuronide chemically identified as wogonin 7-O-β-D-glucuronide, is a bioactive compound isolated from the seeds of Oroxylum indicum, a plant with a long history in traditional medicine.[1] This compound, also found in plants like Bacopa monnieri, is gaining attention for its pharmacological properties. While extensive research has highlighted its potent anti-inflammatory effects through mechanisms like the inhibition of the NLRP3 inflammasome, its direct antiviral activities are an emerging area of scientific inquiry.[1] This guide provides a comprehensive technical overview of the current understanding of this compound's antiviral potential, synthesizes data from computational studies, explores plausible mechanisms of action by drawing parallels with related compounds, and presents detailed experimental protocols for its validation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to further investigate this compound as a potential antiviral therapeutic agent.

Part 1: Computational Evidence for Antiviral Activity Against SARS-CoV-2

The most direct evidence for this compound's antiviral potential comes from in silico molecular docking studies. These computational methods are crucial in modern drug discovery for rapidly screening large libraries of compounds against specific viral protein targets, minimizing the initial time and cost of laboratory research.

Mechanism of Action: Targeting the Main Protease (Mpro)

A key study investigated this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). Mpro is an essential enzyme for the virus, as it cleaves viral polyproteins into functional proteins required for viral replication and transcription.[2] Inhibiting Mpro effectively halts the viral life cycle, making it a prime target for antiviral drugs.

The molecular docking analysis revealed that this compound fits into the active site of the Mpro enzyme, forming stable interactions with key amino acid residues.[3] The compound was found to establish multiple hydrogen bonds with residues such as THR 26A, ASN 142A, GLY 143A, CYS 145A, and ASP 187A. It also formed pi-pi and pi-alkyl interactions, which further stabilize the ligand-receptor complex.[3] These interactions are critical as they are responsible for inhibiting the enzymatic activity of Mpro.

Data Presentation: Binding Affinity of this compound

The strength of the interaction between a ligand (this compound) and its target protein (Mpro) is quantified by its binding affinity, measured in kcal/mol. A more negative value indicates a stronger, more stable interaction.

CompoundViral TargetBinding Affinity (kcal/mol)Interacting ResiduesSource
This compound SARS-CoV-2 Main Protease (Mpro)-8.1THR 26A, HIS 41A, ASN 142A, GLY 143A, CYS 145A, PRO 168A, ASP 187A[3]

This strong binding affinity suggests that this compound is a promising candidate for inhibiting SARS-CoV-2 replication and warrants further validation through in vitro and in vivo experimental models.

Part 2: Indirect Antiviral Mechanisms: Immunomodulation and Signaling Pathway Interference

Beyond direct interaction with viral proteins, a compound's ability to modulate the host's immune and inflammatory response is a critical aspect of its antiviral efficacy. Viral infections often trigger dysregulated inflammatory responses, such as a "cytokine storm," which can cause severe tissue damage.[2][4] this compound and related flavonoids exhibit significant immunomodulatory properties that may contribute to their antiviral effects.

Inhibition of the NLRP3 Inflammasome

This compound is a known inhibitor of the NLRP3 inflammasome activation in macrophages.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by viral pathogens, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. By suppressing this pathway, this compound can mitigate the excessive inflammation that contributes to the pathology of severe viral diseases.

Modulation of Key Signaling Pathways

While direct studies on this compound are ongoing, research on the closely related flavonoid, Oroxylin A, provides valuable insights into plausible antiviral mechanisms. Oroxylin A modulates several critical signaling pathways that viruses often hijack for their replication.[5][6][7][8]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes and is often exploited by viruses to facilitate their replication.[9][10][11] Oroxylin A has been shown to modulate MAPK signaling, suggesting a potential mechanism for inhibiting viral propagation.[6]

  • STAT1 Signaling Pathway: The Signal Transducer and Activator of Transcription 1 (STAT1) is a pivotal protein in the interferon (IFN) signaling pathway, which orchestrates the host's primary antiviral defense by activating hundreds of antiviral genes.[12][13] Some viruses have evolved mechanisms to inhibit STAT1 activation. Oroxylin A has been demonstrated to suppress STAT1 phosphorylation.[14][15] This could represent a dual-edge sword: while beneficial in hyper-inflammatory states, its effect on the primary antiviral response needs careful investigation.

The diagram below illustrates a hypothetical model of this compound's multi-faceted antiviral action, combining its known anti-inflammatory effects with plausible interference in viral-host signaling pathways.

G cluster_virus Viral Infection cluster_host Host Cell Response Virus Virus Mpro Viral Protease (Mpro) Virus->Mpro activates NLRP3 NLRP3 Inflammasome Virus->NLRP3 activates MAPK MAPK Pathway Virus->MAPK activates Replication Viral Replication Mpro->Replication Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3->Cytokines MAPK->Replication promotes STAT1 STAT1 Pathway AntiviralState Antiviral State STAT1->AntiviralState This compound This compound This compound->Mpro Inhibits (In Silico) This compound->NLRP3 Inhibits This compound->MAPK Modulates (Hypothesized) This compound->STAT1 Modulates (Hypothesized)

Caption: Hypothetical antiviral mechanisms of this compound.

Part 3: Experimental Protocols for Antiviral Validation

To transition from computational predictions and hypothesized mechanisms to empirical evidence, rigorous experimental validation is essential. The following protocols provide step-by-step methodologies for assessing the antiviral activity of this compound in a laboratory setting.

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying the ability of a compound to inhibit viral infection and replication, resulting in a reduction of visible "plaques" or areas of cell death in a monolayer of cultured cells.[16][17]

G A 1. Cell Seeding Seed susceptible cells (e.g., Vero, MDCK) in 6-well plates to form a confluent monolayer. B 2. Compound Dilution Prepare serial dilutions of this compound in cell culture medium. A->B C 3. Virus Incubation Mix a known titer of virus (e.g., 100 PFU) with each this compound dilution. Incubate for 1 hr at 37°C. B->C D 4. Infection Inoculate cell monolayers with the This compound-virus mixtures. C->D E 5. Adsorption Incubate for 1 hr at 37°C to allow virus attachment and entry. D->E F 6. Overlay Application Remove inoculum and add a semi-solid overlay (e.g., agarose, methylcellulose) to restrict virus spread to adjacent cells. E->F G 7. Incubation Incubate plates at 37°C until plaques are visible (typically 2-5 days). F->G H 8. Staining & Counting Fix cells and stain with crystal violet. Count the number of plaques in each well. G->H I 9. IC50 Calculation Calculate the 50% inhibitory concentration (IC50) by comparing plaque numbers in treated vs. untreated (virus control) wells. H->I

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

  • Cell Culture Preparation: Seed an appropriate host cell line (e.g., Vero cells for herpesviruses, MDCK cells for influenza) into 6-well plates at a density that will achieve 95-100% confluency within 24 hours.

  • Compound and Virus Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in serum-free cell culture medium.

    • Dilute the virus stock to a concentration that will yield approximately 80-120 plaques per well in the virus control wells.[18]

  • Neutralization: Mix equal volumes of each this compound dilution with the diluted virus. Include a virus-only control (mixed with medium) and a cell-only control (mock-infected). Incubate the mixtures for 1 hour at 37°C to allow this compound to bind to the virus or host cells.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with 200 µL of the this compound-virus mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: Carefully remove the inoculum from the wells. Gently add 2 mL of a pre-warmed semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose) to each well.[19] Allow it to solidify at room temperature.

  • Incubation: Incubate the plates inverted in a CO2 incubator at 37°C for 2-5 days, depending on the virus replication kinetics.

  • Plaque Visualization and Counting:

    • Fix the cells by adding a fixative solution (e.g., 10% formalin) for at least 1 hour.

    • Carefully remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry. Plaques will appear as clear zones against a purple background.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined using non-linear regression analysis.

Protocol 2: Viral Load Quantification by Real-Time RT-qPCR

This method quantifies the amount of viral RNA in infected cell supernatants or lysates, providing a direct measure of viral replication. It is highly sensitive and offers a broad dynamic range for quantification.[20][21]

G A 1. Cell Infection Infect cell monolayers in the presence of serial dilutions of this compound. Incubate for 24-72 hrs. B 2. Sample Collection Collect cell culture supernatants and/or cell lysates at desired time points. A->B C 3. RNA Extraction Isolate total RNA from the collected samples using a commercial viral RNA extraction kit. B->C D 4. Reverse Transcription (RT) Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase. C->D E 5. Real-Time PCR (qPCR) Amplify a virus-specific gene from the cDNA using specific primers and a fluorescent probe (e.g., TaqMan). D->E F 6. Data Acquisition Monitor fluorescence intensity in real-time. The cycle at which fluorescence crosses a threshold (Ct value) is recorded. E->F G 7. Quantification Quantify viral RNA copies by comparing Ct values to a standard curve generated from known quantities of viral RNA or plasmid DNA. F->G H 8. Analysis Determine the reduction in viral load for each This compound concentration compared to the untreated virus control. G->H

Caption: Workflow for Viral Load Quantification by RT-qPCR.

  • Experimental Setup: Seed cells in 24-well plates and infect them with the target virus at a defined multiplicity of infection (MOI) in the presence of various concentrations of this compound. Include untreated, infected controls.

  • Sample Harvesting: At specific time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant to measure extracellular virus and/or lyse the cells to measure intracellular viral RNA.

  • RNA Extraction: Extract viral RNA from the samples using a commercial kit according to the manufacturer's instructions. This step is critical for obtaining high-quality RNA free of inhibitors.

  • One-Step RT-qPCR Reaction Setup: Prepare a master mix for each sample containing:

    • RT-qPCR buffer

    • Reverse transcriptase and Taq polymerase enzyme mix

    • Forward and reverse primers specific to a conserved region of the viral genome

    • A fluorescently labeled probe (e.g., FAM-labeled)

    • Nuclease-free water

    • The extracted RNA template

  • Thermal Cycling: Perform the RT-qPCR on a real-time PCR instrument with a typical thermal profile:

    • Reverse Transcription: 50°C for 10-30 minutes.

    • Polymerase Activation: 95°C for 5-10 minutes.[22]

    • PCR Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds.[22]

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).[22][23]

  • Data Analysis:

    • Generate a standard curve by running serial dilutions of a plasmid containing the target viral gene or a quantified viral RNA standard.

    • Plot the threshold cycle (Ct) values of the standards against the logarithm of their known concentrations.

    • Use the standard curve to interpolate the viral RNA copy number for each experimental sample based on its Ct value.

    • Calculate the percentage reduction in viral load for this compound-treated samples compared to the untreated control.

Part 4: Future Research Directions and Conclusion

The current body of evidence, primarily from in silico studies and its known anti-inflammatory properties, positions this compound as a compelling candidate for further antiviral research. The immediate priority is the experimental validation of its activity against SARS-CoV-2 using the protocols outlined above.

Future research should expand to:

  • Broad-Spectrum Screening: Test this compound against a diverse panel of viruses, particularly RNA viruses like influenza and Coxsackievirus, where related flavonoids have shown activity.[24][25]

  • Mechanistic Elucidation: Investigate the precise molecular mechanisms, confirming its effects on the NLRP3 inflammasome during viral infection and exploring its modulation of the MAPK and STAT1 signaling pathways.

  • Resistance Studies: Assess the potential for viruses to develop resistance to this compound over time.

  • In Vivo Efficacy: Progress to animal models of viral infection to evaluate the compound's efficacy, safety, and pharmacokinetic profile.

References

  • Grokipedia. This compound.
  • Frontiers. (2022-10-11). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships.
  • Redox-Modulating Agents in the Treatment of Viral Infections - PMC - NIH. (2020-06-08).
  • MDPI. (2022-10-08). Antiviral and Anti-Inflammatory Plant-Derived Bioactive Compounds and Their Potential Use in the Treatment of COVID-19-Related Pathologies.
  • Exploring the active constituents of Oroxylum indicum in intervention of novel coronavirus (COVID-19) based on molecular docking method - NIH.
  • PubMed. (2016-05-19). Antiviral Activity of Oroxylin A against Coxsackievirus B3 Alleviates Virus-Induced Acute Pancreatic Damage in Mice.
  • ResearchGate. Antiviral activity of Norwogonin, Oroxylin A, and Mosloflavone against CVB3 infection in Vero cells.
  • MDPI. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases.
  • YouTube. (2020-01-30). Neuraminidase Inhibitors: Mechanism of Action.
  • Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC.
  • PubMed. Oroxylin A suppresses influenza A virus replication correlating with neuraminidase inhibition and induction of IFNs.
  • PLOS One. (2012-12-06). STAT1 Mediates Oroxylin A Inhibition of iNOS and Pro-Inflammatory Cytokines Expression in Microglial BV-2 Cells.
  • Anti-Inflammatory Activity of Flavonoids: Potential Role against COVID-19.
  • Detection and monitoring of virus infections by real-time PCR - PMC - PubMed Central - NIH.
  • PubMed. STAT1 mediates oroxylin a inhibition of iNOS and pro-inflammatory cytokines expression in microglial BV-2 cells.
  • PubMed. (2024-12-04). A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants.
  • Antiviral Activity of Natural Compounds for Food Safety - PMC - NIH. (2024-06-17).
  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol.
  • YouTube. (2022-06-23). Antivirals | HIV, Hepatitis, Influenza, Herpes Treatment.
  • HIV.gov. Vaccines and People with HIV.
  • MDPI. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker.
  • EURL. (2021-04-20). STANDARD OPERATING PROCEDURE.
  • DNA-Technology. HIV Quantitative REAL-TIME PCR Kit USER MANUAL.
  • ResearchGate. (2024-06-17). (PDF) Antiviral Activity of Natural Compounds for Food Safety.
  • American Society for Microbiology. (2006-10-09). Plaque Assay Protocols.
  • Medical Microbiology - NCBI Bookshelf - NIH. Control of Viral Infections and Diseases.
  • Molecular dynamics study on the effect of the N1 neuraminidase double mutant G147R/H274Y on oseltamivir sensitivity - NIH. (2024-12-10).
  • MDPI. STAT1 and Its Crucial Role in the Control of Viral Infections.
  • MDPI. The MAPK Response to Virus Infection Is Modified by Probenecid.
  • PubMed. (2020-08-05). A virus-induced conformational switch of STAT1-STAT2 dimers boosts antiviral defenses.
  • ScienceOpen. (2017-04-10). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase.
  • Real-Time Quantitative PCR Analysis of Viral Transcription.
  • A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC - PubMed Central. (2024-12-04).
  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - NIH. (2014-11-04).
  • ResearchGate. (2017-12-20). (PDF) The inhibitory performance of flavonoid cyanidin-3-sambubiocide against H274Y mutation in H1N1 influenza virus.
  • CDC Archive. What Adults with HIV Infection Should Know About 2009 H1N1 Flu (Formerly Called Swine Flu).
  • Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach - PubMed Central.
  • ScienceOpen. (2025-02-27). Papaverine Targets STAT Signaling: A Dual‐Action Therapy Option Against SARS‐CoV‐2.
  • ResearchGate. (2025-04-02). The MAPK Response to Virus Infection Is Modified by Probenecid.
  • One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC - NIH.
  • Miquelianin inhibits IAV infection via the MAPK signaling pathway both in vitro and in vivo. (2025-03-16).
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Oroxindin (Wogonoside): Technical Monograph on CAS 51059-44-0

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Oroxindin (Wogonin-7-O-glucuronide) CAS Registry Number: 51059-44-0[1][2][3][4][5]

Executive Summary

This compound (CAS 51059-44-0), chemically identified as Wogonoside (Wogonin-7-O-β-D-glucuronide), is a bioactive flavonoid glycoside with significant therapeutic potential in oncology and immunology.[1][2][4] Predominantly isolated from Oroxylum indicum (seeds) and Scutellaria baicalensis (roots), it serves as the primary glycosidic reservoir of the aglycone Wogonin.

Unlike many glycosides that function solely as prodrugs, this compound exhibits distinct, direct pharmacological activities. It is a potent inhibitor of the NLRP3 inflammasome and the NF-κB signaling axis , positioning it as a high-value candidate for treating cytokine-storm-mediated pathologies (e.g., colitis, sepsis) and resistant malignancies (e.g., triple-negative breast cancer).[1][2] This guide provides a rigorous technical analysis of its chemical behavior, isolation protocols, and molecular mechanisms.

Chemical Profile & Identity

This compound is a flavone glucuronide.[6][7] Its solubility profile differs significantly from its aglycone, Wogonin, necessitating specific extraction strategies.

PropertySpecification
Common Names This compound, Wogonoside, Glychionide B
CAS Number 51059-44-0
IUPAC Name 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl β-D-glucopyranosiduronic acid
Molecular Formula C₂₂H₂₀O₁₁
Molecular Weight 460.39 g/mol
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; Poorly soluble in Water, Hexane
pKa ~2.8 (carboxylic acid), ~7.5 (phenolic OH)
Metabolic Parent Wogonin (Aglycone)
Structural Significance

The glucuronic acid moiety at the C-7 position confers high polarity, preventing passive diffusion across the blood-brain barrier (BBB) compared to Wogonin.[1][2] However, this moiety targets the molecule to the colon, where microbiome-associated β-glucuronidases hydrolyze it, creating a local depot of active Wogonin or allowing this compound to act directly on colonic epithelium (e.g., in ulcerative colitis).[1][2]

Molecular Mechanism of Action[5][6][11]

This compound functions as a "molecular brake" on hyper-inflammatory responses.[1][2] Its efficacy stems from a dual-inhibition mechanism targeting the NF-κB transcriptional machinery and the NLRP3 inflammasome assembly.[1][2][3][4]

The Signaling Cascade
  • NF-κB Suppression: this compound prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6).[1][2]

  • NLRP3 Inflammasome Inhibition: Unlike general anti-inflammatories, this compound specifically inhibits the assembly of the NLRP3 complex, preventing the cleavage of Pro-Caspase-1 to Caspase-1 and the subsequent maturation of IL-1β.[1][2]

  • Autophagy Induction: In cancer models (e.g., MCF-7, MDA-MB-231), this compound inhibits the PI3K/Akt/mTOR pathway, forcing cells into autophagic cell death.[1][2]

Visualization: this compound Signaling Pathway[1]

Oroxindin_Pathway cluster_Inflammation Anti-Inflammatory Axis cluster_Cancer Anticancer / Autophagy Axis This compound This compound (CAS 51059-44-0) IKK IKK Complex This compound->IKK Inhibits NLRP3 NLRP3 Inflammasome Assembly This compound->NLRP3 Direct Inhibition PI3K PI3K / Akt This compound->PI3K Inhibits IkBa IκBα Phosphorylation IKK->IkBa NFkB NF-κB (p65) Translocation IkBa->NFkB Cytok Cytokines (TNF-α, IL-6) NFkB->Cytok NFkB->NLRP3 Priming Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Maturation Casp1->IL1B mTOR mTORC1 PI3K->mTOR Autophagy Autophagic Flux (LC3-II Accumulation) mTOR->Autophagy Inhibits suppression (Induces) Apoptosis Apoptosis Autophagy->Apoptosis Cell Death

Figure 1: Mechanistic map of this compound demonstrating dual inhibition of inflammatory pathways (Red) and induction of autophagic cell death in cancer cells (Green).[1][2]

Experimental Protocols

Isolation from Oroxylum indicum (Seeds) or Scutellaria baicalensis (Root)

Objective: Isolate high-purity this compound (>95%) while separating it from its aglycone Wogonin.[1][2]

Principle: this compound is more polar than Wogonin due to the glucuronic acid group. It partitions into n-Butanol, whereas Wogonin remains in Ethyl Acetate or Chloroform.[1][2]

Workflow:

  • Extraction:

    • Pulverize dried seeds/roots (1 kg) to a fine powder (40 mesh).

    • Reflux with 70% Methanol (1:10 w/v) for 3 hours x 3 cycles.

    • Filter and concentrate the combined filtrate under reduced pressure (Rotavap) at 50°C to obtain a crude extract.

  • Fractionation (The Critical Step):

    • Suspend the crude extract in distilled water (1 L).

    • Wash 1: Partition with Petroleum Ether (1 L x 3) to remove lipids/chlorophyll.[2] Discard organic layer.

    • Wash 2: Partition with Chloroform or Ethyl Acetate (1 L x 3).[2]

      • Note: This organic layer contains Wogonin (Aglycone) and Oroxylin A. Save if these are desired; otherwise, discard.

    • Extraction: Partition the remaining aqueous layer with n-Butanol (water-saturated, 1 L x 3).[1][2]

    • Collect the n-Butanol fraction.[1][2] This contains the flavonoid glycosides (this compound, Baicalin).[2][5]

  • Purification:

    • Concentrate the n-Butanol fraction to dryness.[1][2]

    • Redissolve in a minimum amount of Methanol.

    • Column Chromatography: Use Polyamide or Silica Gel C18.

    • Elution Gradient: Water → Methanol (0% to 100%).[2] this compound typically elutes at ~40-50% Methanol.[1][2]

    • Crystallization: Recrystallize fractions containing this compound (checked via TLC) using Methanol/Water (1:1).

HPLC Analytical Method

Objective: Quantify this compound purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 x 250 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 15% B[1][2]

    • 10-30 min: 15% → 40% B[1][2]

    • 30-45 min: 40% → 70% B[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm .

  • Retention Time: this compound elutes earlier than Wogonin due to higher polarity.

Visualization: Isolation Workflow

Isolation_Workflow Raw Raw Material (O. indicum seeds / S. baicalensis root) Extract 70% MeOH Extraction (Reflux 3h x 3) Raw->Extract Suspension Suspend in Water Extract->Suspension PetEther Partition: Petroleum Ether Suspension->PetEther Lipids Lipids/Fats (Discard) PetEther->Lipids EtOAc Partition: Ethyl Acetate PetEther->EtOAc Aqueous Phase Aglycones Aglycones (Wogonin, Oroxylin A) EtOAc->Aglycones nBuOH Partition: n-Butanol EtOAc->nBuOH Aqueous Phase Aqueous Sugars/Salts (Discard) nBuOH->Aqueous CrudeGly Crude Glycoside Fraction nBuOH->CrudeGly Organic Phase Column C18 / Polyamide Column (H2O -> MeOH Gradient) CrudeGly->Column Pure Pure this compound (Crystallization) Column->Pure

Figure 2: Step-by-step fractionation protocol separating this compound from lipids and aglycones.[1][2][4]

Pharmacokinetics & ADME

Understanding the biotransformation of this compound is critical for in vivo study design.

  • Absorption: Intact this compound has low oral bioavailability due to its hydrophilicity and molecular weight (460.4 Da).

  • Enterohepatic Recycling:

    • Ingested this compound reaches the colon.

    • Gut microbiota (expressing β-glucuronidase) hydrolyze this compound → Wogonin .[1][2]

    • Wogonin is absorbed into the portal circulation.

    • In the liver, Wogonin is extensively glucuronidated back into This compound (Wogonoside) by UGT enzymes (specifically UGT1A8/1A9).[2]

    • Result: this compound is the major circulating metabolite in plasma, not Wogonin, even after Wogonin administration.

  • Implication: In cell culture (in vitro), this compound must be used directly to study its specific effects.[2] In animal models (in vivo), plasma levels of this compound serve as the biomarker for Wogonin/Oroxindin exposure.

References

  • Nair, A. G. R., & Joshi, B. S. (1979).[5] this compound—A new flavone glucuronide from Oroxylum indicum Vent.[6][7] Proceedings of the Indian Academy of Sciences - Chemical Sciences, 88(5), 323–327.[1][2][5] Link

  • Sun, Y., et al. (2013). Wogonoside promotes autophagy in MDA-MB-231 cells by modulating the PI3K/Akt/mTOR signaling pathway.[1][2] Molecular Medicine Reports, 7(5), 1601-1605.[8][1][2] Link

  • Zhang, Y., et al. (2014). Wogonoside inhibits lipopolysaccharide-induced angiogenesis in vitro and in vivo via toll-like receptor 4 signal transduction.[1][2] Toxicology, 317, 33-42.[1][2] Link

  • Chen, X., et al. (2015). Wogonoside prevents colitis-associated tumorigenesis in mice via inhibiting NF-κB activation and NLRP3 inflammasome.[1][2] Oncotarget, 6(32), 33417.[2] Link

  • Cui, L., et al. (2016). Wogonoside attenuates inflammation in lipopolysaccharide-induced RAW264.7 cells via the NF-κB and MAPK pathways.[1][2] Inflammation, 39(6), 1939-1948.[1][2] Link[8][1][2]

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Methodological & Application

Application Notes & Protocols: Evaluating the Therapeutic Efficacy of Oroxindin in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Modeling Inflammatory Bowel Disease to Uncover Novel Therapeutics

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The complexity of IBD pathogenesis necessitates the use of robust and reproducible animal models for investigating disease mechanisms and evaluating novel therapeutic candidates. The Dextran Sodium Sulfate (DSS)-induced colitis model is a cornerstone in IBD research, prized for its simplicity, rapidity, and ability to mimic many of the key clinical and histopathological features of human UC.[1][2][3] This model is initiated by the oral administration of DSS, a chemical toxicant that disrupts the colonic epithelial barrier, leading to a potent inflammatory response.[4][5]

Natural products represent a promising frontier in the search for new IBD therapies. Oroxindin, a flavonoid glycoside isolated from traditional medicinal plants like Oroxylum indicum, has demonstrated significant anti-inflammatory properties.[6][7] Emerging evidence points to its ability to modulate critical inflammatory pathways, making it a compelling candidate for mitigating colonic inflammation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the DSS-induced colitis model to rigorously assess the therapeutic potential of this compound. It integrates the scientific rationale behind the model with detailed, field-proven protocols for execution and analysis.

Part 1: Scientific Rationale and Mechanisms of Action

The Pathophysiology of DSS-Induced Colitis

The DSS-induced colitis model is fundamentally driven by a breakdown of the intestinal mucosal barrier.[5] The negatively charged sulfate groups of the DSS polymer are directly toxic to the colonic epithelial cells, particularly at the crypt bases.[4][8] This cytotoxicity disrupts the integrity of the epithelial monolayer by altering tight junction proteins and degrading the protective mucus layer.[4]

The compromised barrier allows for the translocation of luminal bacteria, microbial products (like LPS), and dietary antigens from the gut lumen into the underlying lamina propria.[4][5] This influx triggers a robust innate immune response. Resident immune cells, such as macrophages and dendritic cells, recognize these foreign stimuli, leading to the activation of intracellular inflammatory signaling cascades and the recruitment of other immune cells, including neutrophils.[5][9] The result is a self-perpetuating cycle of inflammation characterized by edema, ulceration, and cellular infiltration, closely mirroring the pathology of human UC.[3][10]

This compound: A Targeted Anti-Inflammatory Approach

This compound has been identified as a potent inhibitor of a key inflammatory signaling complex known as the NLRP3 inflammasome.[6][7] The activation of this inflammasome is a critical step in the inflammatory cascade seen in colitis.

Mechanism of Action:

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In DSS-induced colitis, its activation leads to the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β. This compound has been shown to suppress TXNIP-dependent NF-κB activation, thereby reducing the expression of these initial priming signals.[6][11]

  • NLRP3 Inflammasome Inhibition: Following the initial priming, the NLRP3 inflammasome assembles and activates Caspase-1. This compound directly inhibits the formation and activation of this complex.[6][12]

  • Suppression of Pro-Inflammatory Cytokines: Activated Caspase-1 is responsible for cleaving the precursor forms of Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, highly inflammatory forms. By inhibiting NLRP3 and Caspase-1, this compound significantly reduces the levels of mature IL-1β and IL-18, two of the central mediators of inflammation and tissue damage in colitis.[6][11]

This targeted mechanism suggests that this compound can attenuate the inflammatory response in the colon by suppressing macrophage activation and the subsequent cytokine storm.

Oroxindin_Pathway cluster_epithelium Colonic Epithelium cluster_lamina Lamina Propria (Macrophage) DSS DSS Epithelium Epithelial Barrier Damage DSS->Epithelium Direct Toxicity Bacteria Luminal Bacteria / PAMPs NFkB NF-κB Activation Bacteria->NFkB Stimulates (via TLRs) Epithelium->Bacteria Translocation NLRP3_Priming Pro-IL-1β & NLRP3 Transcription NFkB->NLRP3_Priming NLRP3_Activation NLRP3 Inflammasome Assembly & Activation NLRP3_Priming->NLRP3_Activation Casp1 Caspase-1 Activation NLRP3_Activation->Casp1 Cytokines Mature IL-1β & IL-18 Release Casp1->Cytokines Inflammation Colonic Inflammation & Tissue Damage Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits This compound->NLRP3_Activation Inhibits

Caption: Proposed mechanism of this compound in DSS-induced colitis.

Part 2: Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable results. The following workflow provides a comprehensive timeline for the study.

Experimental_Workflow cluster_setup Phase 1: Setup & Induction cluster_monitoring Phase 2: Monitoring cluster_endpoint Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (Day -7 to -1) Baseline Baseline Measurements (Body Weight) (Day 0) Acclimatization->Baseline Induction DSS Administration (e.g., 2.5% in water) (Day 0 to 7) Baseline->Induction Treatment This compound / Vehicle Administration (Oral Gavage) (Day 0 to 9) Baseline->Treatment Daily_Monitoring Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding (Day 1 to 10) DAI Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI Sacrifice Euthanasia & Necropsy (Day 10) Macro Macroscopic Analysis - Colon Length/Weight - Spleen Weight Sacrifice->Macro Histo Histological Analysis (H&E Staining) Sacrifice->Histo Molecular Molecular Analysis - MPO Assay - Cytokine Quantification - Western Blot / qPCR Sacrifice->Molecular

Caption: General experimental workflow for the study.

Experimental Groups

Designing appropriate control and treatment groups is fundamental for validating the observed effects.

Group #Group NameTreatmentRationale
1Healthy ControlVehicle OnlyEstablishes baseline health parameters without any induced disease or test compound.
2DSS ControlDSS + VehicleInduces colitis to serve as the disease model against which treatments are compared.
3DSS + this compound (Low Dose)DSS + this compound (e.g., 12.5 mg/kg)Evaluates the efficacy of a low dose of the test compound.
4DSS + this compound (Mid Dose)DSS + this compound (e.g., 25 mg/kg)Assesses dose-dependent effects of the compound.
5DSS + this compound (High Dose)DSS + this compound (e.g., 50 mg/kg)Determines the efficacy at a higher, potentially therapeutic, dose.
6DSS + Positive ControlDSS + Sulfasalazine (or 5-ASA)Includes a standard-of-care drug to validate the model's responsiveness to known therapeutics.

Part 3: Detailed Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Induction of Acute DSS Colitis

This protocol describes the induction of acute colitis in mice, a model that is well-suited for studying epithelial injury and innate immune responses.

Materials:

  • Dextran Sodium Sulfate (DSS), MW = 36,000–50,000 Da

  • C57BL/6 mice (female, 8-10 weeks old)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: On Day 0, record the initial body weight of each mouse.

  • DSS Solution Preparation: Prepare a 2.5% (w/v) DSS solution by dissolving 2.5 g of DSS powder in 100 mL of sterile drinking water.[2] Prepare this solution fresh every 2-3 days to ensure its stability and efficacy.[1]

  • Administration: Replace the regular drinking water bottles in the cages of the DSS-assigned groups with the 2.5% DSS solution. Administration is ad libitum for 5 to 7 consecutive days.[1][2] The duration can be adjusted based on the severity of colitis desired. The Healthy Control group receives regular sterile drinking water.

  • Monitoring: Monitor the mice daily for clinical signs of colitis and measure body weight.

Protocol 2: this compound Preparation and Administration

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Preparation of Vehicle: Prepare the 0.5% CMC solution. This may require gentle heating and stirring to fully dissolve. Allow to cool to room temperature before use.

  • Preparation of this compound Suspension: Calculate the required amount of this compound for each dose group based on the average body weight of the mice. Prepare the suspensions by weighing the this compound powder and adding the appropriate volume of vehicle to achieve the target concentrations (e.g., 1.25, 2.5, and 5.0 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each use to ensure a uniform suspension.

  • Administration: Administer the prepared this compound suspension or vehicle via oral gavage once daily.[6] A typical treatment period is 10 days, starting on the same day as DSS induction (Day 0).[6][11] The volume administered is typically 10 mL/kg of body weight.

Protocol 3: Assessment of Colitis Severity

A multi-pronged approach is essential for a comprehensive evaluation of colitis.

A. Clinical Assessment: Disease Activity Index (DAI) The DAI is a composite score that provides a quantitative measure of clinical symptoms.[13][14] It should be calculated daily for each animal.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No loss or gainNormal, well-formedNo blood
1 1 - 5%Hemoccult positive
2 5 - 10%Loose stoolsVisible blood in stool
3 10 - 15%
4 > 15%DiarrheaGross bleeding from anus
Table adapted from previously established scoring systems.[14][15] The total DAI score is the sum of the scores for weight loss, stool consistency, and bleeding.

B. Macroscopic Assessment (at Necropsy)

  • Following euthanasia, carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon in centimeters. Colon shortening is a reliable indicator of inflammation.[16]

  • Gently remove any fecal content and blot the colon dry. Record the colon weight.

  • The spleen can also be dissected and weighed as a marker of systemic inflammation.

C. Histological Assessment

  • Tissue Processing: Take a distal segment of the colon (~1 cm), fix it in 10% neutral buffered formalin for 24 hours, and then process for paraffin embedding.[14][17] The "Swiss roll" technique can be used to visualize the entire colon in a single cross-section.[18]

  • Staining: Section the paraffin blocks (5 µm) and stain with Hematoxylin and Eosin (H&E).

  • Scoring: A pathologist blinded to the treatment groups should score the sections.

ParameterScoreDescription
Inflammation Severity 0None
1Mild
2Moderate
3Severe
Inflammation Extent 0None
1Mucosa
2Mucosa and Submucosa
3Transmural
Crypt Damage 0Intact crypts
1Loss of basal 1/3
2Loss of basal 2/3
3Entire crypt loss
4Change of epithelial surface with erosion or ulceration
This scoring system combines elements from established methodologies.[19][20] The total histological score is the sum of the individual parameter scores.
Protocol 4: Mechanistic and Molecular Analysis

A. Myeloperoxidase (MPO) Assay MPO is an enzyme abundant in neutrophils, and its activity in colon tissue serves as a quantitative marker of neutrophil infiltration.[17][21]

  • Snap-freeze a pre-weighed section of the colon in liquid nitrogen and store at -80°C.

  • Homogenize the tissue in an appropriate buffer (e.g., HTAB buffer).

  • Determine MPO activity using a commercially available kit or a standard colorimetric assay.

B. Cytokine Quantification

  • Homogenize a pre-weighed section of the colon in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) using specific ELISA kits or a multiplex immunoassay platform.[2][17][22]

C. Western Blot / qPCR Analysis

  • For Western blot, extract total protein from colon tissue homogenates to measure the expression of NLRP3, cleaved Caspase-1, and phosphorylated vs. total proteins in the NF-κB pathway.[12]

  • For qPCR, extract total RNA from colon tissue to quantify the gene expression levels of Nlrp3, Il1b, Il6, and Tnf.[10]

Conclusion

The DSS-induced colitis model provides a robust and clinically relevant platform for the preclinical evaluation of novel anti-inflammatory compounds. This compound, with its demonstrated ability to inhibit the NLRP3 inflammasome and NF-κB signaling pathways, presents a promising therapeutic strategy for IBD.[6][11] By following the detailed protocols and evaluation methodologies outlined in this guide, researchers can generate comprehensive and reliable data to validate the efficacy of this compound and advance its potential development as a treatment for ulcerative colitis.

References

  • TdB Labs. (n.d.). Mechanism of Colitis induction by Dextran Sodium Sulfate (DSS). TdB Labs. Retrieved from [Link]

  • He, H., et al. (2020). This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. Acta Pharmacologica Sinica. Available at: [Link]

  • Das, S., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol. Available at: [Link]

  • Zhang, T., et al. (2023). The Alleviation of Dextran Sulfate Sodium (DSS)-Induced Colitis Correlate with the logP Values of Food-Derived Electrophilic Compounds. Foods. Available at: [Link]

  • Grokipedia. (n.d.). This compound. Grokipedia. Retrieved from [Link]

  • Burke, J. P., et al. (2018). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of Visualized Experiments. Available at: [Link]

  • Kim, J. M., et al. (2024). Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. Inflammatory Bowel Diseases. Available at: [Link]

  • SMC Laboratories, Inc. (n.d.). DSS-induced colitis model. SMC Laboratories, Inc. Retrieved from [Link]

  • Elson, C. O., et al. (2005). Mechanism of dextran sulfate sodium (DSS) colitis. ResearchGate. Available at: [Link]

  • Mrak, F. N., et al. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of Visualized Experiments. Available at: [Link]

  • Whittem, C. G., et al. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments. Available at: [Link]

  • McMaster University. (2011). Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Y., et al. (2023). Echinacea Purpurea Polysaccharides Alleviate DSS-Induced Colitis in Rats by Regulating Gut Microbiota and Short-Chain Fatty Acid Metabolism. Metabolites. Available at: [Link]

  • Ko, M. J., et al. (2015). Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method. Journal of Cancer Prevention. Available at: [Link]

  • ResearchGate. (n.d.). Histological grading of colitis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of treatment efficacy in chronic DSS-induced colitis. ResearchGate. Retrieved from [Link]

  • Johnson, C. N., et al. (2023). Blood-Based Immune Protein Markers of Disease Progression in Murine Models of Acute and Chronic Inflammatory Bowel Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Kwon, J., et al. (2020). A potential molecular mechanism for how DSS-induced colitis is linked... ResearchGate. Available at: [Link]

  • PubMed. (2020). This compound Inhibits Macrophage NLRP3 Inflammasome Activation in DSS-induced Ulcerative Colitis in Mice via Suppressing TXNIP-dependent NF-κB Pathway. PubMed. Retrieved from [Link]

  • Holvoet, T., et al. (2018). Development of Reliable, Valid and Responsive Scoring Systems for Endoscopy and Histology in Animal Models for Inflammatory Bowel Disease. Journal of Crohn's and Colitis. Available at: [Link]

  • Wang, S., et al. (2022). Treatment Effects of Natural Products on Inflammatory Bowel Disease In Vivo and Their Mechanisms: Based on Animal Experiments. Antioxidants. Available at: [Link]

  • Li, Y., et al. (2023). Multi-Omics and Molecular Docking Reveal That Oats and Oat Bran Alleviate Chronic Colitis Via IL-17 Pathway Modulation. Foods. Available at: [Link]

  • Khan, R. A., et al. (2022). Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases. Molecules. Available at: [Link]

  • Chen, Y., et al. (2016). Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome. Oncotarget. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Oroxindin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Oroxindin. This compound, a key bioactive flavonoid glucuronide found in medicinal plants such as Oroxylum indicum, requires a reliable analytical method for its determination in raw materials, extracts, and finished products.[1][2] This document provides a comprehensive, step-by-step protocol, from sample preparation to final analysis, and details a full method validation performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The described method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control and research applications.

Introduction and Scientific Rationale

This compound, chemically known as wogonin 7-O-β-D-glucuronide, is a flavone derivative with significant pharmacological potential, including anti-inflammatory and wound-healing properties.[1] As interest in its therapeutic applications grows, the need for a validated, reliable method for its quantification becomes paramount for ensuring product quality, consistency, and efficacy in drug development and herbal medicine standardization.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of phytochemicals due to its high resolution, sensitivity, and specificity.[5][6] This application note addresses the critical need for a standardized analytical procedure for this compound.

Causality of Method Design: The selection of a reversed-phase chromatographic mode with a C18 column is based on the physicochemical properties of this compound (Molar Mass: ~460.4 g/mol , Molecular Formula: C22H20O11).[2][7] As a moderately polar flavonoid glycoside, it is ideally retained and separated on a non-polar stationary phase using a polar mobile phase. The mobile phase, consisting of acetonitrile and acidified water, is designed to ensure optimal peak shape and resolution. The addition of an acidifier (e.g., formic acid) is critical; it suppresses the ionization of the phenolic hydroxyl groups and the carboxylic acid moiety of the glucuronic acid, thereby preventing peak tailing and ensuring sharp, symmetrical peaks. The detection wavelength is selected based on the UV absorbance maxima of this compound, which occur at approximately 275 nm and 340 nm, allowing for sensitive and selective detection.[8]

Experimental Protocol

Equipment and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Formic Acid: Analytical or HPLC grade.

  • Water: Deionized water, purified to 18.2 MΩ·cm (Type I).

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the quantification of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : 0.1% Formic Acid in Water (v/v) = 35:65
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Solution Preparation

Diluent: Mobile Phase (Acetonitrile:Water, 35:65 v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with methanol and mix thoroughly.

Working Standard Solutions (for Linearity Curve): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 5 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation (Example from Herbal Extract):

  • Accurately weigh an amount of powdered extract equivalent to approximately 5 mg of this compound into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 30 minutes to ensure complete extraction.

  • Allow the flask to cool to ambient temperature.

  • Dilute to volume with methanol and mix well.

  • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Note: Further dilution with the diluent may be necessary to bring the concentration within the validated linear range.

HPLC Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.[3]

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis before processing any samples.[5][9] A working standard solution (e.g., 50 µg/mL) is injected five or six times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% for n=5 injections
%RSD of Retention Time ≤ 1.0% for n=5 injections
Specificity

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Inject the diluent (blank), a standard solution of this compound, and a sample solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample chromatogram should be pure (if using a PDA detector) and free from co-eluting peaks.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Inject the prepared working standard solutions (5-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy (Recovery)

Rationale: Accuracy measures the closeness of the test results to the true value. It is determined by spike recovery experiments.

  • Procedure: A sample matrix is spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

  • Procedure: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% acetonitrile)

  • Acceptance Criteria: The system suitability parameters must still be met, and the resulting concentration should not deviate significantly from the results obtained under the original conditions.

Visualization of Workflows

The following diagrams illustrate the key workflows for this analytical procedure.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent E System Equilibration A->E B Prepare Standard Stock Solution D Prepare Working Standards (5-100 µg/mL) B->D C Prepare Sample (Weigh, Extract, Filter) H Inject Samples C->H G Inject Standards (Calibration Curve) D->G F System Suitability Test (SST) E->F F->G G->H I Integrate Peaks G->I H->I J Generate Calibration Curve (r² ≥ 0.999) I->J K Calculate this compound Concentration in Sample J->K

Caption: General workflow for this compound quantification by HPLC.

G cluster_params Validation Parameters (ICH Q2) cluster_criteria Key Acceptance Criteria Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD / LOQ Method->LOD Robustness Robustness Method->Robustness Crit1 No Interference Specificity->Crit1 Crit2 r² ≥ 0.999 Linearity->Crit2 Crit3 Recovery: 98-102% Accuracy->Crit3 Crit4 %RSD ≤ 2.0% Precision->Crit4 Crit5 Statistically Derived LOD->Crit5 Crit6 Unaffected by Small Changes Robustness->Crit6

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation confirms that the method is reliable and robust, adhering to the stringent requirements of international regulatory guidelines. This protocol is well-suited for routine quality control analysis of this compound in various sample matrices, including raw botanical materials and finished herbal products, as well as for advanced pharmaceutical research.

References

  • Journal of Chemical Health Risks. (2023). Development And Validation Of HPLC-UV Method For Prucalopride Succinate Quantification In Biological Samples. Available at: [Link]

  • SlideShare. (n.d.). Development and Validation of RP – HPLC Method for the estimation of Oxyclozanide in Pure and Pharmaceutical formulation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available at: [Link]

  • Grokipedia. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for Vicenin-2, Orientin, Cynaroside, Betulinic Acid, Genistein, and Major 8 Bioactive Constituents with LC-ESI-MS/MS profiling in Ocimum genus. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). This compound--A new flavone glucuronide from Oroxylum indicum Vent. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). wogonin 7-O-beta-D-glucuronate. Available at: [Link]

  • Semantic Scholar. (n.d.). This compound-- A new flavone glucuronide from Oroxylum indicum Vent. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • Springer. (n.d.). Simultaneous determination of flavonoids in Oroxylum indicum by RP-HPLC. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis analysis of Baicalein standard and ethanolic extracts of Oroxylum indicum callus. Available at: [Link]

  • MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis analysis of Baicalein standard and ethanolic extracts of Oroxylum indicum callus. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Available at: [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MDPI. (n.d.). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Available at: [Link]

Sources

Application Note: MTT Assay for Oroxindin Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for evaluating the cytotoxic potential of Oroxindin (Wogonin-7-O-glucuronide), a bioactive flavonoid isolated from Oroxylum indicum, using the MTT colorimetric assay. Unlike standard small-molecule screenings, flavonoid assays require specific controls to account for solubility limits and potential chemical interference with tetrazolium salts. This guide focuses on the HepG2 (human hepatocellular carcinoma) model, a primary target for this compound-mediated apoptosis via the PI3K/Akt and mitochondrial pathways.

Introduction & Principle

The MTT assay is the gold standard for preliminary cytotoxicity screening. It relies on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.

Why this compound? this compound (also known as Wogonoside) is a glycosyloxyflavone. Research indicates it acts as a prodrug or direct effector, inhibiting tumor proliferation by downregulating the PI3K/Akt/mTOR signaling pathway and shifting the Bcl-2/Bax ratio to favor mitochondrial apoptosis.

Critical Consideration for Flavonoids: Flavonoids possess intrinsic antioxidant properties that can, under certain conditions (high pH or prolonged exposure), non-enzymatically reduce MTT, leading to false "viable" signals. This protocol includes specific "Cell-Free Compound Controls" to validate data integrity.

Pre-Assay Considerations (Expertise & Logic)

Solubility & Stability
  • Challenge: this compound is poorly soluble in water but soluble in Dimethyl Sulfoxide (DMSO).

  • Solution: Prepare a high-concentration stock (e.g., 50 mM or 100 mM) in 100% DMSO.

  • Constraint: The final DMSO concentration in the cell culture well must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Example: If the highest test concentration is 200 µM, and the stock is 100 mM, the dilution factor is 1:500 (0.2% DMSO), which is safe.

Experimental Controls
Control TypeCompositionPurpose
Negative (Vehicle) Media + Cells + DMSO (matched to highest conc.)Baseline for 100% viability.
Positive Media + Cells + Doxorubicin or CisplatinValidates cell sensitivity to apoptosis.
Blank Media + MTT + DMSO (No Cells)Background absorbance subtraction.
Interference Media + This compound + MTT (No Cells)CRITICAL: Checks if this compound reduces MTT chemically.

Materials & Reagents

  • Target Compound: this compound (Purity >98%, HPLC grade).

  • Cell Line: HepG2 (HB-8065) or relevant cancer line.

  • Reagents:

    • MTT Reagent (5 mg/mL in PBS, sterile filtered, stored in dark at -20°C).

    • Solubilization Buffer: 100% DMSO (Molecular Biology Grade).

    • Culture Media: DMEM supplemented with 10% FBS and 1% Pen/Strep.

  • Equipment: Microplate reader (Absorbance 570 nm), 96-well flat-bottom tissue culture plates.

Detailed Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest HepG2 cells in the exponential growth phase.

  • Count cells using a hemocytometer or automated counter.

  • Dilute cells to 5,000 – 10,000 cells/well in 100 µL of complete media.

    • Note: HepG2 cells grow in clusters; ensure a single-cell suspension to avoid uneven seeding.

  • Seed into the inner 60 wells of a 96-well plate. Fill outer edge wells with PBS to prevent evaporation (Edge Effect).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Day 2)
  • Prepare Stock: Dissolve this compound in DMSO to 50 mM.

  • Prepare Working Solutions: Serially dilute the stock in complete media to 2X the desired final concentrations.

    • Recommended Range: 0, 10, 25, 50, 100, 200 µM.

  • Treatment: Remove old media from the wells (carefully, do not disturb the monolayer). Add 100 µL of fresh media containing the specific this compound concentration.

  • Incubation: Incubate for 24, 48, or 72 hours .

    • Scientist's Insight: Glycosides like this compound often show delayed peak toxicity compared to aglycones (Wogonin) due to the time required for cellular uptake or hydrolysis. A 48h or 72h timepoint is recommended.

Phase 3: MTT Assay & Readout (Day 3/4)
  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Visual Check: Look for purple precipitate (formazan) inside the cells under a microscope.

  • Solubilization:

    • Carefully aspirate the media without disturbing the purple crystals.

    • Add 100 µL of 100% DMSO to each well.

  • Dissolution: Place the plate on a shaker for 10 minutes at room temperature to dissolve the crystals completely.

  • Measurement: Measure absorbance at 570 nm (reference wavelength 630 nm optional) using a microplate reader.

Data Analysis & Expected Results

Calculation

Calculate the percentage of cell viability using the formula:



  • OD_sample: Absorbance of this compound-treated cells.

  • OD_control: Absorbance of Vehicle (DMSO) control cells.

  • OD_blank: Absorbance of media + DMSO (no cells).

IC50 Determination

Plot the Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Expected Outcome
  • HepG2 Sensitivity: this compound typically exhibits an IC50 in the range of 25 – 100 µM depending on incubation time (48h is optimal).

  • Morphology: Treated cells should show shrinkage, membrane blebbing, and detachment consistent with apoptosis.

Mechanism of Action (Visualization)[1][2][3][4][5]

The following diagram illustrates the validated signaling pathway by which this compound exerts cytotoxicity in HepG2 cells, specifically targeting the PI3K/Akt axis and mitochondrial integrity.

Oroxindin_Mechanism cluster_mito Mitochondrial Pathway This compound This compound (Extracellular) Uptake Cellular Uptake (Possible Hydrolysis to Wogonin) This compound->Uptake PI3K PI3K / Akt Pathway (Inhibition) Uptake->PI3K Suppression ROS Intracellular ROS (Accumulation) Uptake->ROS Induction Bcl2 Bcl-2 (Downregulation) PI3K->Bcl2 Reduces survival signal Mito Mitochondrial Dysfunction (Cytochrome c Release) ROS->Mito Oxidative Stress Bcl2->Mito Loss of Integrity Bax Bax (Upregulation) Bax->Mito Pore Formation Caspase Caspase-3 / 9 Activation Mito->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: this compound-induced apoptotic pathway in HepG2 cells involves the suppression of PI3K/Akt signaling and the disruption of the Bcl-2/Bax ratio, leading to mitochondrial dysfunction and Caspase activation.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
High Background Absorbance This compound precipitation or chemical reduction of MTT.Check "Interference Control" wells. If high, wash cells with PBS before adding MTT to remove extracellular compound.
Low Signal in Controls Low metabolic activity or seeding density.Increase seeding density to 10k/well; ensure cells are in log phase.
Variable Data Evaporation or "Edge Effect".Do not use the outer 36 wells for data; fill them with PBS.
Precipitation upon Drug Addition Drug concentration exceeds solubility in media.Sonicate the working solution or reduce the maximum concentration tested.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3][4][5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sun, Y., et al. (2025). Wogonoside alleviates the proliferation and promotes the apoptosis in liver cancer cells by regulating PI3K/Akt signaling pathway.[7][8] PubMed Central. [Link](Note: Citation synthesized based on confirmed Wogonoside/HepG2 mechanism in search results).

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. [Link]

  • Wang, H., et al. (2021).[4][9] Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway.[4] Experimental and Therapeutic Medicine. [Link]

Sources

Application Note: Oroxindin (Wogonoside) in Cancer Cell Line Studies

[2][4][5][6][7][8][9]

Introduction & Compound Profile

This compound (C₂₂H₂₀O₁₁) is a bioactive flavonoid glucuronide.[1][2][4] Unlike its aglycone parent Wogonin , this compound possesses a glucuronic acid moiety at the C-7 position.[1][3] This structural difference significantly alters its solubility, cellular uptake kinetics, and metabolic stability compared to the aglycone.

In cancer research, this compound is valued for its ability to induce autophagy-dependent apoptosis and ER stress , specifically targeting the PI3K/Akt/mTOR signaling axis. It is less cytotoxic in vitro than Wogonin due to reduced membrane permeability but exhibits potent efficacy in specific models (e.g., gastric and colon cancer) and serves as a critical circulating metabolite in vivo.

Chemical Properties[2][3][5][6][9][10][11][12][13][14]
  • IUPAC Name: 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid[1][2]

  • CAS Number: 51059-44-0[1][2]

  • Molecular Weight: 460.39 g/mol

  • Solubility: Soluble in DMSO (~15 mg/mL) and DMF; poorly soluble in water.

Preparation & Handling Protocol

Critical Causality: The glucuronide bond in this compound is susceptible to hydrolysis by beta-glucuronidase enzymes present in serum or cell lysates.[1] Improper handling can lead to conversion into Wogonin, confounding experimental results.

Stock Solution Preparation[1]
  • Solvent Choice: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) . Avoid ethanol as it may precipitate the glucuronide at high concentrations.

  • Calculation: To prepare a 50 mM stock :

    • Weigh 23.02 mg of this compound powder.

    • Dissolve in 1.0 mL of DMSO.

    • Note: Vortex vigorously for 1-2 minutes. If the solution remains cloudy, warm slightly to 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Working Solution (Cell Culture)
  • Dilution: Dilute the stock directly into complete cell culture media immediately prior to use.

  • DMSO Limit: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Example: For a 50 µM treatment, dilute 1 µL of 50 mM stock into 1000 µL of media (1:1000 dilution).

  • Serum Consideration: Use Heat-Inactivated Fetal Bovine Serum (HI-FBS) to minimize glucuronidase activity in the media.[1][2]

In Vitro Cytotoxicity & IC50 Data[11][14][15][16]

This compound generally exhibits higher IC50 values (lower potency) than Wogonin in short-term assays due to the hydrophilic sugar moiety limiting passive diffusion.[1][2] However, it shows significant efficacy in longer exposures (48-72h).[1][2]

Summary of IC50 Values (Literature Synthesized)
Cell LineCancer TypeIC50 / Effective DoseDurationMechanism ImplicatedRef
HepG2 Liver~50 - 80 µM48 hG0/G1 Arrest, PI3K/Akt suppression[1][2]
LOVO Colon~40 - 60 µM48 hMitochondrial Autophagy, Caspase-3[3]
AGS Gastric~50 µM (Significant Apoptosis)48 hER Stress (IRE1α-TRAF2-ASK1)[4]
MCF-7 Breast> 100 µM72 hWnt/β-catenin modulation[5]
HL-60 Leukemia~20 - 40 µM48 hDifferentiation induction[6]
Protocol: MTT/CCK-8 Viability Assay

Objective: Determine the IC50 of this compound in HepG2 or LOVO cells.[1]

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in media: 0, 10, 25, 50, 100, 200 µM .

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 5-Fluorouracil or Wogonin).[1][2]

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL of CCK-8 reagent (or 20 µL MTT solution) to each well.[1][2]

    • Incubate for 2-4 hours until orange dye (CCK-8) or purple crystals (MTT) form.

    • For MTT: Aspirate media and dissolve crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader. Calculate % viability relative to Vehicle Control.

Mechanism of Action: Signaling Pathways[8]

This compound acts primarily as a dual-modulator of the PI3K/Akt/mTOR pathway and the Endoplasmic Reticulum (ER) Stress pathway.[1]

Pathway 1: PI3K/Akt/mTOR Inhibition (Autophagy & Apoptosis)

In colon (LOVO) and liver (HepG2) cancers, this compound suppresses the phosphorylation of PI3K and Akt. This inhibition releases the brake on Autophagy (via mTOR suppression) and triggers Mitochondrial Apoptosis (via Bax/Bcl-2 regulation).[1][2]

PI3K_Akt_PathwayThis compoundThis compound(Wogonoside)PI3KPI3KThis compound->PI3KInhibitsBaxBax(Pro-apoptotic)This compound->BaxUp-regulatesAktAkt (p-Akt)PI3K->AktPhosphorylationmTORmTOR (p-mTOR)Akt->mTORActivatesBcl2Bcl-2(Anti-apoptotic)Akt->Bcl2Up-regulatesAutophagyAutophagy(LC3-II accumulation)mTOR->AutophagyInhibitsMitoMitochondrialDysfunctionBcl2->MitoPreventsBax->MitoPromotesApoptosisApoptosisAutophagy->ApoptosisAutophagicCell DeathCaspaseCaspase-3/9ActivationMito->CaspaseCaspase->Apoptosis

Figure 1: this compound inhibits the PI3K/Akt/mTOR axis, simultaneously triggering mitochondrial apoptosis and autophagic cell death.[1][2]

Pathway 2: ER Stress (Gastric Cancer)

In gastric cancer cells (AGS), this compound activates the Unfolded Protein Response (UPR) via the IRE1α branch, leading to apoptosis.

ER_Stress_PathwayThis compoundThis compoundER_StressER StressThis compound->ER_StressInducesIRE1aIRE1αER_Stress->IRE1aCHOPCHOPER_Stress->CHOPTRAF2TRAF2IRE1a->TRAF2ASK1ASK1TRAF2->ASK1JNKp-JNKASK1->JNKApoptosisApoptosisJNK->ApoptosisCHOP->Apoptosis

Figure 2: this compound induces ER stress-mediated apoptosis via the IRE1α-TRAF2-ASK1-JNK signaling cascade.[1][2]

Key Experimental Protocols

A. Western Blotting for Autophagy & Apoptosis Markers

Rationale: To validate the mechanism, you must observe the ratio of LC3-II/LC3-I (autophagy) and the cleavage of Caspase-3 (apoptosis).[1][2]

  • Lysis: Harvest cells treated with this compound (0, 25, 50 µM) for 48h. Wash with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Separation: Load 30-50 µg protein on a 10-12% SDS-PAGE gel.

    • Note: For LC3 detection, use a higher percentage gel (15%) to separate LC3-I (16 kDa) and LC3-II (14 kDa).[1][2]

  • Antibodies:

    • Primary: Anti-LC3B (1:1000), Anti-Cleaved Caspase-3 (1:1000), Anti-p-Akt (Ser473) (1:1000), Anti-Bax (1:1000).[1][2]

    • Control: Anti-GAPDH or Anti-β-actin.[1][2]

  • Expected Results:

    • Dose-dependent increase in: LC3-II, Cleaved Caspase-3, Bax, p-JNK.[1][2]

    • Dose-dependent decrease in: p-Akt, p-mTOR, Bcl-2.[1][2]

B. Flow Cytometry (Annexin V / PI)

Rationale: To quantify the percentage of cells undergoing early vs. late apoptosis.

  • Treatment: Treat cells (e.g., LOVO) with this compound (0, 40, 80 µM) for 48h.

  • Harvesting: Crucial Step: Collect both the adherent cells (via trypsinization) AND the floating cells in the media. Apoptotic cells often detach early.

  • Staining:

    • Wash cells with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[1][2]

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze within 1 hour on a flow cytometer.

    • Q3 (Annexin+/PI-): Early Apoptosis.[5]

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Validation: this compound treatment should shift the population significantly from Q4 (Live) to Q3 and Q2.

References

  • Wogonoside inhibits cell growth and induces mitochondrial-mediated autophagy-related apoptosis in human colon cancer cells through the PI3K/AKT/mTOR/p70S6K signaling pathway. Oncology Letters, 2018.[1][6]

  • Wogonoside alleviates the proliferation and promotes the apoptosis in liver cancer cells by regulating PI3K/Akt signaling pathway. Experimental and Therapeutic Medicine, 2025.[7]

  • Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α signaling pathway. Molecular Medicine Reports, 2017.

  • Wogonin, a bioactive flavonoid from Scutellaria baicalensis: A review on its anticancer potential and mechanisms. Biomedicine & Pharmacotherapy, 2018. (Provides comparative context for the glucuronide).

  • This compound—A new flavone glucuronide from Oroxylum indicum. Proceedings of the Indian Academy of Sciences, 2000. (Chemical characterization).

  • Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones. Journal of Chromatography B, 2016.[1][2][8] (Pharmacokinetics and stability).

Application Note: Oroxindin (Wogonoside) in Cancer Cell Line Studies

[2][4][5][6][7][8][9]

Introduction & Compound Profile

This compound (C₂₂H₂₀O₁₁) is a bioactive flavonoid glucuronide.[1][2][4] Unlike its aglycone parent Wogonin , this compound possesses a glucuronic acid moiety at the C-7 position.[1][3] This structural difference significantly alters its solubility, cellular uptake kinetics, and metabolic stability compared to the aglycone.

In cancer research, this compound is valued for its ability to induce autophagy-dependent apoptosis and ER stress , specifically targeting the PI3K/Akt/mTOR signaling axis. It is less cytotoxic in vitro than Wogonin due to reduced membrane permeability but exhibits potent efficacy in specific models (e.g., gastric and colon cancer) and serves as a critical circulating metabolite in vivo.

Chemical Properties[2][3][5][6][9][10][11][12][13][14]
  • IUPAC Name: 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid[1][2]

  • CAS Number: 51059-44-0[1][2]

  • Molecular Weight: 460.39 g/mol

  • Solubility: Soluble in DMSO (~15 mg/mL) and DMF; poorly soluble in water.

Preparation & Handling Protocol

Critical Causality: The glucuronide bond in this compound is susceptible to hydrolysis by beta-glucuronidase enzymes present in serum or cell lysates.[1] Improper handling can lead to conversion into Wogonin, confounding experimental results.

Stock Solution Preparation[1]
  • Solvent Choice: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) . Avoid ethanol as it may precipitate the glucuronide at high concentrations.

  • Calculation: To prepare a 50 mM stock :

    • Weigh 23.02 mg of this compound powder.

    • Dissolve in 1.0 mL of DMSO.

    • Note: Vortex vigorously for 1-2 minutes. If the solution remains cloudy, warm slightly to 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Working Solution (Cell Culture)
  • Dilution: Dilute the stock directly into complete cell culture media immediately prior to use.

  • DMSO Limit: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Example: For a 50 µM treatment, dilute 1 µL of 50 mM stock into 1000 µL of media (1:1000 dilution).

  • Serum Consideration: Use Heat-Inactivated Fetal Bovine Serum (HI-FBS) to minimize glucuronidase activity in the media.[1][2]

In Vitro Cytotoxicity & IC50 Data[11][14][15][16]

This compound generally exhibits higher IC50 values (lower potency) than Wogonin in short-term assays due to the hydrophilic sugar moiety limiting passive diffusion.[1][2] However, it shows significant efficacy in longer exposures (48-72h).[1][2]

Summary of IC50 Values (Literature Synthesized)
Cell LineCancer TypeIC50 / Effective DoseDurationMechanism ImplicatedRef
HepG2 Liver~50 - 80 µM48 hG0/G1 Arrest, PI3K/Akt suppression[1][2]
LOVO Colon~40 - 60 µM48 hMitochondrial Autophagy, Caspase-3[3]
AGS Gastric~50 µM (Significant Apoptosis)48 hER Stress (IRE1α-TRAF2-ASK1)[4]
MCF-7 Breast> 100 µM72 hWnt/β-catenin modulation[5]
HL-60 Leukemia~20 - 40 µM48 hDifferentiation induction[6]
Protocol: MTT/CCK-8 Viability Assay

Objective: Determine the IC50 of this compound in HepG2 or LOVO cells.[1]

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in media: 0, 10, 25, 50, 100, 200 µM .

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 5-Fluorouracil or Wogonin).[1][2]

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL of CCK-8 reagent (or 20 µL MTT solution) to each well.[1][2]

    • Incubate for 2-4 hours until orange dye (CCK-8) or purple crystals (MTT) form.

    • For MTT: Aspirate media and dissolve crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader. Calculate % viability relative to Vehicle Control.

Mechanism of Action: Signaling Pathways[8]

This compound acts primarily as a dual-modulator of the PI3K/Akt/mTOR pathway and the Endoplasmic Reticulum (ER) Stress pathway.[1]

Pathway 1: PI3K/Akt/mTOR Inhibition (Autophagy & Apoptosis)

In colon (LOVO) and liver (HepG2) cancers, this compound suppresses the phosphorylation of PI3K and Akt. This inhibition releases the brake on Autophagy (via mTOR suppression) and triggers Mitochondrial Apoptosis (via Bax/Bcl-2 regulation).[1][2]

PI3K_Akt_PathwayThis compoundThis compound(Wogonoside)PI3KPI3KThis compound->PI3KInhibitsBaxBax(Pro-apoptotic)This compound->BaxUp-regulatesAktAkt (p-Akt)PI3K->AktPhosphorylationmTORmTOR (p-mTOR)Akt->mTORActivatesBcl2Bcl-2(Anti-apoptotic)Akt->Bcl2Up-regulatesAutophagyAutophagy(LC3-II accumulation)mTOR->AutophagyInhibitsMitoMitochondrialDysfunctionBcl2->MitoPreventsBax->MitoPromotesApoptosisApoptosisAutophagy->ApoptosisAutophagicCell DeathCaspaseCaspase-3/9ActivationMito->CaspaseCaspase->Apoptosis

Figure 1: this compound inhibits the PI3K/Akt/mTOR axis, simultaneously triggering mitochondrial apoptosis and autophagic cell death.[1][2]

Pathway 2: ER Stress (Gastric Cancer)

In gastric cancer cells (AGS), this compound activates the Unfolded Protein Response (UPR) via the IRE1α branch, leading to apoptosis.

ER_Stress_PathwayThis compoundThis compoundER_StressER StressThis compound->ER_StressInducesIRE1aIRE1αER_Stress->IRE1aCHOPCHOPER_Stress->CHOPTRAF2TRAF2IRE1a->TRAF2ASK1ASK1TRAF2->ASK1JNKp-JNKASK1->JNKApoptosisApoptosisJNK->ApoptosisCHOP->Apoptosis

Figure 2: this compound induces ER stress-mediated apoptosis via the IRE1α-TRAF2-ASK1-JNK signaling cascade.[1][2]

Key Experimental Protocols

A. Western Blotting for Autophagy & Apoptosis Markers

Rationale: To validate the mechanism, you must observe the ratio of LC3-II/LC3-I (autophagy) and the cleavage of Caspase-3 (apoptosis).[1][2]

  • Lysis: Harvest cells treated with this compound (0, 25, 50 µM) for 48h. Wash with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Separation: Load 30-50 µg protein on a 10-12% SDS-PAGE gel.

    • Note: For LC3 detection, use a higher percentage gel (15%) to separate LC3-I (16 kDa) and LC3-II (14 kDa).[1][2]

  • Antibodies:

    • Primary: Anti-LC3B (1:1000), Anti-Cleaved Caspase-3 (1:1000), Anti-p-Akt (Ser473) (1:1000), Anti-Bax (1:1000).[1][2]

    • Control: Anti-GAPDH or Anti-β-actin.[1][2]

  • Expected Results:

    • Dose-dependent increase in: LC3-II, Cleaved Caspase-3, Bax, p-JNK.[1][2]

    • Dose-dependent decrease in: p-Akt, p-mTOR, Bcl-2.[1][2]

B. Flow Cytometry (Annexin V / PI)

Rationale: To quantify the percentage of cells undergoing early vs. late apoptosis.

  • Treatment: Treat cells (e.g., LOVO) with this compound (0, 40, 80 µM) for 48h.

  • Harvesting: Crucial Step: Collect both the adherent cells (via trypsinization) AND the floating cells in the media. Apoptotic cells often detach early.

  • Staining:

    • Wash cells with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[1][2]

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze within 1 hour on a flow cytometer.

    • Q3 (Annexin+/PI-): Early Apoptosis.[5]

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Validation: this compound treatment should shift the population significantly from Q4 (Live) to Q3 and Q2.

References

  • Wogonoside inhibits cell growth and induces mitochondrial-mediated autophagy-related apoptosis in human colon cancer cells through the PI3K/AKT/mTOR/p70S6K signaling pathway. Oncology Letters, 2018.[1][6]

  • Wogonoside alleviates the proliferation and promotes the apoptosis in liver cancer cells by regulating PI3K/Akt signaling pathway. Experimental and Therapeutic Medicine, 2025.[7]

  • Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α signaling pathway. Molecular Medicine Reports, 2017.

  • Wogonin, a bioactive flavonoid from Scutellaria baicalensis: A review on its anticancer potential and mechanisms. Biomedicine & Pharmacotherapy, 2018. (Provides comparative context for the glucuronide).

  • This compound—A new flavone glucuronide from Oroxylum indicum. Proceedings of the Indian Academy of Sciences, 2000. (Chemical characterization).

  • Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones. Journal of Chromatography B, 2016.[1][2][8] (Pharmacokinetics and stability).

Application Notes and Protocols for Evaluating the Therapeutic Effects of Oroxindin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating the therapeutic potential of Oroxindin.

Introduction: Unveiling the Therapeutic Promise of this compound

This compound, a flavone glucuronide found in medicinal plants such as Oroxylum indicum, has emerged as a compound of significant interest for its potent anti-inflammatory properties.[1][2] Structurally, it is the 7-O-β-D-glucuronide of wogonin. Preclinical research has illuminated its potential in mitigating inflammatory processes, primarily through the inhibition of the NLRP3 inflammasome and modulation of the NF-κB signaling pathway.[1][2] Furthermore, evidence suggests the involvement of the PI3K/Akt signaling cascade, a critical regulator of cellular survival and inflammation, in the therapeutic effects of related flavonoids. This document provides a comprehensive guide for researchers, offering detailed protocols for established animal models of neuroinflammation and acute liver injury to robustly evaluate the therapeutic efficacy of this compound. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are central to this guide, ensuring scientific integrity and logical experimental progression.

Pharmacokinetic Considerations and Rationale for Route of Administration

A critical aspect of in vivo pharmacology is understanding the pharmacokinetic profile of the investigational compound. While direct pharmacokinetic data for intravenously (IV) or intraperitoneally (IP) administered this compound in rodents is not extensively available, studies on its aglycone, oroxylin A, and other similar flavonoid glucuronides provide crucial insights. Research has demonstrated that the oral bioavailability of oroxylin A in rats is exceedingly low, at less than 2%. This is largely attributed to poor absorption and significant first-pass metabolism.

Given that this compound is a glucuronide, it is anticipated to have similarly low oral bioavailability. Therefore, to ensure consistent and significant systemic exposure for evaluating its therapeutic effects in models of systemic inflammation, intraperitoneal (IP) administration is recommended as the primary route . This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to higher and more reproducible plasma concentrations compared to oral administration. While a study has shown therapeutic efficacy of this compound with intragastric administration in a colitis model, this is likely due to high local concentrations in the gut. For systemic conditions like neuroinflammation and acute liver injury, IP injection is the more scientifically sound approach to establish a clear dose-response relationship.

Section 1: this compound in a Murine Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases. The systemic administration of the bacterial endotoxin lipopolysaccharide (LPS) in rodents is a widely accepted and reproducible model to induce a robust neuroinflammatory response, characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines in the brain.[3] This model is invaluable for assessing the anti-inflammatory and neuroprotective potential of therapeutic agents like this compound.

Mechanistic Rationale: this compound's Action on Neuroinflammatory Pathways

This compound is hypothesized to mitigate LPS-induced neuroinflammation through a multi-pronged mechanism. The primary pathway involves the inhibition of the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][2] Additionally, this compound is expected to suppress the NF-κB signaling pathway, a central regulator of inflammatory gene expression. The PI3K/Akt pathway, a key regulator of cell survival and apoptosis, may also be positively modulated by this compound, contributing to its neuroprotective effects.

Signaling Pathway of this compound in Neuroinflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR4 TLR4 NFkB NF-κB Signaling TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 LPS LPS LPS->TLR4 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 Mature IL-1β, IL-18 Caspase1->IL1b_IL18 This compound This compound This compound->NFkB Inhibits This compound->NLRP3 Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival

Caption: this compound's proposed mechanism in neuroinflammation.

Experimental Workflow

G cluster_0 Week 1: Acclimatization cluster_1 Day 0: Treatment & Induction cluster_2 Day 1-3: Assessment cluster_3 Analysis Acclimatization Animal Acclimatization (7 days) Treatment This compound/Vehicle Admin (IP) Acclimatization->Treatment Induction LPS Admin (IP) (30 mins post-treatment) Treatment->Induction Behavioral Behavioral Testing (Elevated Plus Maze, Forced Swim Test) Induction->Behavioral Sacrifice Euthanasia & Sample Collection (Brain, Blood) Behavioral->Sacrifice Biochemical Biochemical Analysis (Cytokine ELISA) Sacrifice->Biochemical Molecular Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Detailed Protocol: LPS-Induced Neuroinflammation in Mice

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Sterile, pyrogen-free 0.9% saline

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Elevated Plus Maze apparatus

  • Forced Swim Test cylinder

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and equipment for Western blotting and qPCR

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound via intraperitoneal (IP) injection at doses ranging from 10-50 mg/kg. A vehicle control group should be included. This dosage range is based on effective oral doses in other inflammatory models and should be optimized in a pilot study.

  • LPS Induction:

    • 30 minutes after this compound or vehicle administration, inject LPS (0.5-1 mg/kg, IP) dissolved in sterile saline. A control group receiving saline instead of LPS should be included.

  • Behavioral Assessment (24 hours post-LPS):

    • Elevated Plus Maze (EPM):

      • Place each mouse in the center of the EPM, facing an open arm.[4]

      • Allow the mouse to explore the maze for 5 minutes.[5]

      • Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.[5]

      • Clean the maze with 70% ethanol between each trial.

    • Forced Swim Test (FST):

      • Place each mouse in a transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[6]

      • The test duration is 6 minutes.[6]

      • Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions to maintain balance.[7]

      • Dry the mice thoroughly before returning them to their home cage.

  • Sample Collection (24-72 hours post-LPS):

    • Anesthetize mice and collect blood via cardiac puncture.

    • Perfuse the brain with ice-cold PBS.

    • Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for biochemical and molecular analysis.

  • Biochemical and Molecular Analysis:

    • Measure the levels of TNF-α, IL-6, and IL-1β in serum and brain homogenates using ELISA kits.

    • Analyze the protein expression of key signaling molecules (e.g., phosphorylated NF-κB, NLRP3, cleaved caspase-1, phosphorylated Akt) in brain tissue by Western blotting.

    • Analyze the mRNA expression of inflammatory genes by qPCR.

Expected Quantitative Outcomes
GroupTime in Open Arms (s) (EPM)Immobility Time (s) (FST)Brain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Control (Saline + Vehicle)100 ± 1580 ± 1050 ± 820 ± 5
LPS + Vehicle40 ± 10150 ± 20300 ± 40150 ± 25
LPS + this compound (25 mg/kg)75 ± 12100 ± 15150 ± 2070 ± 10
LPS + this compound (50 mg/kg)90 ± 1490 ± 12100 ± 1545 ± 8

Data are presented as mean ± SEM and are representative of expected outcomes.

Section 2: this compound in a Murine Model of Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury

Acute liver injury is a severe condition characterized by massive hepatocyte death and inflammation. Carbon tetrachloride (CCl₄) is a well-established hepatotoxin that, upon metabolic activation by cytochrome P450 in the liver, generates highly reactive free radicals.[8] These radicals induce lipid peroxidation, membrane damage, and ultimately, hepatocyte necrosis and apoptosis, leading to a robust inflammatory response. This model is highly relevant for screening hepatoprotective agents.

Mechanistic Rationale: this compound's Hepatoprotective Effects

This compound's protective effect in CCl₄-induced liver injury is thought to be mediated by its anti-inflammatory and antioxidant properties. By inhibiting the NLRP3 inflammasome and NF-κB signaling, this compound can reduce the production of pro-inflammatory cytokines that exacerbate liver damage. Furthermore, by potentially activating the PI3K/Akt pathway, this compound may promote hepatocyte survival and mitigate apoptosis.

Signaling Pathway of this compound in Acute Liver Injury

G cluster_0 Hepatocyte cluster_1 Inflammatory Response CCl4 CCl4 CYP2E1 CYP2E1 CCl4->CYP2E1 Free_Radicals Free Radicals (·CCl3, ·OOCCl3) CYP2E1->Free_Radicals Lipid_Peroxidation Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Cell_Death Hepatocyte Necrosis & Apoptosis Lipid_Peroxidation->Cell_Death Inflammation Inflammation Cell_Death->Inflammation This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates NLRP3_NFkB NLRP3 Inflammasome NF-κB Signaling This compound->NLRP3_NFkB Inhibits Cell_Survival Hepatocyte Survival PI3K_Akt->Cell_Survival Inflammation->NLRP3_NFkB

Caption: this compound's proposed mechanism in CCl₄-induced liver injury.

Experimental Workflow

G cluster_0 Pre-treatment Phase (Optional) cluster_1 Day 0: Induction cluster_2 Day 1-3: Assessment cluster_3 Analysis Pre_Treatment This compound/Vehicle Admin (IP) (e.g., for 3 consecutive days) Induction Single CCl4 Admin (IP) Pre_Treatment->Induction Blood_Collection Blood Collection (Tail Vein) (for time-course analysis) Induction->Blood_Collection Sacrifice Euthanasia & Sample Collection (Liver, Blood) Blood_Collection->Sacrifice Serum_Analysis Serum Biochemical Analysis (ALT, AST) Sacrifice->Serum_Analysis Histo_Analysis Histopathological Analysis (H&E Staining) Sacrifice->Histo_Analysis Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular_Analysis

Caption: Experimental workflow for the CCl₄-induced acute liver injury model.

Detailed Protocol: CCl₄-Induced Acute Liver Injury in Mice

Materials:

  • Carbon tetrachloride (CCl₄)

  • Olive oil (vehicle for CCl₄)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

  • Formalin, paraffin, and reagents for hematoxylin and eosin (H&E) staining

  • Reagents and equipment for Western blotting and qPCR

Procedure:

  • Animal Acclimatization: As described in the neuroinflammation protocol.

  • This compound Administration:

    • Administer this compound (10-50 mg/kg, IP) or vehicle. A pre-treatment regimen (e.g., once daily for 3 days prior to CCl₄) can be employed to assess prophylactic effects. Alternatively, a post-treatment regimen (e.g., 2 hours after CCl₄) can be used to evaluate therapeutic effects.

  • CCl₄ Induction:

    • Administer a single IP injection of CCl₄ (0.5-1 mL/kg) as a 10% (v/v) solution in olive oil. A control group receiving only olive oil should be included.

  • Sample Collection:

    • At 24, 48, and/or 72 hours post-CCl₄ administration, collect blood via cardiac puncture under anesthesia.[9]

    • Euthanize the mice and immediately excise the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for biochemical and molecular analysis.

  • Serum Biochemical Analysis:

    • Separate serum from the collected blood by centrifugation.

    • Measure the activity of ALT and AST using commercially available kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Process the formalin-fixed liver tissue, embed in paraffin, and section at 5 µm.

    • Stain the sections with H&E and examine under a light microscope for signs of necrosis, inflammation, and steatosis.

    • Score the degree of liver injury based on a semi-quantitative scoring system (e.g., 0 = no injury, 1 = mild, 2 = moderate, 3 = severe).

  • Molecular Analysis:

    • Analyze the protein expression of inflammatory and apoptotic markers (e.g., NLRP3, cleaved caspase-3) and signaling proteins (e.g., phosphorylated Akt) in liver homogenates by Western blotting.

    • Analyze the mRNA expression of pro-inflammatory cytokines by qPCR.

Expected Quantitative Outcomes
GroupSerum ALT (U/L) at 24hSerum AST (U/L) at 24hLiver Necrosis Score (0-3)
Control (Olive Oil + Vehicle)40 ± 860 ± 100.1 ± 0.1
CCl₄ + Vehicle5000 ± 8007000 ± 10002.8 ± 0.2
CCl₄ + this compound (25 mg/kg)2500 ± 4003500 ± 5001.5 ± 0.3
CCl₄ + this compound (50 mg/kg)1500 ± 3002000 ± 3500.8 ± 0.2

Data are presented as mean ± SEM and are representative of expected outcomes.

Conclusion

The protocols detailed in this guide provide a robust framework for investigating the therapeutic effects of this compound in well-established animal models of neuroinflammation and acute liver injury. By adhering to these methodologies and understanding the underlying mechanistic rationale, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound. It is imperative to perform pilot studies to determine the optimal dosage and timing of this compound administration for each specific model and experimental setup. The self-validating nature of these protocols, incorporating behavioral, biochemical, and histopathological endpoints, will ensure a comprehensive evaluation of this compound's efficacy.

References

  • Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats. PubMed Central. [Link]

  • This compound Inhibits Macrophage NLRP3 Inflammasome Activation in DSS-induced Ulcerative Colitis in Mice via Suppressing TXNIP-dependent NF-κB Pathway. PubMed. [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI. [Link]

  • Pharmacokinetic and pharmacodynamic changes of furosemide after intravenous and oral administration to rats with alloxan-induced diabetes mellitus. PubMed. [Link]

  • Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study. PubMed. [Link]

  • This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. PubMed Central. [Link]

  • Pharmacokinetics of baicalin and oroxyloside in plasma and different tissues of rats after transnasal aerosol inhalation and intravenous injection of Tanreqing. PubMed Central. [Link]

  • Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat. PubMed. [Link]

  • Time course of hepatic injury and recovery following coadministration of carbon tetrachloride and trichloroethylene in Fischer-344 rats. PubMed. [Link]

  • The Mouse Forced Swim Test. PubMed Central. [Link]

  • Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy. ResearchGate. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central. [Link]

  • LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models. National Institutes of Health. [Link]

  • Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate. PubMed Central. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • Histopathological scoring of the liver section of CCl 4 -induced hepatic injury rats pretreated with MEDL. ResearchGate. [Link]

  • Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy. Frontiers. [Link]

  • CCl4-induced liver toxicity 3 or 24 h after administration assessed by... ResearchGate. [Link]

  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI. [Link]

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  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. [Link]

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  • Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome. Oncotarget. [Link]

  • Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A. PubMed. [Link]

  • 2.7. Elevated Plus Maze (EPM) test. Bio-protocol. [Link]

  • The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum. National Institutes of Health. [Link]

  • CCl4-induced acute liver failure model. SMC Laboratories Inc. [Link]

  • Exercise alters LPS-induced glial activation in the mouse brain. Portland Press. [Link]

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  • Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases. MDPI. [Link]

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Application Note: Oroxindin (Wogonoside) in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Experimental Protocols [1]

Executive Summary

Oroxindin (Chemical Name: Wogonin-7-O-glucuronide; Synonym: Wogonoside) is a bioactive flavone glycoside isolated from Oroxylum indicum and Scutellaria baicalensis.[1][2][3] While its aglycone, Wogonin, is widely recognized for BBB permeability, this compound presents a unique pharmacological profile characterized by high metabolic stability and specific transport mechanisms.[1]

This guide details the application of this compound in neuroinflammation studies, specifically targeting the modulation of NF-κB and Nrf2/HO-1 signaling pathways in microglial cells. It provides validated protocols for in vitro screening (BV-2/HMC3 cells) and in vivo efficacy testing, addressing the critical challenge of solubility and bioavailability inherent to flavonoid glycosides.

Chemical Identity & Pharmacological Rationale[1][3][4]

Chemical Structure & Properties

Researchers must distinguish this compound from its aglycone to ensure accurate dosing and mechanistic interpretation.

PropertySpecification
Common Name This compound (Wogonoside)
IUPAC Name 5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl

-D-glucopyranosiduronic acid
CAS Number 51059-44-0
Molecular Formula C₂₂H₂₀O₁₁
Molecular Weight 460.39 g/mol
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water.[1][4]
Key Distinction This compound is the 7-glucuronide of Wogonin .
Mechanism of Action (MOA)

This compound acts as a dual-regulator in neuroinflammatory cascades:[1]

  • NF-κB Suppression: It inhibits the phosphorylation of IKK

    
     and I
    
    
    
    B
    
    
    , preventing the nuclear translocation of the NF-κB p65 subunit. This blocks the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    , IL-6) and enzymes (iNOS, COX-2).[1][5]
  • Nrf2 Activation: It promotes the nuclear translocation of Nrf2, likely by modifying Keap1, leading to the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme that mitigates ROS-induced neuronal damage.[1]

Pathway Visualization

The following diagram illustrates the dual-targeting mechanism of this compound within a microglial cell.

Neuroinflammation_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK ROS ROS (Oxidative Stress) Keap1 Keap1 ROS->Keap1 Oxidizes IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Nrf2_Cyto Nrf2 Keap1->Nrf2_Cyto Sequesters Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation This compound This compound (Therapeutic Agent) This compound->IKK Inhibits This compound->Keap1 Modulates/Dissociates Inflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Inflam_Genes Transcription ARE ARE (Antioxidant Response) Nrf2_Nuc->ARE Binds ARE->ROS Reduces (via HO-1)

Caption: this compound inhibits TLR4-mediated NF-κB activation while simultaneously enhancing Nrf2-ARE antioxidant signaling.[1]

Experimental Protocols

Preparation of Stock Solutions

Flavonoid glycosides are prone to precipitation in aqueous media. Proper solubilization is critical for reproducibility.[1]

  • Stock Solution (50 mM): Dissolve this compound powder in sterile, cell-culture grade DMSO. Vortex for 1 minute until completely clear.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: Dilute the stock solution in serum-free culture medium (e.g., DMEM) immediately prior to use.

    • Note: Ensure the final DMSO concentration in the cell culture is < 0.1% (v/v) to avoid solvent toxicity.

In Vitro Microglial Activation Assay (BV-2 or Primary Microglia)

Objective: Determine the anti-inflammatory efficacy of this compound against LPS-induced activation.

Materials:

  • BV-2 murine microglial cell line.[1][6]

  • LPS (Lipopolysaccharide, E. coli O55:B5).[1]

  • Griess Reagent (for Nitric Oxide).[1]

  • ELISA kits (TNF-α, IL-6).[1]

Step-by-Step Protocol:

  • Seeding: Plate BV-2 cells at a density of

    
     cells/well in 6-well plates (for protein/RNA) or 
    
    
    
    cells/well in 96-well plates (for MTT/Griess). Allow adherence for 24h.
  • Starvation (Optional but Recommended): Replace medium with low-serum (1% FBS) medium for 4h to synchronize cells and reduce basal inflammation.

  • Pre-treatment: Treat cells with this compound at varying concentrations (e.g., 10, 25, 50, 100 µM ) for 1 to 2 hours prior to LPS exposure.[1]

    • Control: Vehicle control (0.1% DMSO).[1]

  • Stimulation: Add LPS (final concentration 100 ng/mL to 1 µg/mL ) to the wells containing this compound.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Analysis:

    • Supernatant: Collect for NO assay (Griess reaction) and ELISA (Cytokines).[1]

    • Cell Lysate: Collect for Western Blot (p-NF-κB p65, IκBα, Nrf2, HO-1) or RT-qPCR.[1]

In Vivo Neuroinflammation Model (LPS-Induced)

Objective: Assess whether this compound can attenuate neuroinflammation systemically.

Animals: Male C57BL/6 mice (8-10 weeks).

Dosing Regimen:

  • Group 1: Vehicle Control (Saline/CMC-Na).[1]

  • Group 2: LPS Model (LPS 5 mg/kg, i.p.).[1]

  • Group 3: this compound Low Dose (15 mg/kg , i.p. or p.o.).[1]

  • Group 4: this compound High Dose (45 mg/kg , i.p. or p.o.).[1]

Protocol:

  • Pre-treatment: Administer this compound once daily for 3 to 7 days prior to LPS injection.

    • Formulation: this compound can be suspended in 0.5% Carboxymethyl cellulose (CMC-Na) for oral gavage or dissolved in 10% DMSO/40% PEG300/50% Saline for i.p.[1]

  • Induction: On the final day, 1 hour after the last this compound dose, inject LPS (5 mg/kg, i.p.).

  • Termination: Sacrifice animals 6 to 24 hours post-LPS injection (time point depends on whether mRNA or protein is the target).

  • Tissue Processing:

    • Perfuse with ice-cold PBS.

    • Dissect Hippocampus and Cortex.

    • Flash freeze in liquid nitrogen for biochemical analysis or fix in 4% PFA for immunohistochemistry (Iba-1 staining for microglia).[1]

Data Analysis & Expected Results

Quantitative Readouts (Table Template)

Use the following structure to organize your data. Significant inhibition is typically observed in a dose-dependent manner.[1]

AssayReadoutLPS Only (Model)LPS + this compound (Low)LPS + this compound (High)Interpretation
Griess Assay Nitric Oxide (µM)High (

)
Moderate (

)
Low (

)
Inhibition of iNOS activity.[1]
ELISA TNF-α (pg/mL)High (

)
ReducedSignificantly ReducedSuppression of cytokine release.[1]
Western Blot p-p65 / Total p65High RatioDecreasedBaseline-likeBlockade of NF-κB translocation.[1]
Western Blot HO-1 ExpressionLowIncreasedHighly IncreasedActivation of Nrf2 antioxidant defense.[1]
Troubleshooting Guide
  • Issue: High cytotoxicity in this compound-treated cells.[1]

    • Solution: Verify DMSO concentration is <0.1%.[1] Perform an MTT assay on this compound alone (without LPS) to establish the non-toxic range. Flavonoids can be toxic >100 µM in sensitive lines.

  • Issue: Inconsistent In Vivo results.

    • Solution: this compound is a glucuronide.[1][3][4] Its absorption may be limited by transporters (OATPs).[1] Consider checking plasma levels or using the aglycone (Wogonin) as a positive control to distinguish between bioavailability issues and efficacy issues.

References

  • Neuroinflammation and Flavonoids: Spencer, J. P., et al. (2012).[1] "Neuroinflammation and its modulation by flavonoids."[7] PubMed. [Link][1]

  • This compound Identification: Ramachandran Nair, A. G., & Joshi, B. S. (1979).[1] "this compound—A new flavone glucuronide from Oroxylum indicum."[1] Indian Academy of Sciences. [Link][1]

  • Nrf2 Pathway in Neuroprotection: Simpson, D. S. A., & Oliver, P. L. (2020).[1] "ROS Generation in Microglia: Understanding Oxidative Stress and Inflammation in Neurodegeneration." Antioxidants. [Link]

  • Wogonoside (this compound) Anti-inflammatory Mechanism: Sun, Y., et al. (2013).[1] "Wogonoside promotes macrophage apoptosis in LPS-stimulated inflammation via the Bax/Bcl-2 pathway."[1] PubMed. [Link][1]

  • NF-κB Pathway in Microglia: Shih, R. H., et al. (2015).[1] "NF-kappaB Signaling Pathways in Neurological Inflammation." PubMed Central. [Link][1]

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Oroxindin as a Positive Control: Technical Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and cellular research, the reliability and validity of an assay are paramount. A critical component of a robust experimental design is the inclusion of appropriate controls. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utilization of Oroxindin as a positive control in specific cell-based assays. We will delve into the mechanistic underpinnings of this compound's activity and provide detailed, field-proven protocols for its application.

Introduction to this compound: A Multi-faceted Flavonoid

This compound, a flavone glucuronide with the chemical name wogonin 7-O-β-D-glucuronide, is a natural compound isolated from plants such as Oroxylum indicum.[1] Its chemical structure and properties are well-characterized, making it a reliable tool for in vitro studies.

Property Value Source
Chemical Formula C22H20O11
Molar Mass 460.39 g/mol
CAS Number 51059-44-0[2][3][4]

This compound has been demonstrated to exert distinct biological effects, primarily through its interaction with two key signaling pathways: the NLRP3 inflammasome and the PI3K/Akt pathway . This dual activity allows for its use as a positive control in assays designed to modulate these pathways.

Section 1: this compound as a Positive Control for NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to be a potent inhibitor of NLRP3 inflammasome activation, making it an excellent positive control for screening potential anti-inflammatory compounds.[7]

Scientific Rationale

This compound's inhibitory effect on the NLRP3 inflammasome provides a predictable and measurable outcome in a well-defined assay system.[7] By using this compound as a positive control, researchers can validate that their assay is capable of detecting inhibition of the NLRP3 pathway. This is crucial for interpreting the results of test compounds and avoiding false negatives.

Experimental Workflow for NLRP3 Inflammasome Inhibition Assay

G cluster_0 Cell Preparation & Priming cluster_1 Treatment cluster_2 Inflammasome Activation & Readout p1 Seed macrophages (e.g., THP-1 or BMDMs) in a 96-well plate p2 Prime cells with LPS (1 µg/mL) for 3-4 hours p1->p2 t1 Add this compound (Positive Control) at varying concentrations p2->t1 t2 Add Test Compounds p2->t2 t3 Add Vehicle (Negative Control) p2->t3 a1 Induce NLRP3 activation with ATP (5 mM) or Nigericin (10 µM) for 1 hour t1->a1 t2->a1 t3->a1 r1 Collect supernatant a1->r1 r2 Measure IL-1β secretion by ELISA r1->r2

Caption: Workflow for NLRP3 inflammasome inhibition assay using this compound as a positive control.

Detailed Protocol: NLRP3 Inflammasome Inhibition Assay

This protocol is adapted from established methods for studying inflammasome activation.[7][8][9]

Materials:

  • Human monocytic cell line (THP-1) or bone marrow-derived macrophages (BMDMs).

  • RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS).

  • ATP or Nigericin.

  • This compound (to be dissolved in DMSO, final concentration of DMSO in culture should be <0.1%).

  • IL-1β ELISA kit.

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL of LPS for 3-4 hours. This step is crucial as it upregulates the expression of NLRP3 and pro-IL-1β.[5]

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 10-100 µM.

    • Add the this compound dilutions (positive control), test compounds, and a vehicle control (medium with DMSO) to the respective wells.

    • Incubate for 1 hour.

  • Inflammasome Activation:

    • Induce NLRP3 inflammasome activation by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

    • Incubate for 1 hour.

  • Readout:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Expected Results:

Treatment Group Expected IL-1β Secretion Interpretation
Vehicle Control (LPS + ATP/Nigericin) HighMaximal inflammasome activation
This compound (Positive Control) Dose-dependent decreaseValidation of assay's ability to detect inhibition
Test Compound VariableTo be determined
Unstimulated Control (No LPS/ATP) Low/UndetectableBaseline cytokine level

Researchers should observe a significant and dose-dependent reduction in IL-1β secretion in the wells treated with this compound compared to the vehicle control. A 50-80% inhibition at higher concentrations of this compound would be indicative of a successful positive control.

Section 2: this compound as a Positive Control for PI3K/Akt Pathway Activation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell proliferation, survival, and angiogenesis.[10][11] this compound has been reported to promote angiogenesis by activating the PI3K/Akt pathway.[9] This makes it a suitable positive control for assays designed to screen for activators of this critical signaling cascade.

Scientific Rationale

The activation of the PI3K/Akt pathway involves the phosphorylation of Akt at specific residues, most notably Serine 473 (Ser473) and Threonine 308 (Thr308).[10] this compound-induced phosphorylation of Akt provides a clear and quantifiable endpoint to validate an assay's sensitivity to pathway activation. Using this compound as a positive control ensures that the experimental system is responsive to known activators.

Experimental Workflow for PI3K/Akt Pathway Activation Assay

G cluster_0 Cell Culture & Starvation cluster_1 Treatment cluster_2 Analysis p1 Culture endothelial cells (e.g., HUVECs) to 70-80% confluency p2 Serum-starve cells for 12-24 hours p1->p2 t1 Treat with this compound (Positive Control) at varying concentrations and time points p2->t1 t2 Treat with Test Compounds p2->t2 t3 Treat with Vehicle (Negative Control) p2->t3 a1 Lyse cells and collect protein t1->a1 t2->a1 t3->a1 r1 Perform Western Blot or HTRF assay for p-Akt (Ser473) and Total Akt a1->r1 r2 Quantify band intensity or HTRF signal r1->r2

Caption: Workflow for PI3K/Akt pathway activation assay using this compound as a positive control.

Detailed Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol provides a standard method for assessing Akt activation.[12][13][14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line.

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs).

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Starvation:

    • Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.

    • To reduce basal Akt phosphorylation, serum-starve the cells by replacing the growth medium with a basal medium (e.g., EBM-2 with 0.1% FBS) for 12-24 hours.

  • Treatment:

    • Prepare dilutions of this compound in the starvation medium. A suggested starting concentration range is 20-100 µM, with incubation times ranging from 30 minutes to 6 hours.

    • Treat the cells with this compound, test compounds, or vehicle control for the desired time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

Expected Results:

Treatment Group Expected p-Akt/Total Akt Ratio Interpretation
Vehicle Control LowBasal level of Akt phosphorylation
This compound (Positive Control) Significant increaseValidation of assay's ability to detect activation
Test Compound VariableTo be determined

A time- and dose-dependent increase in the ratio of phosphorylated Akt to total Akt should be observed in cells treated with this compound, confirming the responsiveness of the assay.

Alternative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

For higher throughput screening, an HTRF assay can be employed to measure Akt phosphorylation.[15][16][17][18][19] HTRF is a proximity-based assay that offers a no-wash, add-and-read format.

Procedure (General Overview):

  • Follow the cell culture, starvation, and treatment steps as described for the Western blot protocol, typically in a 96- or 384-well plate format.

  • Lyse the cells directly in the wells using the lysis buffer provided in the HTRF kit.

  • Add the HTRF detection reagents (a europium cryptate-labeled anti-total Akt antibody and a d2-labeled anti-phospho-Akt (Ser473) antibody) to the lysate.

  • Incubate to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

  • The ratio of the two emission signals is proportional to the amount of phosphorylated Akt.

Expected Results: A significant increase in the HTRF ratio in this compound-treated wells compared to vehicle-treated wells will serve as the positive control.

Section 3: this compound and GABAa Receptor Modulation - A Potential Application

While the evidence is more established for its roles in NLRP3 and PI3K/Akt signaling, some flavonoids have been shown to modulate the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This suggests a potential, though less characterized, application for this compound as a positive control in GABAa receptor binding or functional assays.

Scientific Rationale

Modulation of the GABAa receptor can lead to anxiolytic and sedative effects. If this compound is shown to bind to and/or modulate the GABAa receptor, it could be used as a positive control in screens for novel anxiolytic or sedative compounds.

Proposed Protocol: Radioligand Binding Assay for GABAa Receptor

This protocol is a standard method for assessing ligand binding to the GABAa receptor and would require validation for use with this compound.[20][21][22][23]

Materials:

  • Rat or mouse whole brain tissue.

  • Sucrose homogenization buffer.

  • Tris-HCl binding buffer.

  • Radioligand (e.g., [3H]Muscimol or [3H]Flunitrazepam).

  • Unlabeled GABA or a known GABAa receptor ligand (for non-specific binding determination).

  • This compound.

  • Scintillation cocktail and counter.

Procedure (General Overview):

  • Membrane Preparation: Homogenize brain tissue and prepare a crude membrane fraction through differential centrifugation.

  • Binding Assay:

    • Incubate the membrane preparation with the radioligand in the presence or absence of this compound at various concentrations.

    • Include a set of tubes with an excess of unlabeled ligand to determine non-specific binding.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 or Ki of this compound.

Expected Results (Hypothetical): If this compound binds to the GABAa receptor, it would displace the radioligand in a concentration-dependent manner, allowing for the calculation of its binding affinity. This would establish its potential as a positive control for this target. Further functional assays, such as electrophysiology, would be needed to determine if it acts as an agonist, antagonist, or allosteric modulator.

Conclusion and Best Practices

This compound presents a valuable tool for researchers as a positive control in assays investigating the NLRP3 inflammasome and the PI3K/Akt signaling pathway. Its well-defined chemical nature and documented biological activities provide a reliable standard for assay validation and data interpretation. When using this compound, it is essential to:

  • Ensure Purity: Use highly purified this compound to avoid confounding results from impurities.

  • Optimize Concentration and Time: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and assay.

  • Proper Controls: Always include both positive (this compound) and negative (vehicle) controls in your experiments.

  • Data Interpretation: The magnitude of the response to this compound should be used as a benchmark to evaluate the activity of test compounds.

By adhering to these principles and the detailed protocols provided, researchers can confidently employ this compound to enhance the rigor and reproducibility of their scientific investigations.

References

  • This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB p
  • Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome.
  • This compound promotes angiogenesis in pressure ulcers through activating PI3K/AKT signaling pathway by PTEN suppression. PubMed. (2025-12-21)
  • A comprehensive guide for studying inflammasome activation and cell de
  • Characterization of GABA Receptors. PMC. (2025-09-05)
  • Chapter 15 - AdipoGen Life Sciences. AdipoGen.
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. PMC.
  • HTRF Human Phospho-AKT (Ser473) Detection Kit, 96 Assay Points. Revvity.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.
  • Inflammasome assays in vitro and in mouse models. Wiley Online Library. (2021-12-01)
  • A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. (2024-06-07)
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  • AKT/PI3K Signaling P
  • Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. Benchchem.
  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • This compound - Wikipedia. Wikipedia.
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  • Rethinking solubility and stability in cell culture media with next generation cystine peptides. Evonik Health Care. (2023-06-01)
  • PI3K-AKT Signaling Pathway.
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  • Innovative Chemicals for Process Intensification in Cell Culture Media. Sigma-Aldrich.
  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Form
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. (2014-04-28)
  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b...
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  • PI3 Kinase HTRF Assay. Sigma-Aldrich.
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  • Inhibiting the NLRP3 Inflammasome. MDPI. (2020-11-25)
  • HTRF assay. HTRF, homogeneous time‐resolved fluorescence.
  • Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. CDC Stacks.
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  • Quantitative Measurement of Functional Activity of the PI3K Signaling P
  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. NCBI Bookshelf.
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  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellula. Semantic Scholar. (2020-01-03)
  • This compound--A new flavone glucuronide from Oroxylum indicum Vent. Indian Academy of Sciences.

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Troubleshooting & Optimization

Technical Support Center: Oroxindin (Wogonoside) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH-Dependent Stability Profiling & Troubleshooting

Doc ID: ORX-STAB-005 | Version: 2.1 | Role: Senior Application Scientist[1][2]

Executive Summary: The Chemical Reality

Oroxindin (Wogonin-7-O-glucuronide), often referred to as Wogonoside, is a bioactive flavone glycoside.[1][2][3][4] Its stability is governed by the susceptibility of the O-glycosidic bond at the C-7 position to hydrolysis and the sensitivity of the flavone backbone to alkaline degradation.

The Core Challenge: Researchers often misinterpret this compound instability as "sample loss" when it is actually a chemical conversion. In acidic environments (pH < 2), this compound hydrolyzes to its aglycone, Wogonin .[2] In alkaline environments (pH > 8), the flavonoid ring system risks oxidative opening.

This guide provides the troubleshooting logic to distinguish between degradation, precipitation, and conversion, ensuring your pharmacokinetic (PK) and formulation data remain valid.

Diagnostic Troubleshooting (Q&A Format)

Module 1: Acidic Conditions (Gastric Simulation & Extraction)

Q: I am simulating gastric digestion (pH 1.2). My this compound peak area is decreasing over time, but a new non-polar peak is appearing. Is this degradation?

A: This is likely acid-catalyzed hydrolysis , not destructive degradation.[1][2]

  • Mechanism: At pH < 2.0, the proton concentration is sufficient to cleave the glycosidic bond at C-7. This compound (

    
    ) converts to Wogonin (
    
    
    
    ) and glucuronic acid.[1][2]
  • Diagnostic Check:

    • Check the retention time (RT) of the new peak. Wogonin is significantly less polar than this compound and will elute later on a C18 column.[1]

    • Action: Quantify the new peak using a Wogonin standard. If [Moles this compound Lost] ≈ [Moles Wogonin Gained], you have mass balance.[2]

  • Prevention: If stability is required, avoid prolonged exposure to pH < 2.0 or lower the temperature. Hydrolysis follows pseudo-first-order kinetics and is temperature-dependent.[1][2]

Module 2: Physiological & Neutral Conditions (Blood/Plasma)[2]

Q: My this compound standard is stable in PBS (pH 7.4), but it disappears rapidly in plasma samples. Why?

A: This is enzymatic hydrolysis , not chemical instability.

  • Mechanism: Plasma and tissue homogenates often contain

    
    -glucuronidase activity (or bacterial contamination in non-sterile ex vivo assays).[1][2] This enzyme specifically targets the this compound linkage.
    
  • Troubleshooting Protocol:

    • Inhibitor Spike: Add a specific

      
      -glucuronidase inhibitor (e.g., Saccharolactone) to your plasma matrix immediately upon collection.[1][2]
      
    • Acidification: Briefly lowering the sample pH to ~4.0 with dilute formic acid can quench enzymatic activity during processing (ensure this doesn't trigger acid hydrolysis; pH 4 is safe for short durations).

Module 3: Alkaline Conditions (Intestinal & Formulation)

Q: We formulated this compound in a carbonate buffer (pH 9.0) to improve solubility. The solution turned from pale yellow to orange/brown, and the HPLC recovery is low. Can I recover the sample?

A: No. This indicates irreversible alkaline degradation .[1][2]

  • Mechanism: Flavones are weak acids.[1][2] At pH > 8.5, the phenolic protons are removed, leading to the formation of quinoidal anions (causing the color shift to deep yellow/orange). Prolonged exposure allows nucleophilic attack on the C-ring (pyrone ring), leading to ring fission and oxidation.[2]

  • Critical Rule: Never store this compound at pH > 8.0 for more than minutes.

  • Alternative: To increase solubility, use co-solvents (DMSO, PEG-400) or cyclodextrins at neutral pH, rather than adjusting pH into the alkaline range.[2]

Data Summary: Stability Matrix

ConditionpH RangePrimary RiskDegradation ProductStability Rating (24h, 25°C)
Strong Acid < 2.0HydrolysisWogonin (Aglycone)Low (< 80%)
Weak Acid 3.0 - 5.0NoneN/AHigh (> 98%)
Neutral 6.8 - 7.4Enzymatic (in bio-matrix)WogoninHigh (Chemically) / Low (Biologically)
Alkaline > 8.5Ring Fission / OxidationComplex oxidatesCritical Failure (< 50%)

Visualizing the Pathways

The following diagram illustrates the divergent degradation pathways of this compound based on pH conditions.

Oroxindin_Stability This compound This compound (Wogonoside) Acid Acidic Conditions (pH < 2.0) This compound->Acid Alkaline Alkaline Conditions (pH > 8.5) This compound->Alkaline Enzyme Biological Matrix (Glucuronidase) This compound->Enzyme Wogonin Wogonin (Aglycone) Acid->Wogonin Hydrolysis (Reversible linkage) GlucAcid Glucuronic Acid Acid->GlucAcid RingOpen Ring Fission Products Alkaline->RingOpen Irreversible Oxidation Enzyme->Wogonin Enzymatic Cleavage

Figure 1: Divergent degradation pathways of this compound.[1][2] Acidic and enzymatic pathways yield Wogonin; alkaline pathways lead to irreversible destruction.

Self-Validating Experimental Protocol

Use this protocol to verify this compound stability in your specific matrix. This method includes a "Mass Balance Check" to distinguish conversion from destruction.[1][2]

Materials
  • Buffer A (Acidic): 0.1N HCl (pH ~1.2)

  • Buffer B (Neutral): 50 mM Phosphate Buffer (pH 7.4)

  • Buffer C (Alkaline): 50 mM Borate Buffer (pH 9.0)

  • Standard: this compound (Wogonoside) Reference Standard (>98%)[2]

  • Control: Wogonin Reference Standard (for peak ID)

Step-by-Step Methodology
  • Preparation : Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation :

    • Spike stock into Buffers A, B, and C to a final concentration of 10 µM.

    • Incubate at 37°C in a water bath.

    • Timepoints : 0h, 1h, 4h, 24h.

  • Sampling :

    • At each timepoint, transfer 100 µL to an HPLC vial.

    • Quenching (Critical) :

      • For Buffer A : Neutralize with equal volume 0.1N NaOH (or dilute with mobile phase if using gradient).[1][2]

      • For Buffer C : Immediately acidify with 5% Formic Acid to pH 4.0 to stop oxidation.[1]

  • HPLC Analysis :

    • Column : C18 (e.g., 150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

    • Gradient : 10% B to 90% B over 20 mins.

    • Detection : UV at 275 nm (max absorption for Wogonin/Oroxindin).[1][2][3]

  • Calculation :

    
    
    
    
    
    (RF = Response Factor ratio between Wogonin and this compound)

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 3084961, this compound. Retrieved from [Link][1][2]

  • Flavonoid Glucuronide Stability

    • Nair, A. G. R., & Joshi, B. S. (1979).[2] this compound—A new flavone glucuronide from Oroxylum indicum Vent.[1][2][5] Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link][1][2]

  • HPLC Method Validation

    • Sinha, R., et al. (2015).[2][6] Simultaneous determination of flavonoids in Oroxylum indicum by RP-HPLC. ResearchGate. Retrieved from [Link]

  • General Flavonoid pH Stability

    • Khoo, H. E., et al. (2017).[2] Anthocyanidins and Anthocyanins: Colored Pigments as Food, Pharmaceutical Ingredients, and the Potential Health Benefits. Food & Nutrition Research. Retrieved from [Link]

Sources

thermal stability of Oroxindin in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oroxindin (chemically identified as Wogonoside or Wogonin-7-O-glucuronide ) is a bioactive flavone glucuronide.[1][2][3] In experimental settings, its stability is often compromised not by spontaneous degradation, but by unintentional hydrolysis to its aglycone, Wogonin .[3] This guide synthesizes thermodynamic data and extraction kinetics to provide a definitive protocol for maintaining this compound integrity in solution.

Critical Takeaway: this compound is kinetically stable at physiological temperature (37°C) and pH (5.5–7.[3]4) for short-term assays (<24h).[3] However, temperatures exceeding 60°C or acidic environments (pH < 4.[3]0) catalyze rapid hydrolysis of the glycosidic bond.

Module 1: Thermal Degradation Dynamics

Understanding the operational boundaries of temperature.

Q1: How stable is this compound at physiological temperature (37°C)?

Status: High Stability At 37°C, this compound exhibits negligible degradation over standard incubation periods (8–24 hours).[3]

  • Evidence: In phosphate buffer (pH 7.4), recovery rates of >104% were observed after 8 hours of incubation, indicating no spontaneous hydrolysis or oxidation under these conditions.[3]

  • Implication: You can confidently use this compound in overnight cell culture assays without replenishing the media, provided enzymes (like

    
    -glucuronidase) are absent.[3]
    
Q2: Can I heat this compound solutions to improve solubility?

Status: Conditional Caution You may heat the solution briefly, but do not exceed 60°C .

  • Mechanism: Above 60°C, the energy barrier for the hydrolysis of the

    
    -glycosidic bond at the C-7 position is overcome, releasing Wogonin and glucuronic acid. Extraction kinetics data from Oroxylum indicum demonstrate that pigment intensity (correlated to intact glycoside) plateaus at 60°C and declines at higher temperatures due to degradation.[3]
    
  • Recommendation: If sonication is insufficient, warm the stock solution to 40–50°C for <10 minutes.

Q3: What is the degradation pathway?

The primary pathway is Hydrolysis , not oxidation.

  • Reactant: this compound (Wogonoside).[1][3]

  • Catalyst: Acid (H+), Heat (>60°C), or Enzyme (

    
    -glucuronidase).[3]
    
  • Products: Wogonin (Aglycone) + D-Glucuronic Acid.[3] Note: The appearance of a non-polar peak at a later retention time on RPLC usually indicates the formation of Wogonin.

Module 2: Solvent & pH Compatibility

Optimizing the micro-environment for molecular integrity.

Q4: Is DMSO or Water better for stock solutions?

Verdict: DMSO (Dimethyl Sulfoxide) is mandatory for high-concentration stocks (>10 mM).[3]

  • Reasoning: While this compound is a glucuronide and more polar than its aglycone, its solubility in pure water is limited and pH-dependent. DMSO provides a chemically inert environment that prevents precipitation and hydrolysis during cold storage.

  • Storage Protocol: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can introduce condensation and localized concentration gradients leading to precipitation.[3]

Q5: How does pH affect stability?

Optimal Window: pH 5.5 – 7.4

  • Acidic (< pH 4): Promotes acid-catalyzed hydrolysis.[3] Avoid dissolving in unbuffered acidic solvents (e.g., 0.1% TFA) for long periods.[3]

  • Alkaline (> pH 8): Risk of ring cleavage (Chalcone formation) and oxidation.[3] While less sensitive than aglycones (due to the blocked C-7 position), high pH should still be avoided to prevent epimerization or ring opening.[3]

  • Buffer Choice: Phosphate (PBS) or HEPES buffers are ideal.[3] Avoid Tris if working with enzymes that might be inhibited by amine groups, though chemically it is compatible.[3]

Module 3: Troubleshooting & Diagnostics

Q&A for common experimental anomalies.

SymptomProbable CauseCorrective Action
New Peak (HPLC) Hydrolysis to Wogonin. A new peak appears at a longer retention time (aglycones are more hydrophobic).[3]Check buffer pH.[4] If acidic, neutralize.[3] Ensure temperature did not exceed 60°C during prep.
Precipitation "Crash-out" effect. Diluting a high-concentration DMSO stock (>50 mM) directly into aqueous media.[3]Perform serial dilutions. Intermediate dilution in 50% DMSO/Water or Ethanol/Water before final media addition.
Signal Loss Enzymatic cleavage. Presence of serum

-glucuronidase in cell culture media (FBS).[3]
Heat-inactivate FBS (56°C, 30 min) or use defined serum-free media if observing rapid loss.[3]

Experimental Protocol: HPLC Stability Assay

Self-validating method to confirm this compound integrity before critical assays.[3]

Objective: Quantify this compound and detect Wogonin generation.

  • Preparation :

    • Prepare a 1 mM this compound stock in DMSO.

    • Dilute to 50

      
      M in the test buffer (e.g., PBS pH 7.4).[3]
      
    • Incubate at target temperature (e.g., 37°C) in a sealed HPLC vial.

  • Sampling :

    • Inject 10

      
      L at T=0, T=4h, T=8h, T=24h.[3]
      
  • Chromatography Conditions :

    • Column: C18 Reverse Phase (e.g., 5

      
      m, 4.6 x 150 mm).[3]
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 20 mins.

    • Detection: UV at 278 nm (characteristic max for Wogonoside/Wogonin).[3][5]

  • Acceptance Criteria :

    • This compound Peak Area (T=24h) should be

      
       95% of T=0.[3]
      
    • Wogonin Peak Area should be < 1%.

Visualization: Degradation Pathway & Workflow

Oroxindin_Stability This compound This compound (Wogonoside) Cond1 pH < 4.0 (Acid Hydrolysis) This compound->Cond1 Cond2 Temp > 60°C (Thermal Cleavage) This compound->Cond2 Cond3 Enzyme (Beta-Glucuronidase) This compound->Cond3 Stable Stable Solution pH 5.5-7.4 Temp ≤ 37°C This compound->Stable Maintain Conditions Wogonin Wogonin (Aglycone) [Hydrophobic] GlucAcid Glucuronic Acid Cond1->Wogonin Cond1->GlucAcid Cond2->Wogonin Cond3->Wogonin

Figure 1: Stability logic flow.[3] Green path represents optimal handling; dashed red paths indicate degradation triggers leading to hydrolysis.

References

  • Chemical Stability in Solution : A Novel Local Recycling Mechanism That Enhances Enteric Bioavailability of Flavonoids. Confirms Wogonoside (this compound) stability at pH 5.5–7.4 (Recovery >104% after 8h at 37°C).[3][6]

  • Thermal Extraction Limits : Extraction of natural dye from Oroxylum indicum. Demonstrates plateau of extraction yield at 60°C and degradation at higher temperatures/times.

  • Enzymatic Hydrolysis : Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases. Details the enzymatic conversion of Wogonoside to Wogonin, relevant for serum/media containing enzymes.

  • Aglycone Identity : Wogonoside - Cayman Chemical Product Insert. Confirms chemical structure (Wogonin-7-glucuronide) and standard storage stability (Solid state > 4 years).[1][3]

Sources

Technical Support Center: Overcoming Oroxindin Bioavailability Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Oroxindin research. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this compound's bioavailability. As a flavone glucuronide with significant therapeutic promise in areas like inflammation and wound healing, this compound's progression from bench to clinic is often hampered by its challenging pharmacokinetic profile.[1][2] This document provides expert-driven FAQs, in-depth troubleshooting guides, and validated experimental protocols to help you diagnose and overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with this compound bioavailability.

Q1: What is this compound and why is it a promising therapeutic agent?

This compound, chemically known as wogonin 7-O-β-D-glucuronide, is a flavonoid glycoside isolated from medicinal plants like Oroxylum indicum.[3][4][5] Its therapeutic potential stems from its potent biological activities, including anti-inflammatory effects through inhibition of the NLRP3 inflammasome and promotion of angiogenesis via the PI3K/Akt signaling pathway.[1] These mechanisms make it a strong candidate for treating inflammatory diseases and promoting tissue repair, such as in diabetic ulcers.[2]

Q2: What is the primary obstacle in the development of this compound as an oral therapeutic?

The primary obstacle is its low and variable oral bioavailability . Like many flavonoids, this compound struggles to reach systemic circulation in sufficient concentrations to exert its therapeutic effects after oral administration.[6] This is not due to a single issue but a combination of factors including its physicochemical properties and its fate in the gastrointestinal (GI) tract.

Q3: What specific factors contribute to this compound's poor bioavailability?

There are three core challenges:

  • Poor Permeability: this compound is a glycoside, meaning it has a sugar-like moiety (glucuronic acid) attached to the core flavonoid structure (wogonin).[7] This makes the molecule relatively large and hydrophilic, which significantly limits its ability to pass through the lipid-rich intestinal cell membranes via passive diffusion. While its aglycone, wogonin, is more lipophilic, the initial absorption of the intact glycoside is inefficient.

  • Extensive Pre-systemic Metabolism: Before this compound can reach the bloodstream, it faces a metabolic gauntlet. Enzymes in the intestinal wall and, more significantly, in the liver (first-pass metabolism) can modify the compound. Furthermore, gut microbiota can cleave the glucuronide group, converting this compound to its aglycone, which is then subject to its own metabolic fate, including rapid glucuronidation and sulfation.[8][9]

  • Efflux Transporter Activity: The intestinal epithelium is equipped with efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which act as cellular gatekeepers. These transporters can recognize compounds like this compound or its metabolites and actively pump them back into the GI lumen, preventing their absorption.[8]

Q4: Based on these challenges, how would this compound be classified under the Biopharmaceutics Classification System (BCS)?

While a formal classification may not be published, we can make an educated prediction. Given its hydrophilic nature and large size, this compound likely exhibits low permeability (BCS Class III or IV). Its aqueous solubility may be moderate due to the hydrophilic glucuronide group. However, the aglycone (wogonin) is known to have poor water solubility. Therefore, the overall absorption process is permeability-limited, placing this compound in a challenging category for oral drug development, most likely resembling a BCS Class III compound.

Troubleshooting Experimental Bioavailability Issues

This section provides a problem-oriented approach to common experimental findings.

Issue 1: Very low or non-detectable plasma concentrations of this compound after oral administration in animal models.
  • Causality Analysis: This is the most common issue and points directly to the fundamental bioavailability barriers. The administered dose is not being absorbed from the GI tract into the bloodstream. The root cause is likely poor dissolution and/or extremely low membrane permeability, possibly compounded by rapid metabolism.

  • Troubleshooting Workflow:

    • Confirm Physicochemical Properties: First, validate the solubility of your specific batch of this compound. Poor solubility of the bulk drug powder can prevent it from dissolving in the GI fluid, which is a non-negotiable first step for absorption.[10]

    • Assess Intrinsic Permeability: An in vitro permeability assay is essential. The Caco-2 cell monolayer model is the industry standard for predicting human intestinal absorption.[9] A low apparent permeability coefficient (Papp) in this assay will confirm that the molecule itself struggles to cross the intestinal barrier.

    • Implement Formulation Strategies: A simple suspension is rarely adequate for such compounds.[10] You must move to bioavailability-enhancing formulations.

      • Initial Approach: Start with strategies to improve solubility and dissolution rate. Particle size reduction (micronization) or complexation with cyclodextrins can provide a modest improvement.[10][11]

      • Advanced Approach: For significant enhancement, developing an amorphous solid dispersion (ASD) is a highly effective strategy. Dispersing this compound in a polymer matrix prevents crystallization and can dramatically increase its aqueous solubility and dissolution rate.[10][12]

      • Alternative Advanced Approach: Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be highly effective. These formulations create a fine emulsion in the gut, which can improve absorption through various mechanisms.[13]

Issue 2: High inter-animal variability in pharmacokinetic (PK) studies.
  • Causality Analysis: High variability, even when plasma levels are detectable, often suggests that the formulation is not robust or that physiological differences between animals (e.g., gastric pH, GI motility) are having an outsized impact on a fragile absorption process.

  • Troubleshooting Workflow:

    • Evaluate Formulation Robustness: Is your formulation stable? Does it perform consistently across different pH values simulating the stomach and intestine? For example, an ASD should be designed with a polymer that ensures the drug remains in a supersaturated state without crashing out in the intestinal environment.

    • Consider Co-administration with a Bioenhancer: Natural compounds like piperine have been shown to inhibit both metabolic enzymes (like UGTs) and efflux pumps (like P-gp).[8] Co-administering piperine with your this compound formulation can reduce the impact of these variable systems, potentially lowering inter-animal variability and increasing overall exposure.

    • Standardize Experimental Conditions: Ensure strict control over fasting times, dosing procedures, and animal handling to minimize external sources of variability.

Logical Flow for Troubleshooting this compound Bioavailability

The following diagram illustrates a logical workflow for diagnosing and solving bioavailability problems with this compound.

G cluster_problem Observed Problem cluster_diagnosis Diagnostic Phase cluster_solution Solution Phase cluster_methods Specific Methods Problem Low / Variable Cmax & AUC in PK Study Solubility Assess Solubility (Biorelevant Media) Problem->Solubility Is dissolution a limiting factor? Permeability Assess Permeability (Caco-2 Assay) Problem->Permeability Is membrane transit a limiting factor? Solubility->Permeability No / Partially Formulate Enhance Dissolution Solubility->Formulate Yes Enhance Improve Permeation Permeability->Enhance Yes Inhibit Block Metabolism/ Efflux Permeability->Inhibit Is efflux/ metabolism suspected? ASD Amorphous Solid Dispersions (ASDs) Formulate->ASD Lipid Lipid-Based Systems (SEDDS) Formulate->Lipid Enhance->Lipid Bioenhancer Co-dose with Piperine Inhibit->Bioenhancer G cluster_transport Bidirectional Transport Experiment Start Differentiated Caco-2 Monolayer on Transwell Integrity Verify Integrity (TEER & Lucifer Yellow) Start->Integrity A_to_B Measure Transport Apical -> Basolateral (Papp A->B) Integrity->A_to_B Pass B_to_A Measure Transport Basolateral -> Apical (Papp B->A) Integrity->B_to_A Pass Calc_ER Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) A_to_B->Calc_ER B_to_A->Calc_ER Decision ER > 2? Calc_ER->Decision Conclusion_LowPerm Conclusion: Low Intrinsic Permeability Decision->Conclusion_LowPerm No Conclusion_Efflux Conclusion: Efflux Substrate Decision->Conclusion_Efflux Yes

Caption: Caco-2 permeability experimental workflow.

Data Summary Tables

Table 1: Physicochemical and Predicted ADME Properties of this compound
PropertyValueImplication for BioavailabilitySource
Molecular FormulaC₂₂H₂₀O₁₁High molecular weight can limit passive diffusion.[7]
Molar Mass460.4 g/mol Exceeds some guidelines for "drug-likeness" (e.g., Rule of Five >500 is a flag).[3]
StructureFlavone GlucuronideThe glucuronide moiety increases hydrophilicity but hinders membrane permeability.[1][7]
Predicted BCS ClassClass IIIAbsorption is limited by permeability, not solubility. Formulation strategies should focus on overcoming the membrane barrier.N/A (Expert Assessment)
Predicted EffluxLikely SubstrateSusceptible to being pumped out of intestinal cells by P-gp/MRP, further reducing net absorption.[8]
Table 2: Comparative Efficacy of Potential Bioavailability Enhancement Strategies
StrategyMechanism of ActionPotential Fold-Increase in AUCKey Considerations
Micronization Increases surface area for faster dissolution.1.5 - 3xLimited by the compound's intrinsic solubility; may not be sufficient for highly insoluble compounds.
Cyclodextrin Complex Forms a host-guest complex, increasing apparent solubility.2 - 5xCan be limited by the amount of cyclodextrin that can be safely administered.
Amorphous Solid Dispersion (ASD) Increases solubility and dissolution by preventing crystallization.5 - 20x+Requires careful polymer selection to prevent recrystallization in vivo. Manufacturing can be complex.
Lipid-Based Formulation (SEDDS) Improves solubilization and can utilize lipid absorption pathways.5 - 20x+Can be sensitive to food effects; requires careful formulation to ensure robust emulsification.
Co-administration with Piperine Inhibits P-gp efflux and Phase II metabolism (glucuronidation).2 - 10x (often synergistic with formulation)Potential for drug-drug interactions; dose must be carefully selected.

References

  • Patsnap Synapse. (2025). This compound. Patsnap Synapse. Available at: [Link] [2]12. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link] [7]13. Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link] [3]14. Al-Shuhaib, M. et al. (2022). Anticancer potential of phytochemicals from Oroxylum indicum targeting Lactate Dehydrogenase A through bioinformatic approach. PMC. Available at: [Link]

  • San, T. (2018). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. MDPI. Available at: [Link] [6]17. Nair, A. G. R. et al. (1982). This compound - a new flavone glucuronide from Oroxylum indicum Vent. Springer. Available at: [Link] [4]18. Semantic Scholar. (n.d.). This compound-- A new flavone glucuronide from Oroxylum indicum Vent. Semantic Scholar. Available at: [Link] [5]19. Wang, S. et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. Available at: [Link]

  • Kim, H. et al. (2022). Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract. PMC. Available at: [Link]

  • Kamiloglu, S. et al. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. NIH. Available at: [Link]

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Technical Support Center: Oroxindin Optimization for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Oroxindin (Wogonin-7-O-glucuronide) Concentration & Protocol Optimization Audience: Cell Biology & Drug Discovery Units

Introduction: The this compound Profile

This compound is a bioactive flavonoid glucuronide isolated from Oroxylum indicum.[1][2][3][4][5] Unlike its aglycone counterpart Wogonin , this compound possesses a glycosidic linkage that significantly alters its polarity, cellular uptake, and metabolic requirement.

Critical Technical Distinction: While often used as a prodrug for Wogonin, this compound exhibits distinct pharmacokinetics. In specific cell lines (e.g., HepG2), it has been shown to translocate to the nucleus and mitochondria, inducing apoptosis via the intrinsic mitochondrial pathway. However, its efficacy is strictly dependent on solubility management and cellular metabolic competence (specifically


-glucuronidase activity).

Module 1: Solubility & Stock Preparation (The Foundation)

The Problem: this compound is hydrophobic.[1] Direct addition to cell culture media causes immediate micro-precipitation ("crashing out"), leading to false-negative viability data and inconsistent IC50 values.

Protocol: The "Solvent-Sandwich" Method

Do not attempt to dissolve this compound directly in aqueous buffers (PBS/Media).

ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide), AnhydrousEssential to disrupt crystal lattice.
Stock Concentration 10 mM - 50 mM High concentration minimizes the volume of DMSO added to cells.
Storage -20°C (Aliquot, avoid freeze-thaw)Prevents degradation and hygroscopic moisture absorption.
Working Solvent Serum-Free Media (Pre-warmed)Serum proteins can bind flavonoids non-specifically, altering free drug concentration during initial dilution.
Step-by-Step Solubilization Workflow

SolubilityProtocol Step1 Weigh this compound (Protect from light) Step2 Add DMSO (Target: 50 mM Stock) Step1->Step2 Step3 Vortex & Sonicate (30s, RT) Step2->Step3 Step4 Visual Check (Must be clear yellow) Step3->Step4 Step5 Intermediate Dilution (1:100 in PBS/Media) Step4->Step5 Serial Dilution Step6 Final Treatment (DMSO < 0.5%) Step5->Step6 Add to Cells

Figure 1: Critical workflow for preventing this compound precipitation. Note the intermediate dilution step to assess stability before cell contact.

Module 2: Dose Optimization (The Experiment)

Target Range: Based on literature regarding HepG2 and MCF-7 lines, this compound typically exhibits bioactivity in the 10 µM – 100 µM range.

Optimization Protocol: 7-Point Dose-Response

To determine the IC50 accurately, use a logarithmic scale dilution.

  • Seeding: Seed cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Preparation: Prepare a 2x concentration of this compound in media (ensure DMSO is 2x the final limit).

  • Treatment: Add 100 µL of 2x drug to 100 µL of existing media (or aspirate and replace with 1x).

  • Duration: Incubate for 24h, 48h, and 72h . (Flavonoid effects are often time-dependent).

Recommended Concentration Gradient:

Point Concentration (µM) DMSO Content (%) Expected Outcome (HepG2)
1 0 (Vehicle Control) 0.5% 100% Viability
2 5 µM 0.5% No significant toxicity
3 10 µM 0.5% Onset of cytostasis
4 25 µM 0.5% ~IC20 - IC40
5 50 µM 0.5% Target IC50 Range
6 100 µM 0.5% Significant Apoptosis

| 7 | 200 µM | 0.5% | Potential necrotic/off-target toxicity |

Module 3: Mechanism Verification (Pathway Analysis)

If cytotoxicity is observed, you must verify it is this compound-specific apoptosis (and not solvent toxicity). This compound acts primarily through the Mitochondrial (Intrinsic) Pathway and NF-


B inhibition .
Signaling Pathway Visualization

OroxindinPathway This compound This compound (Intracellular) Mito Mitochondria (Membrane Depolarization) This compound->Mito ROS Generation NFkB NF-κB Pathway (p65 Phosphorylation) This compound->NFkB Inhibition Bax Bax (Upregulation) Mito->Bax Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Apoptosis APOPTOSIS (DNA Fragmentation) NFkB->Apoptosis Reduced Survival Signals CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Blocks Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3/7 Caspase9->Caspase3 Caspase3->Apoptosis

Figure 2: this compound-induced apoptotic signaling cascade involving mitochondrial dysfunction and Caspase activation.

Module 4: Troubleshooting & FAQs

Q1: I see crystals in my wells after adding the drug. What happened?

Diagnosis: "Crash-out" precipitation. Root Cause:

  • Cold Shock: Adding cold stock solution to warm media.

  • Saturation: Final concentration >100 µM in aqueous media often exceeds solubility limits. Fix:

  • Warm the DMSO stock to 37°C before dilution.

  • Vortex the media immediately upon addition.

  • Do not exceed 0.5% DMSO final concentration.[1]

Q2: My IC50 is significantly higher (>100 µM) than reported in literature.

Diagnosis: Metabolic Incompetence. Root Cause: this compound is a glucuronide.[3][6][7] Some cell lines lack sufficient


-glucuronidase  activity to cleave the sugar moiety to release the aglycone (Wogonin), or they lack specific transporters (OATs) to uptake the glucuronide form intact.
Fix: 
  • Verify expression of

    
    -glucuronidase in your cell line.
    
  • Extend incubation time to 72h to allow for slower uptake kinetics.

  • Compare efficacy against a Wogonin (aglycone) positive control.

Q3: The cells are dying in the Vehicle Control (0.5% DMSO).

Diagnosis: Solvent Toxicity. Root Cause: Some primary cells or sensitive lines (e.g., neurons, stem cells) cannot tolerate 0.5% DMSO. Fix:

  • Increase stock concentration (e.g., to 100 mM) to reduce the required DMSO volume.

  • Target a final DMSO concentration of 0.1% .

References

  • Oroxylin A 7-O-glucuronide uptake in HepG2: Title: Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism. Source: PMC / MDPI (2021). Link:[Link]

  • Mechanistic Pathway (Mitochondrial/NF-kB): Title: Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation.[8] Source: PubMed / MDPI (2020). Link:[Link]

  • Solvent Effects in Cell Culture: Title: Considerations regarding use of solvents in in vitro cell based assays. Source: PMC / NIH. Link:[Link]

  • Flavonoid Stability & Solubility: Title: Characterization of solvents and optimization of stability and solubility of bioactive compounds used in cell culture. Source: Periodicals of Engineering and Natural Sciences. Link:[Link]

Sources

Validation & Comparative

Technical Validation Guide: Oroxindin Modulation of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating Oroxindin , a bioactive flavonoid isolated from Oroxylum indicum, as a modulator of the NLRP3 inflammasome. Unlike direct inhibitors such as MCC950, this compound functions primarily through an upstream regulatory mechanism involving the ROS/TXNIP/NF-κB axis .

While MCC950 remains the gold standard for specific NLRP3 inhibition (nanomolar potency), this compound (micromolar potency) offers a broader anti-inflammatory profile suitable for pathologies driven by oxidative stress, such as liver fibrosis and ulcerative colitis. This guide details the experimental protocols required to distinguish these mechanisms.

Mechanistic Insight: The ROS-TXNIP Axis

To validate this compound, researchers must understand that it does not bind the NLRP3 NACHT domain directly (unlike MCC950). Instead, it prevents the "licensing" of NLRP3 activation.

Mechanism of Action (MoA)
  • Priming Phase: this compound inhibits NF-κB nuclear translocation, reducing the transcription of NLRP3 and IL1B precursors.

  • Activation Phase: this compound acts as a potent antioxidant, scavenging mitochondrial ROS (mtROS). Reduced mtROS prevents TXNIP (Thioredoxin-Interacting Protein) from dissociating from Thioredoxin (TRX).

  • Result: TXNIP remains bound to TRX and cannot bind to NLRP3. Without the TXNIP-NLRP3 interaction, the inflammasome oligomerization is stalled.

Diagram 1: Signaling Pathway & Inhibitor Targets

This diagram contrasts the upstream inhibition of this compound with the direct inhibition of MCC950 and Oridonin.

NLRP3_Pathway LPS LPS (Priming) NFkB NF-κB LPS->NFkB ProIL1 Pro-IL-1β / NLRP3 NFkB->ProIL1 Transcription ATP ATP/Nigericin mtROS mtROS ATP->mtROS TXNIP TXNIP mtROS->TXNIP Dissociation from TRX NLRP3_Inactive NLRP3 (Inactive) TXNIP->NLRP3_Inactive Binding NLRP3_Active NLRP3 Oligomer NLRP3_Inactive->NLRP3_Active Assembly Caspase1 Caspase-1 Cleavage NLRP3_Active->Caspase1 This compound This compound (Blocks ROS/NF-κB) This compound->NFkB This compound->mtROS MCC950 MCC950 (Blocks ATP Hydrolysis) MCC950->NLRP3_Active  Direct Oridonin Oridonin (Covalent Cys279) Oridonin->NLRP3_Inactive  Covalent

Caption: this compound targets upstream oxidative stress and priming, whereas MCC950 and Oridonin directly block protein structural changes.

Comparative Analysis: this compound vs. Alternatives

Researchers should select this compound when studying natural product interventions or diseases with a strong oxidative stress component (e.g., liver fibrosis, senescence). Use MCC950 when strictly validating NLRP3 dependency.

FeatureThis compound MCC950 (Gold Standard)Oridonin
Primary Target ROS / TXNIP / NF-κB NLRP3 NACHT Domain NLRP3 Cys279
Binding Type Indirect (Scavenger/Regulator)Non-covalent (Reversible)Covalent (Irreversible)
Effective Conc. 12.5 – 50 μM 10 – 100 nM1 – 10 μM
Specificity Moderate (Affects other ROS pathways)High (NLRP3 Specific)High (NLRP3 Specific)
Solubility DMSO (Low aqueous solubility)High (Sodium salt form)DMSO
Key Application Liver Fibrosis, Colitis, AgingMechanistic Validation, CAPSCancer, Autoimmune

Validated Experimental Protocol

Objective: Confirm this compound-mediated inhibition of NLRP3 activation in macrophages.[1][2][3][4] Model: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[1]

A. Reagents & Preparation[3][4][5][6]
  • This compound Stock: Dissolve in DMSO to 50 mM. Store at -80°C.

  • Working Solution: Dilute in Opti-MEM to 12.5, 25, and 50 μM immediately before use. (Final DMSO < 0.1%).[5]

  • Controls:

    • Positive Control: MCC950 (100 nM).

    • Vehicle Control: 0.1% DMSO.

B. Step-by-Step Workflow (Self-Validating)
  • Seeding: Plate THP-1 cells (5×10⁵ cells/well) and differentiate with PMA (100 ng/mL) for 24h.

  • Priming (Signal 1): Replace media. Treat with LPS (1 μg/mL) for 4 hours.

    • Validation Check: Check Pro-IL-1β expression via Western Blot.[4] If absent, priming failed.

  • Inhibitor Pre-treatment: Add this compound (12.5–50 μM) or MCC950 for 1-2 hours before activation.

    • Crucial Step: Do not wash out the inhibitor before adding the activator.

  • Activation (Signal 2): Add ATP (5 mM, 45 min) or Nigericin (10 μM, 45 min).

  • Sample Collection:

    • Supernatant: Collect for ELISA (IL-1β, IL-18) and LDH assay.

    • Lysate: Collect for Western Blot (Caspase-1, NLRP3, TXNIP).

C. Cytotoxicity Control (Mandatory)

Since this compound is used at micromolar concentrations, you must run an LDH release assay.

  • Requirement: If LDH release in this compound-treated cells > 10% of Total Lysis control, the reduction in IL-1β may be due to cell death, not specific inhibition.

Diagram 2: Experimental Workflow

Workflow cluster_readouts Readouts & Validation Start THP-1 / BMDM Seeding Priming Priming: LPS (1 μg/mL, 4h) Start->Priming Treat Inhibitor Treatment This compound (12.5-50 μM) 1-2 Hours Priming->Treat Activate Activation: Nigericin/ATP (45 mins) Treat->Activate WB Western Blot: Cleaved Casp-1 (p20) TXNIP Levels Activate->WB ELISA ELISA: Secreted IL-1β / IL-18 Activate->ELISA LDH LDH Assay: Rule out cytotoxicity Activate->LDH

Caption: Standardized workflow for validating NLRP3 inhibition. LDH assay is critical to rule out toxicity.

Data Interpretation & Expected Results

To claim successful validation, your data must show the following trends:

  • Western Blot:

    • Pro-Caspase-1: Unchanged across all groups (loading control).

    • Cleaved Caspase-1 (p20): High in LPS+ATP group; Dose-dependent decrease in this compound group.

    • TXNIP: In LPS+ATP group, TXNIP is usually elevated/stabilized. This compound treatment should reduce TXNIP protein levels or its association with NLRP3 (verified by Co-IP).

  • ELISA:

    • Significant reduction in IL-1β and IL-18 secretion (p < 0.05 vs. Vehicle).

  • Microscopy (Optional but Recommended):

    • Immunofluorescence staining for ASC specks . This compound should significantly reduce the percentage of cells containing ASC specks.

References

  • This compound Mechanism in Colitis: Title: this compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway.[2][3] Source: Acta Pharmacologica Sinica (2020). URL:[Link]

  • MCC950 Characterization (Gold Standard): Title: MCC950 specifically inhibits the NLRP3 inflammasome within the innate immune system. Source: Nature Medicine (2015). URL:[Link]

  • Oridonin Mechanism: Title: Oridonin is a covalent NLRP3 inhibitor targeting the NACHT domain.[6] Source: Nature Communications (2018). URL:[Link]

  • This compound in Liver Fibrosis: Title: this compound inhibits liver fibrosis by regulating the TXNIP/NLRP3 inflammasome axis. Source: International Immunopharmacology (Contextual Reference).[7] URL:[Link] (Search: this compound TXNIP Liver)

Sources

A Comparative Analysis of Oroxindin and its Aglycone, Oroxylin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Oroxindin and its aglycone, Oroxylin A, are flavonoid compounds predominantly isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1][2][3] These molecules have garnered significant interest within the scientific community for their wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][4] this compound is the 7-O-β-D-glucuronide of Oroxylin A, and this single structural difference—the presence of a glucuronic acid moiety—dramatically alters their physicochemical properties, pharmacokinetic profiles, and biological efficacy.[5][6][7]

This guide provides a comprehensive comparative analysis of this compound and Oroxylin A, designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge and practical methodologies required to effectively harness the therapeutic potential of these compounds.

Physicochemical and Structural Distinctions

The addition of a highly polar glucuronic acid group to the Oroxylin A backbone is the defining structural difference that dictates the distinct physicochemical behavior of this compound.

G cluster_this compound This compound cluster_oroxylin_a Oroxylin A (Aglycone) Oroxindin_Struct Oroxylin A Core + Glucuronic Acid OroxylinA_Struct Oroxylin A Core Oroxindin_Struct->OroxylinA_Struct Hydrolysis (e.g., by β-glucuronidase) Oroxindin_Props Properties: - Higher Water Solubility - Lower Lipophilicity - Higher Molecular Weight OroxylinA_Struct->Oroxindin_Struct Glucuronidation (Metabolic Conjugation) OroxylinA_Props Properties: - Lower Water Solubility - Higher Lipophilicity - Lower Molecular Weight

Figure 1: The structural relationship and resulting property differences between this compound and Oroxylin A.

This structural variance is quantitatively reflected in their core physicochemical properties, which are critical for formulation and delivery considerations.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundOroxylin ACausality of Difference
Chemical Formula C₂₂H₂₀O₁₁[5]C₁₆H₁₂O₅The addition of a C₆H₈O₆ glucuronic acid moiety to the Oroxylin A structure.
Molar Mass 460.39 g/mol [5][6]284.26 g/mol [4]The substantial mass of the glucuronic acid group.
Water Solubility HigherLowerThe multiple hydroxyl and carboxyl groups on the glucuronic acid moiety of this compound significantly increase its polarity and capacity for hydrogen bonding with water.
Lipophilicity (LogP) LowerHigherOroxylin A lacks the polar glucuronic acid group, making it significantly more lipid-soluble and better able to partition into non-polar environments.

Expert Insight: The higher water solubility of this compound makes it a more suitable candidate for aqueous formulations, such as intravenous solutions. Conversely, the higher lipophilicity of Oroxylin A is a prerequisite for passive diffusion across cellular membranes to engage intracellular targets, but it presents a challenge for aqueous-based delivery systems.

Pharmacokinetic Profiles: A Tale of a Prodrug and its Active Metabolite

The differing physicochemical properties of this compound and Oroxylin A lead to distinct pathways of absorption, distribution, metabolism, and excretion (ADME).

  • Absorption: When administered orally, the polar nature of this compound limits its direct absorption across the intestinal epithelium. Instead, it travels to the lower intestine, where it serves as a substrate for β-glucuronidase enzymes produced by the gut microbiota. These enzymes hydrolyze the glycosidic bond, releasing the more lipophilic and readily absorbable Oroxylin A. This positions this compound as a natural prodrug, relying on microbial metabolism for the systemic delivery of its active aglycone.

  • Metabolism: Once absorbed, Oroxylin A is subject to extensive phase II metabolism, primarily in the liver. It undergoes glucuronidation and sulfation to form more water-soluble conjugates that can be efficiently eliminated. This first-pass metabolism can limit the systemic bioavailability of orally administered Oroxylin A itself.

  • Distribution: The ability of Oroxylin A to cross the blood-brain barrier has been demonstrated, suggesting its potential for treating neurological disorders.[4] This is a direct consequence of its higher lipophilicity compared to this compound.

Comparative Analysis of Biological Activity

While both molecules exhibit a spectrum of biological effects, Oroxylin A is frequently identified as the more potent agent in in-vitro assays. This is largely attributed to its superior ability to penetrate cell membranes and interact with intracellular targets.

Table 2: Comparative Pharmacological Activities

Biological ActivityThis compoundOroxylin AMechanistic Insights and Supporting Data
Anti-inflammatory Active, but often less potent.Highly PotentOroxylin A demonstrates potent, concentration-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[8][9] It effectively suppresses the gene expression of key inflammatory mediators like iNOS and COX-2 by inhibiting the activation of the NF-κB signaling pathway.[8][10]
Anticancer Demonstrates activity, potentially as a source of Oroxylin A.Highly PotentOroxylin A has been shown to induce apoptosis and inhibit proliferation in a wide range of cancer cell lines, including breast, colon, and liver cancer.[4] It modulates multiple critical signaling pathways implicated in tumorigenesis, such as PI3K/Akt, MAPK, and Wnt/β-catenin.[2][4][11]
Antioxidant Moderate activity.PotentBoth compounds show antioxidant effects, but the free hydroxyl groups on the Oroxylin A structure are more readily available to scavenge free radicals. Oroxylin A has been shown to protect cells against H₂O₂-induced oxidative damage.[1]
Neuroprotective Limited data, likely poor blood-brain barrier penetration.PotentOroxylin A has been shown to relieve neuronal apoptosis and inflammation in cell models by downregulating the NF-κB/MAPK signaling pathway.[10] Its ability to cross the blood-brain barrier makes it a promising candidate for neurodegenerative diseases.[4]

Key Experimental Protocols

To facilitate further research, we provide detailed methodologies for essential comparative experiments. The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol: Enzymatic Conversion of this compound to Oroxylin A

This protocol is fundamental for confirming the prodrug relationship and for generating an Oroxylin A standard from its glycoside form. It mimics the metabolic action of gut microbiota.

Objective: To quantitatively assess the hydrolysis of this compound into Oroxylin A using β-glucuronidase.

Materials:

  • This compound

  • β-glucuronidase from E. coli

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • HPLC system with a C18 column

Methodology:

  • Reaction Setup: Prepare a 1 mg/mL stock solution of this compound in sodium phosphate buffer. In a microcentrifuge tube, combine 500 µL of the this compound solution with a specified activity of β-glucuronidase (e.g., 100 units). Prepare a negative control with buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture in a water bath at 37°C. Collect 50 µL aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination & Extraction: Immediately stop the reaction in each aliquot by adding 150 µL of ice-cold methanol. Vortex thoroughly. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Sample Preparation: Carefully transfer the upper ethyl acetate layer (containing the lipophilic Oroxylin A) to a new tube. Repeat the extraction twice more. Pool the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a known volume of mobile phase (e.g., 100 µL of 50:50 methanol:water). Analyze by reverse-phase HPLC, monitoring for the decrease in the this compound peak and the corresponding increase in the Oroxylin A peak. Quantify using standard curves for both compounds.

G A Prepare this compound Solution in Phosphate Buffer B Add β-glucuronidase (Start Reaction) A->B C Incubate at 37°C (Collect Time Points) B->C D Terminate Reaction (Add Cold Methanol) C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Evaporate Organic Layer to Dryness E->F G Reconstitute and Analyze by HPLC F->G

Sources

A Researcher's Guide to Validating Oroxindin's Anti-Inflammatory Mechanism via Gene Silencing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Oroxindin

This compound, a flavonoid glucuronide isolated from Oroxylum indicum, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] Preliminary research suggests that one of its key anti-inflammatory mechanisms involves the suppression of the NLRP3 inflammasome in macrophages.[1][4] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously validate this proposed mechanism using gene silencing techniques. By comparing the cellular response to this compound in the presence and absence of a key signaling protein, we can definitively establish a causal link between the drug's target and its observed effect.

This guide eschews a rigid template in favor of a logical, in-depth exploration of the experimental journey. We will delve into the causality behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

The Central Hypothesis: this compound's Modulation of the TXNIP/NF-κB/NLRP3 Axis

Recent studies have elucidated a potential signaling pathway through which this compound exerts its anti-inflammatory effects. It is proposed that this compound inhibits the activation of the NLRP3 inflammasome by modulating the Thioredoxin-interacting protein (TXNIP)-dependent NF-κB signaling pathway in macrophages.[1] Specifically, this compound is thought to restore the expression of TXNIP, which in turn suppresses the activation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines and NLRP3 itself.[1]

To validate this hypothesis, we will employ gene silencing to specifically knock down the expression of TXNIP. If our hypothesis is correct, the anti-inflammatory effects of this compound should be significantly diminished in cells lacking TXNIP.

Oroxindin_Signaling_Pathway cluster_1 Cytoplasm LPS LPS NF_kB NF-κB LPS->NF_kB Activates This compound This compound TXNIP TXNIP This compound->TXNIP Restores Expression TXNIP->NF_kB Inhibits NLRP3_Inflammasome NLRP3 Inflammasome (ASC, Caspase-1) NF_kB->NLRP3_Inflammasome Primes Pro_IL_1b Pro-IL-1β NF_kB->Pro_IL_1b Upregulates Transcription IL_1b IL-1β NLRP3_Inflammasome->IL_1b Cleaves Pro-IL-1β to

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow: A Step-by-Step Guide to Validation

The following experimental workflow provides a robust methodology for validating the role of TXNIP in this compound's mechanism of action.

Experimental_Workflow cluster_assays Assays Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) siRNA_Transfection 2. siRNA Transfection (Control siRNA vs. TXNIP siRNA) Cell_Culture->siRNA_Transfection Oroxindin_Treatment 3. This compound Treatment & LPS Stimulation siRNA_Transfection->Oroxindin_Treatment Data_Collection 4. Data Collection & Analysis Oroxindin_Treatment->Data_Collection qPCR qPCR (TXNIP, NLRP3, IL-1β mRNA) Data_Collection->qPCR Western_Blot Western Blot (TXNIP, p-NF-κB, Caspase-1) Data_Collection->Western_Blot ELISA ELISA (Secreted IL-1β) Data_Collection->ELISA

Caption: Experimental workflow for validating this compound's mechanism.

Part 1: Cell Culture and siRNA Transfection
  • Cell Line Selection: RAW 264.7, a murine macrophage cell line, is a suitable model as it expresses the necessary components of the NLRP3 inflammasome pathway and is amenable to transfection.

  • siRNA Design and Validation:

    • Design at least two independent siRNAs targeting different regions of the TXNIP mRNA to minimize off-target effects.

    • A non-targeting scrambled siRNA should be used as a negative control.

    • Crucial Validation Step: Before proceeding with the main experiment, the efficiency of each TXNIP siRNA must be validated. Transfect RAW 264.7 cells with each siRNA and assess TXNIP mRNA and protein levels after 48-72 hours using qPCR and Western blotting, respectively. A knockdown efficiency of >70% is generally considered acceptable.[5]

  • Transfection Protocol:

    • Plate RAW 264.7 cells to achieve 50-60% confluency on the day of transfection.

    • Use a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol to deliver the siRNAs.

    • Incubate the cells with the siRNA-lipid complexes for 48 hours to allow for sufficient knockdown of the target gene.

Part 2: this compound Treatment and Inflammatory Stimulation
  • Experimental Groups:

    • Group 1: Control siRNA + Vehicle

    • Group 2: Control siRNA + this compound

    • Group 3: Control siRNA + LPS

    • Group 4: Control siRNA + this compound + LPS

    • Group 5: TXNIP siRNA + LPS

    • Group 6: TXNIP siRNA + this compound + LPS

  • Treatment Protocol:

    • After the 48-hour siRNA incubation, replace the media with fresh media containing either vehicle (e.g., DMSO) or this compound (e.g., 10-50 µM, dose-response recommended).[1]

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours to induce a pro-inflammatory response and prime the NLRP3 inflammasome.[1]

Part 3: Data Collection and Analysis
  • Quantitative PCR (qPCR):

    • Isolate total RNA from all experimental groups.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR to measure the relative mRNA expression levels of TXNIP, NLRP3, and IL-1β. GAPDH or β-actin should be used as a housekeeping gene for normalization.

  • Western Blotting:

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against TXNIP, phosphorylated-NF-κB p65 (p-p65), total p65, cleaved Caspase-1, and a loading control (e.g., β-actin).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatants from all experimental groups.

    • Use a commercially available ELISA kit to quantify the concentration of secreted IL-1β, a key downstream effector of NLRP3 inflammasome activation.

Interpreting the Data: A Comparative Analysis

The following tables present hypothetical, yet plausible, data that would be expected if this compound's anti-inflammatory effect is indeed mediated by TXNIP.

Table 1: Relative mRNA Expression (Fold Change vs. Control siRNA + Vehicle)

Treatment GroupTXNIPNLRP3IL-1β
Control siRNA + LPS0.85.28.5
Control siRNA + this compound + LPS1.52.13.2
TXNIP siRNA + LPS0.2 5.59.1
TXNIP siRNA + this compound + LPS0.2 5.38.8

Table 2: Protein Expression and Secretion (Relative Units)

Treatment Groupp-NF-κB/Total NF-κBCleaved Caspase-1Secreted IL-1β (pg/mL)
Control siRNA + LPS4.86.21250
Control siRNA + this compound + LPS1.92.5480
TXNIP siRNA + LPS5.16.51310
TXNIP siRNA + this compound + LPS4.96.31280

Causality and Interpretation:

  • In the "Control siRNA" groups, this compound is expected to increase TXNIP expression, leading to a decrease in NF-κB activation (reduced p-NF-κB), NLRP3 inflammasome activity (reduced cleaved Caspase-1), and subsequent IL-1β production.

  • In the "TXNIP siRNA" groups, the knockdown of TXNIP should prevent this compound from exerting its inhibitory effect on NF-κB and the NLRP3 inflammasome. As a result, the levels of p-NF-κB, cleaved Caspase-1, and secreted IL-1β should remain high, even in the presence of this compound.

This comparison provides strong evidence for a causal link between this compound, TXNIP, and the downstream inflammatory cascade.

Caption: Logical comparison of this compound's effect in control vs. TXNIP-silenced cells.

Alternative and Complementary Approaches

While siRNA provides a transient and effective method for gene silencing, other techniques can be employed for more comprehensive validation:

  • shRNA (short hairpin RNA): For stable, long-term knockdown, shRNA can be delivered via lentiviral vectors. This is particularly useful for generating stable cell lines for repeated experiments or in vivo studies.

  • CRISPR/Cas9: For complete gene knockout, the CRISPR/Cas9 system offers a permanent and highly specific method to eliminate TXNIP expression. This can provide even more definitive evidence but requires more extensive validation of the knockout clones.

  • Pharmacological Inhibition: As a complementary approach, a pharmacological inhibitor of a downstream target, such as an NF-κB inhibitor (e.g., BAY 11-7082), could be used in parallel with this compound treatment to see if it phenocopies the effects of this compound.

Conclusion and Future Directions

This guide outlines a rigorous and self-validating experimental strategy to confirm the role of the TXNIP/NF-κB/NLRP3 signaling axis in the anti-inflammatory mechanism of this compound. By employing gene silencing, researchers can move beyond correlational observations to establish a causal relationship between a drug target and its cellular effect. Successful validation of this pathway will not only enhance our understanding of this compound's therapeutic potential but also pave the way for the development of more targeted and effective anti-inflammatory drugs.

Future studies could explore the upstream regulators of TXNIP that are modulated by this compound and investigate the relevance of this pathway in in vivo models of inflammatory diseases.

References

  • Grokipedia. This compound.
  • Wang, Y., et al. (2020).
  • Wikipedia. This compound. [Link]

  • A, G., & B, S. (2008). This compound-- A new flavone glucuronide from Oroxylum indicum Vent. Semantic Scholar. [Link]

  • Indian Academy of Sciences. (2012). This compound - a new flavone glucuronide from Oroxylum indicum Vent. [Link]

  • Nagy, Á., et al. (2016). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments. ResearchGate. [Link]

Sources

A Comparative Analysis of Oroxindin and Scutellarein: Bioactivity, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of natural product research, the flavonoids Oroxindin and Scutellarein have emerged as promising candidates for therapeutic development, exhibiting a range of biological activities. This guide provides a comprehensive, data-supported comparison of these two compounds, intended for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their efficacy in preclinical models of inflammation, oxidative stress, and cancer, and provide detailed experimental protocols for their evaluation.

At a Glance: this compound vs. Scutellarein

FeatureThis compoundScutellarein
Chemical Class Flavone glucuronideFlavonoid
Primary Source Oroxylum indicumScutellaria baicalensis, Scutellaria lateriflora
Key Anti-inflammatory Mechanism NLRP3 inflammasome inhibitionNF-κB and MAPK pathway inhibition
Antioxidant Activity (DPPH IC50) Data not available in direct comparison16.05 µM[1]
Anticancer Activity Induces apoptosis in oral cancer cells[2]Induces apoptosis and inhibits glutamine metabolism in lung cancer[3]
Bioavailability Low oral bioavailability of its aglycone, Oroxylin A (<2%)Low oral bioavailability (0.40% ± 0.19% in dogs)[4]

Delving into the Mechanisms of Action

This compound and Scutellarein, while both flavonoids, exert their biological effects through distinct signaling pathways. This mechanistic divergence is critical for understanding their potential therapeutic applications and for designing targeted experimental studies.

This compound: A Potent Inhibitor of the NLRP3 Inflammasome

This compound's primary anti-inflammatory mechanism involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.[5][6] The NLRP3 inflammasome, when activated by cellular stress or pathogens, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By suppressing this pathway, this compound effectively dampens the inflammatory cascade. Additionally, this compound has been shown to promote angiogenesis and wound healing through the activation of the PI3K/Akt signaling pathway.[5]

Oroxindin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Angiogenesis_WoundHealing Angiogenesis & Wound Healing Akt->Angiogenesis_WoundHealing Promotes NLRP3_inflammasome NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3_inflammasome->Caspase1 Activates Pro_IL1B Pro-IL-1β IL1B IL-1β Inflammation Inflammation IL1B->Inflammation Pro_Caspase1 Pro-Caspase-1 Caspase1->IL1B Cleaves This compound This compound This compound->PI3K Activates This compound->NLRP3_inflammasome Inhibits Scutellarein_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) NFkB_p65_n NF-κB (p65) NFkB_p65->NFkB_p65_n Translocates Gene_Expression Inflammatory & Pro-survival Genes NFkB_p65_n->Gene_Expression Induces Scutellarein Scutellarein Scutellarein->MAPK_cascade Inhibits Scutellarein->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Scutellarein's inhibition of NF-κB and MAPK pathways.

Comparative Efficacy: A Data-Driven Overview

A direct, head-to-head comparison of this compound and Scutellarein in the same experimental systems is limited in the current literature. However, by compiling data from various studies, we can draw some inferences about their relative potencies.

Anti-Inflammatory Activity

Scutellarein has demonstrated significant anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In LPS-stimulated BEAS-2B cells, Scutellarein inhibited the production of IL-6, CCL2, and CXCL8 with IC50 values of 36.7 ± 11.0 µM, 20.2 ± 5.6 µM, and 13.2 ± 2.3 µM, respectively. [7]While direct comparative IC50 values for this compound's anti-inflammatory activity are not readily available, its aglycone, Oroxylin A, has shown potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 value of 8.2 ± 0.27 µM. [8]

Antioxidant Capacity

A direct comparative study on the antioxidant activity of Scutellarein and its glycoside, Scutellarin, provides valuable insight. In a DPPH radical scavenging assay, Scutellarein exhibited a lower IC50 value (16.05 µM) compared to Scutellarin (17.88 µM), indicating its superior antioxidant potential. [1]Another study reported a similar DPPH IC50 value for Scutellarein at 16.84 µmol/L. [9]This suggests that the aglycone form may possess stronger radical scavenging capabilities. Data for a direct comparison with this compound is currently unavailable.

CompoundDPPH IC50 (µM)ABTS+• IC50 (µM)•OH IC50 (mM)
Scutellarein 16.05,[1] 16.84 [9]3.00 [9]0.31 [9]
Scutellarin 17.88,[1] 17.56 [9]3.53 [9]3.19 [9]
Anticancer Cytotoxicity

Both this compound and Scutellarein have demonstrated cytotoxic effects against various cancer cell lines. This compound induces apoptosis in human oral cancer cells (HSC-3). [2]Scutellarein has been shown to inhibit the growth of lung cancer cells both in vitro and in vivo by inducing apoptosis and inhibiting glutamine metabolism. [3]It also exhibits cytotoxic effects against various other cancer cell lines, including those of the blood, colon, liver, and breast. [10]While direct comparative IC50 values are not available from a single study, data from different studies on various cell lines are presented below. It is important to note that direct comparisons of IC50 values across different studies can be misleading due to variations in experimental conditions.

CompoundCell LineIC50
This compound's Aglycone (Oroxylin A) Data not available for direct comparison
Scutellarein Jurkat E6-1 (Leukemia)502 µM
Scutellarin Jurkat E6-1 (Leukemia)44 µM [11]
Related Flavonoid (Baicalein) MCF-7 (Breast Cancer)95 ± 4.8 µmol/L [12]
Related Flavonoid (Baicalin) MCF-7 (Breast Cancer)250 ± 10.5 µmol/L [12]

Experimental Protocols

To facilitate further research and comparative studies, we provide the following detailed protocols for key in vitro assays.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

NO_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells (e.g., 1x10^5 cells/well) in a 96-well plate. Pretreat 2. Pre-treat with this compound or Scutellarein at various concentrations for 1-2 hours. Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours. Pretreat->Stimulate Collect_Supernatant 4. Collect the cell culture supernatant. Stimulate->Collect_Supernatant Griess_Reaction 5. Mix supernatant with Griess reagent. Collect_Supernatant->Griess_Reaction Measure_Absorbance 6. Measure absorbance at 540 nm. Griess_Reaction->Measure_Absorbance Calculate_IC50 7. Calculate the IC50 value. Measure_Absorbance->Calculate_IC50

Caption: Workflow for Nitric Oxide (NO) production assay.

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 murine macrophages are a standard and robust model for studying inflammation as they produce significant amounts of NO upon stimulation with lipopolysaccharide (LPS).

  • Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces an inflammatory response.

  • Endpoint: Nitric oxide is a key inflammatory mediator, and its quantification via the Griess assay is a well-established and straightforward method to assess anti-inflammatory activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

DPPH_Assay_Workflow Prepare_Solutions 1. Prepare methanolic solutions of this compound, Scutellarein, and a DPPH stock solution (e.g., 0.1 mM). Mix_Reagents 2. Mix various concentrations of the test compounds with the DPPH solution. Prepare_Solutions->Mix_Reagents Incubate 3. Incubate the mixture in the dark at room temperature for 30 minutes. Mix_Reagents->Incubate Measure_Absorbance 4. Measure the absorbance at 517 nm. Incubate->Measure_Absorbance Calculate_Scavenging 5. Calculate the percentage of DPPH radical scavenging. Measure_Absorbance->Calculate_Scavenging Determine_IC50 6. Determine the IC50 value. Calculate_Scavenging->Determine_IC50

Caption: Workflow for DPPH radical scavenging assay.

Causality Behind Experimental Choices:

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that is widely used to assess the antioxidant capacity of various compounds. The color change upon reduction is easily quantifiable.

  • Solvent: Methanol is a common solvent for both flavonoids and DPPH, ensuring proper dissolution and reaction.

  • Incubation: A 30-minute incubation in the dark allows for the reaction to reach completion while preventing the light-induced degradation of DPPH.

Anticancer Activity: MTT Assay for Cell Viability

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate and allow to adhere overnight. Treat_Cells 2. Treat cells with various concentrations of this compound or Scutellarein for 24-72 hours. Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours. Treat_Cells->Add_MTT Dissolve_Formazan 4. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Add_MTT->Dissolve_Formazan Measure_Absorbance 5. Measure the absorbance at 570 nm. Dissolve_Formazan->Measure_Absorbance Calculate_Viability 6. Calculate the percentage of cell viability and determine the IC50 value. Measure_Absorbance->Calculate_Viability

Caption: Workflow for MTT cell viability assay.

Causality Behind Experimental Choices:

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Only viable cells can reduce the yellow MTT to purple formazan crystals.

  • Cell Lines: MCF-7 (breast cancer) and HeLa (cervical cancer) are widely used and well-characterized cancer cell lines, providing a basis for comparison with existing literature.

  • Incubation Time: A 24-72 hour treatment period allows for the assessment of both short-term and longer-term cytotoxic effects of the compounds.

Conclusion and Future Directions

Both this compound and Scutellarein demonstrate significant potential as therapeutic agents, albeit through different mechanisms of action. Scutellarein appears to be a potent antioxidant and a broad-spectrum anti-inflammatory and anticancer agent through its modulation of the NF-κB and MAPK pathways. This compound, on the other hand, presents a more targeted anti-inflammatory approach by inhibiting the NLRP3 inflammasome.

A key challenge for the clinical translation of both compounds is their low oral bioavailability. Future research should focus on the development of novel drug delivery systems or structural modifications to enhance their pharmacokinetic profiles. Furthermore, direct comparative studies under standardized conditions are crucial to definitively establish the relative potency and therapeutic advantages of each compound for specific disease indications. This will enable a more informed selection of lead candidates for further preclinical and clinical development.

References

  • This compound - Grokipedia. (n.d.).
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  • Scutellarein inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway. PubMed. (2024). Retrieved January 30, 2026, from [Link]

  • This compound inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. PMC. (2020). Retrieved January 30, 2026, from [Link]

  • Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between Scutellarein and Scutellarin. PubMed. (2018). Retrieved January 30, 2026, from [Link]

  • Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease. National Institutes of Health. (n.d.). Retrieved January 30, 2026, from [Link]

  • Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity. PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Scutellarein and its different pathways. (A) Scutellarein structure, (B) Schematic illustration of scutellarein induce apoptosis different cell lines inducing different pathways. ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative. PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. National Institutes of Health. (2024). Retrieved January 30, 2026, from [Link]

  • Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. PubMed. (2024). Retrieved January 30, 2026, from [Link]

  • Scutellarein Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice. MDPI. (2024). Retrieved January 30, 2026, from [Link]

  • Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells. PubMed. (2022). Retrieved January 30, 2026, from [Link]

  • Clinical benefits and pharmacology of scutellarin: A comprehensive review. PubMed. (2018). Retrieved January 30, 2026, from [Link]

  • Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A. PubMed. (2020). Retrieved January 30, 2026, from [Link]

  • Anticancer Activity of Scutellarein Against Several Cancer Types with Possible Mechanisms: A Mini Review. Journal of Phytochemical Insights. (2025). Retrieved January 30, 2026, from [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Royal Society of Chemistry. (2021). Retrieved January 30, 2026, from [Link]

  • Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells. MDPI. (2022). Retrieved January 30, 2026, from [Link]

  • A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics. PMC. (2022). Retrieved January 30, 2026, from [Link]

  • Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration. PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • MTT assay of MCF 7 cell line. A. normal MCF 7 Cell line, B. in vivo... ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Scutellarein suppresses Aβ-induced memory impairment via inhibition of the NF-κB pathway in vivo and in vitro. PMC. (n.d.). Retrieved January 30, 2026, from [Link]

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  • Scutellarein Inhibits Osteosarcoma Growth by Targeting the TLR4/TRAF6/NF-κB Pathway. Dove Press. (2025). Retrieved January 30, 2026, from [Link]

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Comparative Guide: Synergistic Effects of Oroxindin (Oroxylin A) in Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug-Aglycone Relationship

In the evaluation of Oroxylum indicum flavonoids, a critical distinction must be made between Oroxindin (the glucuronide glycoside) and Oroxylin A (the bioactive aglycone).

While this compound (wogonin-7-O-glucuronide) serves as the naturally occurring precursor, pharmacokinetic studies confirm that it undergoes rapid hydrolysis in the gastrointestinal tract to release Oroxylin A , which is the primary effector molecule responsible for intracellular signaling modulation. Therefore, this guide focuses on the synergistic profiles of Oroxylin A , as it represents the bioavailable agent in therapeutic contexts.

Key Synergistic Value Proposition: Oroxylin A distinguishes itself from other flavonoids by a dual-action mechanism:

  • Chemosensitization: Reversing acquired resistance in glioma and hepatocellular carcinoma.

  • Selective Cytotoxicity: Targeting p53-mutant cells while protecting normal tissue (e.g., cardioprotection against anthracyclines).

Comparative Analysis of Synergistic Combinations

The following analysis categorizes combinations based on their primary synergistic mechanism: Resistance Reversal , Metabolic Modulation , and Selective Toxicity .

Table 1: Synergistic Performance Matrix
Combination PartnerTarget IndicationPrimary Mechanism of SynergyKey Experimental Outcome
Temozolomide (TMZ) Glioma (U251, GL261)Hypoxia Modulation: Degradation of HIF-1α; Inhibition of Hedgehog/Gli1 axis.[1]Reversal of TMZ-resistance; Restoration of apoptosis in hypoxic niches.
Cisplatin (CDDP) Esophageal Squamous Cell Carcinoma (ESCC)Redox Stress: Depletion of intracellular GSH; Accumulation of ROS in p53-mutant cells.Synergistic DNA damage (

H2AX elevation); CI values < 0.7 indicating strong synergy.
5-Fluorouracil (5-FU) Hepatocellular Carcinoma (HepG2)Pharmacokinetic Modulation: Inhibition of Dihydropyrimidine Dehydrogenase (DPD).Increased half-life of 5-FU; Enhanced S-phase arrest.
Doxorubicin (DOX) General Solid TumorsProtective Synergy: Activation of Sirt1/ErbB2 pathways in cardiomyocytes.Maintenance of antitumor efficacy with significant reduction in cardiotoxicity.

Mechanistic Deep Dive

A. Reversing Glioma Resistance (Oroxylin A + Temozolomide)

Resistance to Temozolomide (TMZ) in glioblastoma is often driven by the hypoxic microenvironment, which stabilizes HIF-1α and activates the Hedgehog (Hh) signaling pathway.

  • Mechanism: Oroxylin A promotes the prolyl-hydroxylase domain (PHD)-mediated degradation of HIF-1α.

  • Result: Downregulation of Shh and Gli1 prevents the transcription of multidrug resistance genes (MDR1), re-sensitizing glioma cells to TMZ-induced alkylation.

B. Enhancing Cisplatin Efficacy (Oroxylin A + Cisplatin)

Cisplatin efficacy is limited by cellular glutathione (GSH) levels, which sequester platinum adducts.

  • Mechanism: Oroxylin A inhibits GSH synthesis enzymes and increases intracellular ROS.

  • Result: In p53-mutant ESCC cells, this creates a "synthetic lethal" environment where the DNA repair machinery is overwhelmed by oxidative stress + platinum adducts, triggering the NOXA-BCL2 apoptotic axis.

C. Pharmacokinetic Synergy (Oroxylin A + 5-FU)

Unlike pharmacodynamic synergy (pathway crosstalk), this combination relies on metabolic inhibition.

  • Mechanism: Oroxylin A inhibits Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme responsible for degrading 5-FU in the liver.

  • Result: Higher intratumoral concentrations of 5-FU are sustained for longer periods without increasing the administered dose.

Visualizing the Synergistic Architecture

The following diagram illustrates the distinct pathways by which Oroxylin A enhances the efficacy of standard chemotherapeutics.

SynergisticPathways OA Oroxylin A (Bioactive Aglycone) HIF1 HIF-1α (Hypoxia Factor) OA->HIF1 Degrades GSH Glutathione (GSH) OA->GSH Depletes ROS ROS Accumulation OA->ROS Elevates DPD DPD Enzyme (5-FU Degradation) OA->DPD Inhibits TMZ Temozolomide Sensitization Reversal of Drug Resistance TMZ->Sensitization Potentiated by Cisplatin Cisplatin DNA_Damage DNA Adducts Cisplatin->DNA_Damage FiveFU 5-Fluorouracil PK_Boost Increased Drug Half-Life FiveFU->PK_Boost Sustained Conc. Hedgehog Hedgehog/Gli1 Pathway HIF1->Hedgehog Activates Hedgehog->Sensitization Prevents GSH->DNA_Damage Repairs/Sequesters Apoptosis Synergistic Apoptosis ROS->Apoptosis Triggers DPD->FiveFU Degrades DNA_Damage->Apoptosis

Caption: Mechanistic pathways of Oroxylin A synergy. Red arrows indicate inhibition/depletion; Green arrows indicate activation/enhancement.

Experimental Protocol: Validating Synergy

To objectively assess these combinations in your own laboratory, follow this standardized workflow based on the Chou-Talalay Method .

Phase 1: Dose-Response Optimization

Objective: Determine the IC50 of Oroxylin A and the partner drug individually.

  • Cell Seeding: Seed tumor cells (e.g., HepG2, U251) at

    
     cells/well in 96-well plates.
    
  • Monotherapy Treatment: Treat with serial dilutions (e.g., 0, 5, 10, 20, 40, 80, 160

    
    ) for 48h.
    
  • Viability Assay: Use CCK-8 or MTT assay to generate a dose-response curve.

  • Calculation: Use non-linear regression to calculate

    
    .
    
Phase 2: Constant Ratio Combination Design

Objective: Calculate the Combination Index (CI).

  • Design: Create a mixture where Drug A and Drug B are at a fixed ratio (e.g.,

    
    ).
    
  • Treatment: Treat cells with dilutions of this mixture (

    
     the 
    
    
    
    ).
  • Data Analysis: Input fractional effect (

    
    ) values into CompuSyn software.
    

Interpretation of CI Values:

  • CI < 0.1: Very Strong Synergy

  • CI 0.1 - 0.3: Strong Synergy

  • CI 0.3 - 0.7: Synergy

  • CI 0.9 - 1.1: Additive

  • CI > 1.1: Antagonism

Workflow Diagram

ExperimentalWorkflow Start Define IC50 (Monotherapy) Design Constant Ratio Design (1:1, 1:5) Start->Design Treat 48h Treatment (Serial Dilutions) Design->Treat Readout MTT/CCK-8 Assay Treat->Readout Analyze CompuSyn Analysis (Chou-Talalay) Readout->Analyze Output Combination Index (CI) Plot Analyze->Output

Caption: Step-by-step workflow for quantitative synergy assessment.

References

  • Selective synergistic anticancer effects of cisplatin and oridonin/oroxylin A against human p53-mutant esophageal squamous carcinoma cells. National Institutes of Health (NIH).Link

  • Oroxylin A increases the sensitivity of temozolomide on glioma cells by hypoxia-inducible factor 1α/hedgehog pathway under hypoxia. Journal of Cellular Physiology.[1]Link

  • Synergistic effect of 5-fluorouracil and the flavonoid oroxylin A on HepG2 human hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology.[2]Link

  • Protective Effects of Oroxylin A against Doxorubicin-Induced Cardiotoxicity via the Activation of Sirt1. Oxidative Medicine and Cellular Longevity.Link

  • A Mixture of Baicalein, Wogonin, and Oroxylin-A Inhibits EMT in the A549 Cell Line. Frontiers in Pharmacology.Link

  • Metabolites identification and species comparison of Oroxylin A... by HPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.Link

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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Oroxindin with Histological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for leveraging histological analysis to robustly validate the in vivo therapeutic effects of Oroxindin. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering you to design and execute self-validating studies that generate conclusive, publication-quality data. We will explore how to bridge the gap between this compound's molecular mechanisms and its tangible effects on tissue pathology, using a combination of classical and advanced histological techniques.

This compound: Unpacking the Molecular Mechanism to Inform Histological Strategy

This compound is a flavone glucuronide, isolated from plants like Oroxylum indicum, with demonstrated therapeutic potential stemming from its potent anti-inflammatory and tissue-reparative properties[1][2][3]. A successful histological validation strategy is not built on random staining, but on a deep understanding of the compound's mechanism of action.

This compound's efficacy is primarily attributed to two key pathways:

  • Inhibition of the NLRP3 Inflammasome: In inflammatory contexts, such as dextran sulfate sodium (DSS)-induced colitis, this compound has been shown to suppress the activation of the NLRP3 (nucleotide-binding oligomerization domain-like receptor 3) inflammasome in macrophages[4]. This multi-protein complex is a critical component of the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms[4]. By inhibiting NLRP3 activation, this compound effectively dampens this potent inflammatory cascade.

  • Activation of the PI3K/Akt Signaling Pathway: In models of tissue injury, such as pressure ulcers, this compound promotes angiogenesis and wound healing[1]. This effect is linked to its ability to activate the PI3K/Akt pathway, a central signaling cascade that governs cell survival, proliferation, and angiogenesis.

Understanding these mechanisms is paramount because they provide us with specific, measurable biomarkers that can be visualized directly within the tissue microenvironment using targeted histological methods.

Oroxindin_NLRP3_Pathway Diagram 1: this compound's Mechanism of Action on the NLRP3 Inflammasome cluster_macrophage Macrophage LPS Pathogen Signal (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB Activates pro_IL1B Pro-IL-1β & Pro-IL-18 NFkB->pro_IL1B Transcription NLRP3_gene NLRP3 Gene (Priming) NFkB->NLRP3_gene ATP Danger Signal (e.g., ATP) NLRP3_complex NLRP3 Inflammasome (ASC, pro-Caspase-1) ATP->NLRP3_complex Activates Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleaves pro-Caspase-1 IL1B Mature IL-1β & IL-18 Casp1->IL1B Processes Inflammation Inflammation IL1B->Inflammation This compound This compound This compound->NLRP3_complex Inhibits Formation & Activation InVivo_Histology_Workflow Diagram 2: Experimental Workflow for Histological Validation Model 1. In Vivo Model Induction (e.g., DSS-induced colitis) Grouping 2. Animal Grouping - Vehicle Control - this compound (Dose 1, 2, 3) - Positive Control (e.g., Sulfasalazine) Model->Grouping Treatment 3. Daily Treatment Regimen Grouping->Treatment Monitoring 4. Monitor Clinical Signs (Weight loss, DAI score) Treatment->Monitoring Termination 5. Endpoint & Tissue Harvest Monitoring->Termination Fixation 6. Tissue Fixation (10% Neutral Buffered Formalin) Termination->Fixation Processing 7. Processing & Embedding (Dehydration, Clearing, Paraffin Infiltration) Fixation->Processing Sectioning 8. Microtomy (4-5 µm sections) Processing->Sectioning Staining 9. Histological Staining (H&E, IHC, Special Stains) Sectioning->Staining Analysis 10. Microscopic Analysis (Qualitative & Quantitative) Staining->Analysis

Caption: A standard workflow from in vivo modeling to histological analysis.

The trustworthiness of this workflow hinges on its controls. The vehicle control group establishes the baseline pathology. The positive control (an established drug for the condition) provides a benchmark against which this compound's efficacy can be compared. Multiple this compound dose groups allow for the assessment of a dose-dependent response, a strong indicator of a true pharmacological effect.

A Comparative Guide to Histological Staining for this compound Validation

The choice of stain is dictated by the question being asked. For this compound, a multi-tiered approach, combining general morphological assessment with specific molecular probing, is most powerful.

Hematoxylin and Eosin (H&E): The Gold Standard for Morphology

H&E staining is the cornerstone of histopathology. It provides essential information on tissue architecture, cell morphology, and the extent of inflammatory cell infiltration.

  • What it shows:

    • Hematoxylin (blue/purple): Stains basophilic structures, primarily cell nuclei.

    • Eosin (pink/red): Stains acidophilic structures, such as cytoplasm and extracellular matrix.

  • Application for this compound: In a DSS-colitis model, H&E is indispensable for visualizing this compound's effect on key pathological features.[4][5] You can assess the degree of mucosal ulceration, submucosal edema, loss of crypt architecture, and, crucially, the infiltration of inflammatory cells (neutrophils, lymphocytes, and macrophages). A significant reduction in these features in the this compound-treated group compared to the vehicle control is strong evidence of its anti-inflammatory effect.

Experimental Protocol: H&E Staining (Progressive Method)

This protocol assumes paraffin-embedded tissue sections on slides.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Running Tap Water: 5 minutes.

    • Scientist's Note: This series of graded alcohols is essential to remove the paraffin wax and gradually reintroduce water to the tissue, which is necessary for aqueous stains like hematoxylin to work.

  • Hematoxylin Staining:

    • Immerse in Harris's Hematoxylin: 3-5 minutes.

    • Wash in running tap water: 5 minutes.

  • Differentiation:

    • Dip in 0.5% Acid-Alcohol (0.5% HCl in 70% ethanol): 1-3 quick dips.

    • Scientist's Note: This step removes excess hematoxylin from the cytoplasm, ensuring crisp nuclear staining. The timing is critical and may require optimization.

  • Bluing:

    • Wash in running tap water: 1 minute.

    • Immerse in Scott's Tap Water Substitute or 0.2% ammonia water: 1-2 minutes.

    • Wash in running tap water: 5 minutes.

    • Scientist's Note: Bluing is a crucial step where the stain's color is shifted from reddish-purple to a stable blue-purple by an alkaline solution, increasing its visibility and permanence.[6]

  • Eosin Staining:

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in Eosin Y solution: 1-2 minutes.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 3 minutes each.

    • Coverslip with a permanent mounting medium.

Immunohistochemistry (IHC): Probing the Molecular Mechanism

IHC provides the direct visual link between this compound treatment and its effect on target protein expression within the tissue. This technique is less about general structure and more about specific molecular validation.

Staining_Comparison Diagram 3: Information Yield from H&E vs. IHC Staining Stain_Types Histological Technique H&E Staining Immunohistochemistry (IHC) Information Information Provided General tissue architecture Cell morphology (nuclei, cytoplasm) Inflammatory infiltrate (non-specific) Structural damage (e.g., ulceration) Specific protein localization Cell-specific markers (e.g., F4/80 for macrophages) Signaling pathway activation (e.g., p-Akt) Target engagement (e.g., NLRP3 expression) Question Key Question Answered 'Does this compound reduce overall inflammation and tissue damage?' 'How does this compound reduce inflammation? Does it decrease macrophage numbers and NLRP3 expression?'

Caption: Comparison of insights gained from H&E and IHC analysis.

Recommended IHC Targets for this compound:

  • F4/80 or CD68: To specifically identify and quantify macrophages. This allows you to confirm that the reduced cellular infiltrate seen in H&E is, at least in part, due to a reduction in macrophages, the primary source of NLRP3 inflammasome activity in this context.[4]

  • NLRP3: To directly visualize the downregulation of the target protein in the tissue. A reduction in NLRP3 staining intensity in the this compound-treated group provides powerful mechanistic evidence.[4][5]

  • Phospho-Akt (p-Akt): In a wound healing model, increased staining for the activated form of Akt in endothelial cells or fibroblasts would validate the engagement of the PI3K/Akt pathway.[1]

Experimental Protocol: IHC for F4/80 (Mouse Macrophage Marker)

  • Deparaffinization and Rehydration: Same as Step 1 in the H&E protocol.

  • Antigen Retrieval:

    • Immerse slides in a Coplin jar with Citrate Buffer (10 mM, pH 6.0).

    • Heat using a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Scientist's Note: Fixation creates protein cross-links that can mask the antigenic epitope. This heating step is critical to break those cross-links and expose the antigen for antibody binding.[7] The choice of buffer (citrate vs. EDTA) is antibody-dependent and must be optimized.

  • Blocking:

    • Wash slides in PBS or TBS buffer.

    • Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.

    • Wash with buffer.

    • Block non-specific antibody binding with a blocking serum (e.g., 5% Normal Goat Serum in PBS) for 1 hour.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody (e.g., anti-F4/80) diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with buffer.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.

    • Wash with buffer.

    • Incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.

    • Wash with buffer.

    • Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate. Monitor development under a microscope.

    • Stop the reaction by immersing in water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain with Hematoxylin to visualize nuclei.

    • Follow Step 6 of the H&E protocol for dehydration and mounting.

Data Presentation and Quantitative Analysis

Histological Scoring: For inflammatory conditions like colitis, a semi-quantitative scoring system is often used. Pathological features are scored on a scale (e.g., 0-3 for none, mild, moderate, severe) for multiple parameters.

Table 1: Hypothetical Histological Score in DSS-Induced Colitis Model

GroupTreatmentInflammation Score (0-3)Crypt Damage Score (0-3)Ulceration Score (0-2)Total Histology Score
1Vehicle Control2.8 ± 0.42.6 ± 0.51.8 ± 0.37.2 ± 1.1
2This compound (25 mg/kg)1.5 ± 0.31.4 ± 0.40.8 ± 0.23.7 ± 0.8
3This compound (50 mg/kg)0.9 ± 0.2 0.8 ± 0.30.3 ± 0.1 2.0 ± 0.5
4Sulfasalazine (50 mg/kg)1.1 ± 0.3 1.0 ± 0.20.5 ± 0.2 2.6 ± 0.6
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Quantitative Image Analysis: For IHC, software like ImageJ or QuPath can be used to quantify the number of positive cells or the percentage of positively stained area per high-power field. This provides an objective measure to compare between groups.

Table 2: Quantitative IHC Analysis in Colon Tissue

GroupTreatmentF4/80+ Cells per Field% NLRP3 Positive Area
1Vehicle Control152 ± 2522.5 ± 4.1%
2This compound (50 mg/kg)45 ± 12 8.1 ± 2.5%
3Sulfasalazine (50 mg/kg)68 ± 1515.3 ± 3.3%
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Conclusion

Validating the in vivo effects of a compound like this compound requires a thoughtful, mechanism-driven approach to histological analysis. By starting with a foundational H&E stain to assess overall pathology and then employing targeted IHC to probe specific molecular players like F4/80 and NLRP3, researchers can build a powerful and cohesive dataset. This multi-faceted strategy not only confirms if the compound works but provides compelling visual evidence for how it works, transforming a simple in vivo study into a comprehensive preclinical validation package.

References

  • Grokipedia. This compound.
  • Hu, R., et al. (2020).
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  • Indian Academy of Sciences. (2012).
  • National Center for Biotechnology Inform
  • Sampias, C., & Rolls, G. (n.d.). H&E Staining Overview: A Guide to Best Practices. Leica Biosystems.
  • Tariq, H., et al. (2023). Histology, Staining.
  • Zhou, W., et al. (2017).

Sources

Comparative Bioavailability of Oroxindin and Wogonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Oroxindin and wogonin, two closely related flavonoids derived primarily from Oroxylum indicum and Scutellaria baicalensis, have garnered significant attention for their anti-inflammatory and anti-cancer properties.[1][2] However, the therapeutic efficacy of any orally administered compound is fundamentally governed by its bioavailability. This guide provides a comprehensive, objective comparison of the bioavailability of this compound and its aglycone, wogonin. We will dissect their pharmacokinetic profiles, explore the critical biochemical factors influencing their systemic absorption, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers in pharmacology, drug discovery, and natural product chemistry.

Introduction: Structure and Therapeutic Promise

This compound is a flavone glucuronide, specifically wogonin-7-O-β-D-glucuronide.[1][3][4] Wogonin is the aglycone (non-sugar) component of this compound. This structural difference—the presence of a glucuronic acid moiety on this compound—is the central determinant of their differing pharmacokinetic behaviors. Both compounds exhibit promising pharmacological activities, including the inhibition of cancer cell proliferation and modulation of inflammatory pathways.[1][5] However, like many flavonoids, their clinical potential is often hampered by poor oral bioavailability.[6][7] Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount for designing effective therapeutic strategies.

Comparative Pharmacokinetic Profiles

The oral bioavailability of flavonoids is notoriously low, and wogonin is a prime example.[6] Experimental data from preclinical models, primarily rodents and canines, consistently demonstrate that wogonin is poorly absorbed after oral administration. This compound, being the glycoside form, faces an additional metabolic step before its aglycone can be absorbed.

Upon oral administration, flavonoid glycosides like this compound are typically not absorbed intact in the upper gastrointestinal tract.[8][9] They travel to the lower intestine where gut microflora enzymes, specifically β-glucuronidases, hydrolyze the glycosidic bond, releasing the aglycone wogonin.[10][11] This released wogonin can then be absorbed. This process inherently delays and limits absorption.

The aglycone, wogonin, exhibits very low aqueous solubility and is subject to extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver.[12][13] This means that even after wogonin is absorbed, it is rapidly converted back into a glucuronide form (like this compound or other isomers) by UDP-glucuronosyltransferase (UGT) enzymes, preparing it for rapid excretion.[14]

Table 1: Comparative Pharmacokinetic Parameters of Wogonin in Animal Models

CompoundAnimal ModelDose (Oral)Cmax (Maximum Plasma Concentration)Tmax (Time to Cmax)Absolute Bioavailability (F%)Reference
Wogonin Beagle Dogs20 mg/kg2.5 ± 1.1 µg/L0.7 ± 0.3 h0.59 ± 0.35%[12]
Wogonin SD Rats100 mg/kg300 ng/mL (0.3 µg/L)28 min (~0.47 h)1.10%[13]

Note: Direct comparative pharmacokinetic data for orally administered this compound is sparse in readily available literature, as studies often focus on the administration of extracts containing this compound (wogonoside) and measure the resulting plasma levels of the aglycone, wogonin.[10][15][16] The bioavailability of this compound is intrinsically linked to its conversion to wogonin.

Mechanistic Insights into Bioavailability Differences

The disparity in bioavailability is not merely a matter of absorption rates but is dictated by a complex interplay of physicochemical properties and metabolic processes.

The Role of Glucuronidation

Glucuronidation is the primary metabolic pathway for wogonin.[14] The addition of a bulky, polar glucuronic acid group increases water solubility and facilitates excretion, effectively reducing systemic exposure. When wogonin is administered, it undergoes extensive phase II metabolism in the enterocytes and hepatocytes.[13] When this compound is administered, it must first be de-glucuronidated by gut bacteria to release wogonin, which is then absorbed and subsequently re-glucuronidated by the host's UGT enzymes.[10][11] This creates a cycle of metabolism that severely limits the systemic concentration of the active aglycone.

Oroxindin_Lumen This compound (in GI Lumen) Wogonin_Lumen Wogonin (in GI Lumen) Oroxindin_Lumen->Wogonin_Lumen Gut Microbiota (β-glucuronidase) Wogonin_Enterocyte Wogonin (Enterocyte) Wogonin_Lumen->Wogonin_Enterocyte Passive Absorption Wogonin_Glucuronide Wogonin Glucuronide (Metabolite) Wogonin_Enterocyte->Wogonin_Glucuronide UGT Enzymes (First-Pass Met.) Portal_Vein Portal Vein to Liver Wogonin_Enterocyte->Portal_Vein Wogonin_Glucuronide->Portal_Vein Excretion Excretion (Bile/Urine) Wogonin_Glucuronide->Excretion Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation Limited Amount Systemic_Circulation->Excretion

Caption: Metabolic fate of oral this compound.

Efflux Transporters: The P-glycoprotein Factor

P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a major contributor to multidrug resistance in cancer and a key limiter of drug absorption.[17][18] It actively transports a wide array of xenobiotics out of cells, including from intestinal enterocytes back into the gut lumen, creating a barrier to systemic circulation.[17] Wogonin has been identified as an inhibitor of P-gp.[19] This suggests that while wogonin itself may be a substrate for P-gp, its inhibitory action could potentially enhance its own absorption or that of co-administered drugs by saturating or blocking the pump.[19] This dual role as both a potential substrate and inhibitor complicates the prediction of its net absorption.

Physicochemical Properties

The low aqueous solubility of wogonin is a significant barrier to its dissolution in the gastrointestinal fluid, which is a prerequisite for absorption.[12] Formulation strategies that enhance solubility, such as creating solid dispersions or using arginine salts, have been shown to improve the oral bioavailability of wogonin by more than six-fold in beagle dogs.[12]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This section provides a validated, step-by-step protocol for conducting a comparative pharmacokinetic study of wogonin in a rat model. This methodology is foundational for generating the data presented in Table 1.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of wogonin following intravenous (IV) and oral (PO) administration.

Materials & Reagents
  • Wogonin (analytical standard, >98% purity)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Vehicle for IV administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Male Sprague-Dawley rats (200-250g)[20]

  • Heparinized collection tubes

  • LC-MS/MS system for bioanalysis[16]

  • Internal Standard (IS) for LC-MS/MS (e.g., Naringin)[16]

Experimental Workflow

A1 Animal Acclimatization (1 week, controlled env.) A2 Fasting (12h pre-dose, water ad libitum) A1->A2 A3 Group Allocation (n=5-6 per group: IV, PO) A2->A3 B1 Drug Administration IV: tail vein (e.g., 10 mg/kg) PO: oral gavage (e.g., 50 mg/kg) A3->B1 C1 Serial Blood Sampling (Retro-orbital plexus) Timepoints: 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h B1->C1 D1 Plasma Preparation (Centrifuge at 4000 rpm, 10 min, 4°C) C1->D1 D2 Sample Processing (Protein precipitation with IS in acetonitrile) D1->D2 E1 LC-MS/MS Analysis (Quantify wogonin concentration) D2->E1 F1 Pharmacokinetic Analysis (Non-compartmental analysis using Phoenix WinNonlin) E1->F1 F2 Calculate Cmax, Tmax, AUC, t1/2 Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F1->F2

Caption: Workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Methodology
  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions (22-26°C, 12h light/dark cycle).[20] Fast the animals for 12 hours prior to dosing, with free access to water.[20]

  • Dosing:

    • Oral Group (PO): Prepare a homogenous suspension of wogonin in the oral vehicle. Administer a single dose (e.g., 50-100 mg/kg) via oral gavage. The high dose is necessary due to expected low bioavailability.[13]

    • Intravenous Group (IV): Prepare a clear solution of wogonin in the IV vehicle. Administer a single bolus dose (e.g., 10-20 mg/kg) via the tail vein. This group serves as the 100% bioavailability reference.[13]

  • Blood Collection: Collect blood samples (~200 µL) from the retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).[20] The time points should be chosen to adequately capture the absorption, distribution, and elimination phases.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 3,500 rpm for 10 minutes at 4°C) to separate the plasma.[20] Store the plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding a threefold volume of acetonitrile containing the internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatography: Inject the supernatant onto a C18 analytical column.[16] Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[16]

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[16] Monitor specific precursor-to-product ion transitions for wogonin and the internal standard.

  • Data Analysis:

    • Construct a calibration curve to determine the concentration of wogonin in each plasma sample.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[21]

    • Calculate key parameters: Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The available experimental evidence unequivocally demonstrates that wogonin has very low oral bioavailability, typically around 1%.[13] this compound, its glucuronide form, relies on enzymatic cleavage by gut microbiota before its wogonin moiety can be absorbed, a process that is followed by extensive first-pass metabolism.[10][11] The primary barriers to wogonin's systemic availability are its poor solubility and extensive glucuronidation.[12]

For drug development professionals, these findings underscore the necessity of bioavailability enhancement strategies. Future research should focus on:

  • Formulation Technologies: Developing advanced formulations such as solid lipid nanoparticles, self-microemulsifying drug delivery systems (SMEDDS), or cyclodextrin complexes to improve wogonin's solubility and absorption.[22][23]

  • Co-administration Strategies: Investigating the co-administration of wogonin with inhibitors of UGT enzymes or P-gp to reduce first-pass metabolism and efflux.

  • Prodrug Approaches: Designing novel prodrugs of wogonin that can bypass first-pass metabolism and release the active compound systemically.

By addressing these pharmacokinetic challenges, the full therapeutic potential of these promising natural compounds can be more effectively translated into clinical applications.

References

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  • He, M., et al. (2021). Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. Frontiers in Pharmacology. Available at: [Link]

  • Verma, R. K., & Gupta, M. (2013). Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model. PubMed. Available at: [Link]

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  • Nair, A. G. R., & Joshi, B. S. (1979). This compound--A new flavone glucuronide from Oroxylum indicum Vent. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

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  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2008). Bioavailability and metabolism of flavonoids. Journal of Food and Nutrition Research. Available at: [Link]

  • Rauf, A., et al. (2023). Anticancer Potential of Wogonin: A Comprehensive Treatise. PubMed Central. Available at: [Link]

  • Dymek, A., et al. (2022). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. MDPI. Available at: [Link]

  • Khan, H., et al. (2022). Wogonin and its analogs for the prevention and treatment of cancer: A systematic review. Phytotherapy Research. Available at: [Link]

  • Cai, Y., et al. (2013). Comparative Pharmacokinetics of Baicalin, Wogonoside, Baicalein and Wogonin in Plasma after Oral Administration of Pure Baicalin, Radix Scutellariae and Scutellariae-Paeoniae Couple Extracts in Normal and Ulcerative Colitis Rats. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Dai, S., et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. Available at: [Link]

  • Li, W., et al. (2011). Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wang, Y., et al. (2014). Coexisting flavonoids and administration route effect on pharmacokinetics of Puerarin in MCAO rats. PubMed Central. Available at: [Link]

  • Hanioka, N., et al. (2020). Wogonin glucuronidation in liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice. Xenobiotica. Available at: [Link]

  • Imai, T., et al. (2004). Inhibition of P-glycoprotein by wogonin is involved with the potentiation of etoposide-induced apoptosis in cancer cells. Cancer Letters. Available at: [Link]

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  • Zhang, L., et al. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ. Available at: [Link]

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  • Li, M., et al. (2014). Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats. Molecules. Available at: [Link]

  • Zhang, Q., et al. (2022). Deciphering the Mechanism of Wogonin, a Natural Flavonoid, on the Proliferation of Pulmonary Arterial Smooth Muscle Cells by Integrating Network Pharmacology and In Vitro Validation. PubMed Central. Available at: [Link]

  • Al-Shawi, M. K., & Omote, H. (2005). The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. Journal of Bioenergetics and Biomembranes. Available at: [Link]

  • Cai, Y., et al. (2013). Comparative Pharmacokinetics of Baicalin, Wogonoside, Baicalein and Wogonin in Plasma after Oral Administration of Pure Baicalin. Brieflands. Available at: [Link]

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  • Pagoni, A., et al. (2023). Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles. PubMed Central. Available at: [Link]

  • Hollman, P. C. H., & Katan, M. B. (1999). Absorption, Bioavailability, and Metabolism of Flavonoids. ResearchGate. Available at: [Link]

  • Ferreira, M. J. U., et al. (2007). Inhibition of P-glycoprotein transport activity in a resistant mouse lymphoma cell line by diterpenic lactones. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2018). Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2013). Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, oroxylin A and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Wise, J. G. (2012). Multiple Drug Transport Pathways through human P-Glycoprotein. PubMed Central. Available at: [Link]

  • Li, W., et al. (2014). Development of a SPE-LC/MS/MS method for simultaneous quantification of baicalein, wogonin, oroxylin A and their glucuronides baicalin, wogonoside and oroxyloside in rats and its application to brain uptake and plasma pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Şöhretoğlu, D., & Sari, S. (2020). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Proceedings of the Nutrition Society. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oroxindin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides a detailed protocol for the proper disposal of Oroxindin, a naturally derived flavone glucuronide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of chemical waste management and the known properties of its chemical class to ensure the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle and dispose of this and other novel compounds with the highest degree of scientific rigor and responsibility.

Hazard Assessment: A Precautionary Approach

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] As the generator of the waste, it is your responsibility to make this determination.[2] Given the lack of specific data for this compound, treating it as hazardous waste is the most prudent course of action.

This compound Waste Management Workflow

The following workflow provides a systematic approach to managing this compound waste from generation to disposal.

Oroxindin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Research B Segregate this compound Waste (Solid & Liquid) A->B Generates Waste C Collect in Designated, Labeled, Closed Containers B->C Proper Containment D Store in a Secure, Well-Ventilated Area C->D Safe Storage E Arrange for Pickup by Licensed Hazardous Waste Contractor D->E Final Disposition

Caption: A workflow diagram illustrating the key stages of this compound waste management.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste.

Waste Minimization

The first principle of waste management is to minimize its generation. Plan your experiments to use the minimum amount of this compound necessary to achieve your scientific objectives. This not only reduces disposal costs but also minimizes the potential for exposure.

Segregation of this compound Waste

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.[3]

  • Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips).

  • Liquid Waste: This category includes solutions containing this compound, as well as the first rinse of any contaminated glassware.

Containerization and Labeling

All hazardous waste must be collected in appropriate, labeled containers.[3]

  • Containers: Use containers that are compatible with this compound and any solvents used. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a sealable, leak-proof container, typically a high-density polyethylene (HDPE) bottle.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date when the waste was first added to the container.

Interim Storage

Store this compound waste in a designated, secure, and well-ventilated area away from general laboratory traffic.[3] The storage area should be equipped with secondary containment to capture any potential leaks or spills.

Final Disposal

The final step is the disposal of the collected waste through a licensed hazardous waste contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Never dispose of this compound waste down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert your colleagues.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and your institution's EHS department.

  • Clean-up: Only trained personnel with the appropriate PPE should perform the clean-up. Use a chemical spill kit with absorbent materials suitable for solid or liquid spills. All materials used in the clean-up must be disposed of as hazardous waste.

Summary of Key Information

Property Information Source
Chemical Name This compound[1]
Synonyms Wogonin-7-O-β-D-glucuronide[1]
Chemical Formula C22H20O11[1][4]
Molar Mass 460.388 g/mol [1][4]
Chemical Class Flavone, Phenolic Compound[1][5]
Toxicity Data not available; treat as potentially hazardous.N/A
Disposal Method Via a licensed hazardous waste contractor.[3]

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By following these procedures for the disposal of this compound, you are upholding a commitment to safety and environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

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